molecular formula C50H99NO9 B1673778 KRN7000 CAS No. 158021-47-7

KRN7000

Cat. No.: B1673778
CAS No.: 158021-47-7
M. Wt: 858.3 g/mol
InChI Key: VQFKFAKEUMHBLV-BYSUZVQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KRN7000, also known as α-Galactosylceramide (α-GalCer), is a synthetic glycolipid and a potent, specific ligand for invariant Natural Killer T (iNKT) cells . It is presented by the MHC class I-like protein CD1d on antigen-presenting cells, leading to the rapid activation of iNKT cells and a cascade of cytokine production . This activation initiates a broad immune response, stimulating NK cells, and T and B cells, making it a critical tool for immunological research . Extensive preclinical studies highlight the significant research value of this compound. It has demonstrated potent antitumor activity in various models, including metastatic cancers, by inducing a Th1-biased proinflammatory immune response . Furthermore, its immunomodulatory properties have been investigated in antiviral research against infections like hepatitis B and C, as well as in the context of autoimmune diseases . Despite its promise in animal models, clinical trials in patients with advanced cancer and chronic hepatitis showed that therapeutic efficacy in humans is complex and influenced by the patient's existing iNKT cell population . To overcome the limitation of simultaneous Th1 and Th2 cytokine induction by this compound, current research is focused on developing novel analogues. Recent synthetic efforts, such as the creation of analogue S34, aim to produce a more Th1-biased cytokine profile for potentially enhanced therapeutic applications . This compound remains the benchmark compound for studying CD1d-restricted immunity and continues to be essential for exploring immune modulation in cancer, infection, and autoimmunity . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H99NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-45(54)51-42(41-59-50-49(58)48(57)47(56)44(40-52)60-50)46(55)43(53)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h42-44,46-50,52-53,55-58H,3-41H2,1-2H3,(H,51,54)/t42-,43+,44+,46-,47-,48-,49+,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFKFAKEUMHBLV-BYSUZVQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H99NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935847
Record name alpha-Galactosylceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

858.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158021-47-7
Record name N-[(1S,2S,3R)-1-[(α-D-Galactopyranosyloxy)methyl]-2,3-dihydroxyheptadecyl]hexacosanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158021-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name KRN 7000
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158021477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KRN-7000
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name alpha-Galactosylceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-GALACTOSYLCERAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX671898JF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Mechanism of Action of KRN7000: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

KRN7000, a synthetic analog of the marine sponge-derived α-galactosylceramide (α-GalCer), is a potent immunostimulatory glycolipid that functions as a specific ligand for invariant Natural Killer T (iNKT) cells. Its mechanism of action is centered on its presentation by the non-polymorphic, MHC class I-like molecule, CD1d, on the surface of antigen-presenting cells (APCs). The recognition of the this compound-CD1d complex by the semi-invariant T-cell receptor (TCR) on iNKT cells triggers a powerful and rapid activation cascade. This results in the release of a broad spectrum of cytokines, bridging the innate and adaptive immune systems. This activation cascade is responsible for the potent anti-tumor activities observed in numerous preclinical models. This document provides a detailed overview of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: From Antigen Presentation to Immune Cascade

The activity of this compound is a multi-step process initiated by its interaction with APCs and culminating in the broad activation of downstream immune effectors.

  • Uptake and Lysosomal Trafficking: this compound is taken up by professional APCs, such as dendritic cells (DCs), through endocytosis. It is then trafficked into the endo-lysosomal pathway.

  • Loading onto CD1d: Inside late endosomal or lysosomal compartments, this compound's lipid tails are loaded into the two hydrophobic pockets (A' and F') of the CD1d molecule.[1] Key hydrogen bonds, particularly involving the galactose 2-OH group and the phytosphingosine (B30862) 3-OH group, anchor the glycolipid within the CD1d binding groove, positioning the polar galactose head group for external recognition.[1]

  • Surface Presentation: The stable this compound-CD1d complex is transported to the APC surface.

  • iNKT Cell Recognition and Activation: The semi-invariant TCR of an iNKT cell specifically recognizes the this compound-CD1d complex.[1] This interaction is of notably high affinity for a TCR-ligand pair. The invariant Vα14-Jα18 TCR α-chain in mice (Vα24-Jα18 in humans) plays a dominant role in recognizing the complex.[2] This binding event initiates a signaling cascade within the iNKT cell, leading to its activation.

  • Biphasic Cytokine Release: Upon activation, iNKT cells rapidly secrete large quantities of both T-helper 1 (Th1) type cytokines, such as interferon-gamma (IFN-γ), and Th2-type cytokines, like interleukin-4 (IL-4).[1][3] This initial burst of cytokines is a hallmark of this compound stimulation.

  • Downstream Immune Activation (Transactivation): The cytokines released by iNKT cells act on other immune cells, creating a widespread adjuvant effect. IFN-γ activates NK cells, enhances DC maturation (leading to increased IL-12 production), and promotes the development of cytotoxic T lymphocytes (CTLs).[3][4][5] This transactivation of multiple cell types is critical for the anti-tumor effects of this compound.[6]

KRN7000_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_NKT Invariant NKT (iNKT) Cell This compound This compound Endosome Endosome/ Lysosome This compound->Endosome Uptake CD1d_KRN This compound-CD1d Complex Endosome->CD1d_KRN Loading CD1d CD1d Synthesis (ER/Golgi) CD1d->Endosome Trafficking APC_Surface This compound-CD1d CD1d_KRN->APC_Surface Surface Presentation TCR Invariant TCR (Vα14/Vα24) APC_Surface->TCR Recognition (High Affinity) Signaling Activation Signaling Cascade TCR->Signaling Engagement Cytokines Rapid Cytokine Production (IFN-γ, IL-4) Signaling->Cytokines Transcription Experimental_Workflow_InVivo start Start: Select Mouse Strain & Tumor Model culture Culture Syngeneic Tumor Cells start->culture inoculate Day 0: Inoculate Mice with Tumor Cells culture->inoculate randomize Randomize into Treatment Groups (Vehicle vs. This compound) inoculate->randomize treat Administer this compound (e.g., Days 7, 11, 15) randomize->treat monitor Monitor Daily: - Survival - Tumor Volume treat->monitor endpoint Endpoint: - Survival Analysis - Final Tumor Burden monitor->endpoint analysis Data Analysis: Kaplan-Meier Curves Tumor Growth Plots endpoint->analysis Downstream_Cascade NKT_Activation Activated iNKT Cell (via this compound-CD1d) IFNg IFN-γ NKT_Activation->IFNg IL4 IL-4 NKT_Activation->IL4 Th1_Other Other Th1 Cytokines (e.g., TNF-α) NKT_Activation->Th1_Other NK_Cell NK Cell IFNg->NK_Cell Activates DC Dendritic Cell (DC) IFNg->DC Matures B_Cell B Cell IL4->B_Cell Helps NK_Effect ↑ Cytotoxicity NK_Cell->NK_Effect DC_Effect ↑ Maturation ↑ IL-12 Production DC->DC_Effect B_Effect ↑ Activation B_Cell->B_Effect T_Cell CD8+ T Cell T_Effect ↑ Priming & Activity T_Cell->T_Effect DC_Effect->T_Cell Primes

References

An In-depth Technical Guide to the KRN7000 iNKT Cell Activation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Invariant Natural Killer T (iNKT) cells are a unique subset of T lymphocytes that play a critical role in bridging the innate and adaptive immune systems.[1] Their activation can powerfully influence a range of immune responses, making them an attractive target for immunotherapies against cancer, infectious diseases, and autoimmune conditions.[2][3] KRN7000 (α-galactosylceramide or α-GalCer) is the prototypical and most potent synthetic glycolipid agonist for iNKT cells.[2][4] This document provides a comprehensive technical overview of the molecular and cellular pathway by which this compound activates iNKT cells, detailing the antigen presentation process, the intracellular signaling cascade, and the downstream immunological consequences. It includes quantitative data, key experimental protocols, and detailed pathway visualizations to serve as a resource for research and development.

Core Mechanism: Antigen Presentation

The activation of iNKT cells by this compound is not direct but is mediated by antigen-presenting cells (APCs), such as dendritic cells (DCs). The process involves the presentation of the glycolipid antigen by the non-classical MHC class I-like molecule, CD1d.[5][6]

  • Uptake and Loading: this compound is taken up by APCs. The loading of this compound onto CD1d molecules can occur through two primary routes. It can be loaded onto CD1d molecules on the cell surface or, more efficiently, loaded within endocytic compartments after internalization.[7][8] Factors within these acidic endosomal compartments, such as saposins, facilitate the insertion of the lipid into the hydrophobic binding groove of CD1d.[7]

  • CD1d-KRN7000 Complex Formation: this compound, an α-galactosylated sphingolipid, binds within the hydrophobic grooves of the CD1d protein.[4][6] The affinity of the interaction between the this compound-CD1d complex and the mouse iNKT cell T cell receptor (TCR) is approximately 100 nM.[6]

  • Surface Presentation: The stable CD1d-KRN7000 complex is then presented on the surface of the APC.

  • TCR Recognition: The complex is specifically recognized by the semi-invariant T cell receptor (TCR) expressed by iNKT cells.[9][10] In mice, this TCR is characterized by a Vα14-Jα18 rearrangement, while in humans, it is Vα24-Jα18.[3][11] This recognition event forms an immunological synapse and initiates the intracellular signaling cascade.

Caption: this compound uptake, processing, and presentation by an APC to an iNKT cell.

The Intracellular Signaling Pathway

Upon TCR engagement with the CD1d-KRN7000 complex, a signaling cascade is initiated within the iNKT cell, sharing many components with conventional T cell activation but with distinct kinetics. The result is rapid and potent effector function.

The key signaling events include:

  • Proximal Signaling: TCR ligation triggers the activation of Src-family kinases, which phosphorylate ITAMs on the CD3 subunits.

  • Adaptor Protein Assembly: The adaptor protein SLP-76 is a critical hub in this pathway.[12] It becomes phosphorylated and serves as a scaffold to recruit other signaling molecules, forming a larger complex.[13][14]

  • Vav1 Activation: The guanine (B1146940) nucleotide exchange factor Vav1 is essential for iNKT cell development and activation.[15][16] It is recruited to the signaling complex and, upon activation, regulates cytoskeletal rearrangement and downstream kinase cascades.[17] Vav1 is required for the activation of mitogen-activated protein kinases (MAPKs) like ERK.[18]

  • PLCγ1 Activation: Vav1 is required for the activation of Phospholipase C-γ1 (PLCγ1).[19] PLCγ1 activation is a pivotal step, as it hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[20][21]

  • Second Messenger Signaling: IP3 triggers the release of Ca²⁺ from intracellular stores, leading to a sustained calcium flux. This calcium influx activates the transcription factor NFAT (Nuclear Factor of Activated T-cells). DAG activates Protein Kinase C (PKC), which in turn can activate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

  • Gene Transcription: Activated transcription factors translocate to the nucleus to drive the expression of a wide array of genes, most notably those for cytokines. iNKT cells are characterized by their ability to rapidly produce large amounts of both Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4, IL-13) cytokines.[3][9]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR_CD1d TCR engagement with CD1d-KRN7000 Src_Kinase Src-family Kinases (e.g., Fyn) TCR_CD1d->Src_Kinase Activates SLP76 SLP-76 Src_Kinase->SLP76 Phosphorylates Vav1 Vav1 SLP76->Vav1 Recruits & Activates PLCG1 PLCγ1 SLP76->PLCG1 Scaffolds Vav1->PLCG1 Activates ERK ERK Activation Vav1->ERK Activates PIP2 PIP2 PLCG1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium Ca²⁺ Flux IP3->Calcium PKC PKC DAG->PKC NFAT NFAT Activation Calcium->NFAT NFkB NF-κB Activation PKC->NFkB Nucleus Nucleus NFAT->Nucleus NFkB->Nucleus ERK->Nucleus Cytokines Rapid Cytokine Production (IFN-γ, IL-4, etc.) Nucleus->Cytokines Gene Transcription

Caption: Core intracellular signaling cascade in iNKT cells following this compound stimulation.

Downstream Immunological Consequences

The rapid secretion of a diverse cytokine profile by activated iNKT cells orchestrates a broad downstream immune response, a process known as transactivation.

  • NK Cell Activation: IFN-γ produced by iNKT cells is a potent activator of Natural Killer (NK) cells.[3] Activated NK cells increase their cytotoxicity, proliferate, and produce their own wave of IFN-γ, which is crucial for the antitumor effects of this compound.[11][22]

  • Dendritic Cell Maturation: iNKT cell activation induces the full maturation of DCs, enhancing their ability to prime adaptive immune responses.[6]

  • B and T Cell Activation: iNKT cells can provide help to B cells and promote the activation and expansion of CD4+ and CD8+ T cells, thereby linking the innate response to a robust adaptive immune response.[1]

Quantitative Data on this compound-Mediated Activation

The response to this compound and its analogues can be quantified by measuring cytokine production, cell proliferation, and activation marker expression. The structural properties of the α-galactosylceramide, particularly the length of the acyl and sphingosine (B13886) chains, can significantly influence the resulting cytokine profile.[1][7]

Table 1: Comparative Cytokine Release Profile

GlycolipidTime Post-InjectionDominant CytokineSecondary CytokineCytokine BiasReference
This compound 2 hoursIL-4 (peak)Low IFN-γMixed Th1/Th2[7]
12-24 hoursIFN-γ (plateau)Low IL-4[7]
C20:2 Analogue 2 hoursIL-4 (preserved)Diminished IFN-γTh2-skewed[7]
20 hoursBarely detectable IFN-γ[7]
OCH Analogue 72 hours (in vitro)IL-4Weaker IFN-γTh2-skewed[1]
S-KRN7000 16 hoursSlightly more IFN-γ than this compoundIL-4Th1-biased[23]

Table 2: Proliferative Response of Mouse iNKT Cells to this compound Stereoisomers

StereoisomerIn Vitro ProliferationNotesReference
1c (this compound) ++++ (Good)The canonical and most potent isomer.[9]
1a, 1d, 1g +++ (Good)Showed significant, but slightly less, proliferation.[9]
1b, 1f, 1h + (Weak)Much weaker proliferative response.[9]

Key Experimental Protocols

The study of this compound-mediated iNKT cell activation relies on a set of established in vivo and in vitro methodologies.

6.1 Protocol: In Vitro iNKT Cell Activation and IL-2 Assay

This protocol is used to screen the activity of this compound analogues by measuring the activation of an iNKT cell hybridoma.

  • Cell Plating: Plate APCs (e.g., bone marrow-derived DCs or RMA-S cells transfected with mouse CD1d) in a 96-well plate at 5 x 10⁴ cells/well.[8][24]

  • Glycolipid Loading: Add this compound or analogue compounds at graded concentrations (e.g., 0.1 to 1000 ng/mL) to the APCs and incubate overnight at 37°C to allow for uptake and loading onto CD1d.[8]

  • Washing: Wash the APCs three times with PBS to remove any unloaded glycolipid.

  • Co-culture: Add iNKT cell hybridomas (e.g., DN32.D3) at 5 x 10⁴ cells/well to the washed APCs.

  • Incubation: Co-culture the cells for 24-48 hours at 37°C.

  • Analysis: Collect the supernatant and measure the concentration of secreted IL-2 using a standard ELISA kit. IL-2 secretion is a direct correlate of iNKT cell activation.

6.2 Protocol: In Vivo Cytokine Analysis in Mice

This protocol measures the systemic cytokine response following this compound administration.

  • Animal Model: Use C57BL/6 mice (8-15 weeks old), a common strain for immunological studies.[7]

  • Compound Administration: Inject mice intraperitoneally (i.p.) or intravenously (i.v.) with this compound (typically 1-5 µg per mouse) dissolved in a suitable vehicle (e.g., DMSO/Tween/Saline).

  • Sample Collection: Collect blood samples via retro-orbital or tail bleed at specific time points. For a kinetic analysis, key time points are 2 hours (for peak IL-4) and 12-24 hours (for peak IFN-γ).[7][24]

  • Serum Preparation: Allow blood to clot and centrifuge to separate the serum.

  • Cytokine Measurement: Quantify the concentrations of IL-4 and IFN-γ in the serum using commercially available ELISA kits according to the manufacturer's instructions.

G Start Start: C57BL/6 Mice Injection Inject this compound (i.p. or i.v.) Start->Injection Time_2h Wait 2 hours Injection->Time_2h Time_20h Wait 12-24 hours Injection->Time_20h Blood_2h Collect Blood (Sample 1) Time_2h->Blood_2h Serum_2h Prepare Serum Blood_2h->Serum_2h ELISA_IL4 ELISA for IL-4 (Th2 response peak) Serum_2h->ELISA_IL4 End End: Cytokine Profile ELISA_IL4->End Blood_20h Collect Blood (Sample 2) Time_20h->Blood_20h Serum_20h Prepare Serum Blood_20h->Serum_20h ELISA_IFNg ELISA for IFN-γ (Th1 response peak) Serum_20h->ELISA_IFNg ELISA_IFNg->End

Caption: Experimental workflow for in vivo cytokine profiling after this compound administration.

Conclusion

The this compound-iNKT cell activation pathway is a potent and multifaceted immunological event. It begins with the specific presentation of a synthetic glycolipid by APCs and culminates in the rapid activation of a key regulatory T cell population. The ensuing signaling cascade, involving critical nodes such as SLP-76 and Vav1, leads to a robust cytokine release that bridges innate and adaptive immunity. Understanding the nuances of this pathway, from the structural requirements of the glycolipid agonist to the kinetics of the downstream cellular response, is paramount for rationally designing next-generation iNKT cell-based therapeutics with tailored, disease-specific immunological outcomes.

References

The Biological Function of α-Galactosylceramide (KRN7000): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-galactosylceramide (B1228890) (α-GalCer, KRN7000) is a potent synthetic glycolipid that has emerged as a key tool in immunotherapy research. Originally derived from the marine sponge Agelas mauritianus, this compound is a specific and high-affinity ligand for the CD1d molecule, a non-classical MHC class I-like protein expressed on antigen-presenting cells (APCs).[1][2][3] The primary biological function of this compound is the activation of a unique population of lymphocytes known as invariant Natural Killer T (iNKT) cells.[4][5] This activation triggers a cascade of downstream immunological events, including the rapid release of a broad spectrum of cytokines and the subsequent activation of other immune effector cells.[1][6] This guide provides an in-depth overview of the mechanism of action of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways and workflows involved in its study.

Mechanism of Action

The immunological activity of this compound is initiated through its stereospecific interaction with the CD1d protein on the surface of APCs, such as dendritic cells (DCs).[3][7] The lipid chains of this compound anchor within the two hydrophobic pockets of the CD1d binding groove, exposing the polar galactose headgroup for recognition by the T-cell receptor (TCR) of iNKT cells.[7]

Invariant NKT cells are characterized by a semi-invariant TCR, which in humans consists of a Vα24-Jα18 chain paired with a limited repertoire of Vβ chains (predominantly Vβ11).[8][9] The binding of the iNKT TCR to the this compound-CD1d complex is a high-avidity interaction that triggers the activation of the iNKT cell.[5][6]

Upon activation, iNKT cells rapidly secrete large quantities of both T helper 1 (Th1) and T helper 2 (Th2) cytokines.[6][7]

  • Th1 Cytokines : Primarily interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). These cytokines are crucial for cell-mediated immunity, including anti-tumor and anti-viral responses.[6]

  • Th2 Cytokines : Primarily Interleukin-4 (IL-4), IL-10, and IL-13. These cytokines are involved in humoral immunity and can also play a role in downregulating inflammatory responses.[6]

This initial cytokine burst leads to the downstream activation of a wide array of other immune cells, including:

  • Natural Killer (NK) cells

  • Conventional T cells (CD4+ and CD8+)

  • B cells

  • Dendritic cells

  • Macrophages [1]

This broad-based immune stimulation underlies the potent anti-tumor effects of this compound observed in numerous preclinical models.[1][8] The antitumor activity is dependent on iNKT cells, as these effects are not observed in iNKT cell-deficient mice.[1]

KRN7000_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell cluster_Downstream Downstream Effects This compound This compound CD1d CD1d This compound->CD1d Binding Complex This compound-CD1d Complex CD1d->Complex TCR Invariant TCR (Vα24-Jα18) Complex->TCR Presentation iNKT_Activated Activated iNKT Cell TCR->iNKT_Activated Recognition Th1 Th1 Cytokines (IFN-γ, TNF-α) iNKT_Activated->Th1 Th2 Th2 Cytokines (IL-4, IL-13) iNKT_Activated->Th2 NK_Cell NK Cell Activation Th1->NK_Cell T_Cell T Cell Activation Th1->T_Cell DC_Mat DC Maturation Th1->DC_Mat Anti_Tumor Anti-Tumor Immunity NK_Cell->Anti_Tumor T_Cell->Anti_Tumor DC_Mat->Anti_Tumor

Caption: this compound signaling pathway from APC presentation to downstream immune activation.

Quantitative Data Summary

The biological activity of this compound and its analogs has been quantified in various studies. The following tables summarize key findings regarding cytokine production and clinical trial dosages.

Table 1: Cytokine Release Profile in Mice Following this compound Administration
CytokinePeak Time Post-InjectionSerum Level (approx.)Study ModelReference
IL-42 hoursVariable, potent inductionC57BL/6 Mice[10]
IFN-γ12 - 24 hoursPlateaued levelsC57BL/6 Mice[10]
IFN-γ4-24 hours>10,000 pg/ml (after single injection)B6 WT Mice[11]
IL-44 hours~2,000 pg/ml (after single injection)B6 WT Mice[11]

Note: Cytokine levels can vary significantly based on the dose, route of administration, and specific mouse strain used.

Table 2: Human Clinical Trial Dosage and Observations
Study PhasePatient PopulationDose RangeKey ObservationsReference(s)
Phase ISolid Tumors50 - 4800 µg/m² (IV)Well-tolerated; biological effects (e.g., increased TNF-α, GM-CSF) depended on pre-treatment iNKT cell numbers; no dose-limiting toxicity observed.[1]
Phase IAdvanced/Recurrent NSCLC5 x 10⁷ to 1 x 10⁹ cells/m² (α-GalCer-pulsed DCs, IV)Well-tolerated; increase in peripheral blood Vα24 iNKT cells in some patients; two cases showed disease stabilization for over a year.[12][13]
Phase IMetastatic Solid Tumors1 x 10⁶ to 3 x 10⁷ cells (α-GalCer-pulsed DCs, IV & ID)IV administration showed greater effects on peripheral iNKT cells and secondary immune activation (T and NK cells) compared to ID.[14]

Key Experimental Protocols

In Vitro iNKT Cell Activation Assay

This protocol outlines a standard method for assessing the ability of this compound to activate iNKT cells in a mixed cell culture.

  • Cell Preparation : Isolate peripheral blood mononuclear cells (PBMCs) from human blood or splenocytes from mice.[9][15] For human studies, iNKT cell clones can also be used with CD1d-transfected APCs.[9]

  • Antigen Pulsing : Incubate antigen-presenting cells (e.g., monocyte-derived dendritic cells or a CD1d-expressing cell line) with this compound at various concentrations (e.g., 1-500 nM) for a specified period (e.g., 2-4 hours) to allow for uptake and presentation on CD1d.[9][13] A typical concentration for pulsing DCs is 100 ng/mL.[13]

  • Co-culture : Add the iNKT-containing cell population (PBMCs or splenocytes) to the this compound-pulsed APCs.

  • Incubation : Culture the cells for 24-72 hours.[9]

  • Readout - Cytokine Measurement : Harvest the culture supernatant and measure the concentration of key cytokines (e.g., IFN-γ, IL-4) using an Enzyme-Linked Immunosorbent Assay (ELISA).[9]

  • Readout - Proliferation Assay : Alternatively, add [³H]thymidine during the final hours of culture and measure its incorporation to assess cell proliferation.[10]

In Vivo Murine Tumor Model

This protocol describes a common workflow for evaluating the anti-tumor efficacy of this compound in a mouse model.

  • Tumor Cell Implantation : Inject tumor cells (e.g., B16 melanoma) intravenously or subcutaneously into syngeneic mice (e.g., C57BL/6).[8]

  • This compound Administration : Administer this compound, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection.[8] Dosing can be prophylactic (before or at the time of tumor inoculation) or therapeutic (after tumor establishment).[8] A typical dose might be 2 µg per mouse.[8]

  • Monitoring : Monitor mice for tumor growth (e.g., by caliper measurement for subcutaneous tumors) and overall survival.[8]

  • Immunological Analysis : At specified time points, collect blood, spleen, or liver to analyze immune cell populations by flow cytometry (e.g., staining for iNKT cells, NK cells) and measure serum cytokine levels via ELISA.[8][10]

  • Endpoint : The primary endpoints are typically tumor burden (size or number of metastatic nodules) and survival prolongation.[8]

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model A1 Isolate APCs & iNKT-containing cells A2 Pulse APCs with This compound A1->A2 A3 Co-culture APCs and iNKT cells A2->A3 A4 Incubate (24-72 hrs) A3->A4 A5 Measure Cytokines (ELISA) A4->A5 B1 Implant Tumor Cells in Mice B2 Administer this compound (or Vehicle) B1->B2 B3 Monitor Tumor Growth & Survival B2->B3 B4 Immunological Analysis (Flow Cytometry, ELISA) B2->B4 Interim Analysis B5 Analyze Endpoints: Tumor Burden & Survival B3->B5

Caption: Standard experimental workflows for in vitro and in vivo analysis of this compound.

Conclusion

This compound is a foundational tool for studying iNKT cell biology and a promising agent in the field of immunotherapy. Its ability to act as a potent adjuvant, bridging the innate and adaptive immune systems, has been demonstrated extensively in preclinical models of cancer, infectious disease, and autoimmune conditions.[5][8] While early clinical trials in cancer patients have shown that this compound is well-tolerated, its therapeutic efficacy as a monotherapy has been modest, often limited by the low number of iNKT cells in cancer patients.[1][16] Current and future research is focused on optimizing its use, for example, through co-administration with other immunotherapies, developing analogs with more biased (Th1 or Th2) cytokine profiles, and using this compound-pulsed dendritic cells to enhance its potency and control over the immune response.[14][17] The detailed understanding of its biological function continues to drive the development of next-generation glycolipid immunomodulators.

References

review of KRN7000 in immunology research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to KRN7000 in Immunology Research

Introduction

This compound, a synthetic analog of the α-galactosylceramide (α-GalCer) originally isolated from the marine sponge Agelas mauritianus, is a potent immunostimulatory glycolipid.[1][2][3][4] It has garnered significant interest in the field of immunology for its specific and powerful activation of invariant Natural Killer T (iNKT) cells, a unique subset of T lymphocytes that bridge the innate and adaptive immune systems.[3][5][6] Upon activation, iNKT cells rapidly produce a broad spectrum of cytokines, orchestrating a downstream immune cascade with therapeutic potential against cancer, infectious diseases, and autoimmune disorders.[1][7][8][9] This technical guide provides a comprehensive review of this compound, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visual representations of its immunological pathways.

Core Mechanism of Action

The immunological activity of this compound is initiated through its interaction with the CD1d molecule, a non-classical MHC class I-like protein expressed on the surface of antigen-presenting cells (APCs) such as dendritic cells (DCs).[1][2][3] The lipid portion of this compound anchors within the hydrophobic groove of the CD1d molecule, while the galactose headgroup is exposed. This this compound/CD1d complex is then recognized by the semi-invariant T-cell receptor (TCR) expressed by iNKT cells (Vα14-Jα18 in mice and Vα24-Jα18 in humans).[5][6][7] This trimolecular interaction is the critical activation signal for iNKT cells.

Signaling Pathway and Downstream Effects

Activation of iNKT cells by the this compound-CD1d complex triggers a rapid and robust release of both T-helper 1 (Th1) and T-helper 2 (Th2) type cytokines within hours.[1][8]

  • Th1 Cytokines : Primarily Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). These cytokines are crucial for anti-tumor and anti-viral responses.[1] They lead to the subsequent activation of other immune effector cells, including Natural Killer (NK) cells, cytotoxic T lymphocytes (CD8+ T cells), and macrophages.[2][7]

  • Th2 Cytokines : Primarily Interleukin-4 (IL-4) and Interleukin-13 (IL-13). These cytokines can modulate the immune response, and their biased production by certain this compound analogs is being explored for the treatment of autoimmune diseases.[1][9][10]

The initial cytokine burst from iNKT cells initiates a wider immune cascade. For instance, IFN-γ produced by iNKT cells activates NK cells, enhancing their proliferation and cytotoxic capabilities.[7] Furthermore, the interaction between activated iNKT cells and DCs leads to DC maturation, a process critical for initiating adaptive immune responses.[3]

KRN7000_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT Invariant NKT Cell cluster_downstream Downstream Effector Cells APC APC (e.g., Dendritic Cell) CD1d CD1d TCR Invariant TCR (Vα24/Vα14) CD1d->TCR Presents this compound to This compound This compound This compound->CD1d Binds to iNKT iNKT Cell DC_mat DC Maturation iNKT->DC_mat Induces node_th1 Th1 Cytokines (IFN-γ, TNF-α) iNKT->node_th1 Rapidly Secretes node_th2 Th2 Cytokines (IL-4, IL-13) iNKT->node_th2 Rapidly Secretes TCR->iNKT Activates NK_Cell NK Cell T_Cell CD8+ T Cell node_th1->NK_Cell Activates node_th1->T_Cell Activates

This compound Signaling Cascade

Quantitative Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies involving this compound.

Table 1: Preclinical (In Vivo Mouse Models) Data Summary

Model System This compound Dose/Regimen Key Quantitative Findings Reference
MCA-induced fibrosarcoma 2 µ g/mouse , i.p., weekly Weekly treatment elevated serum IFN-γ (peak ~2500 pg/mL) and IL-4 (peak ~1000 pg/mL) after the first injection. A dose as low as 0.5 µg weekly prevented tumor initiation. [7]
B16 Melanoma Metastasis 100 µg/kg, i.v. Significantly prolonged the lifespan of mice compared to Mitomycin C. [11]
M5076 Hepatic Metastasis 100 µg/kg, i.v. (days 7, 11, 15) Liver weight on day 19 was significantly lower in treated mice (1.19 ± 0.03 g) vs. control (1.99 ± 0.21 g). [12]

| NOD Mice (Type 1 Diabetes) | Varies | this compound-activated iNKT cells induce DC maturation. At 6h post-treatment, CD86 and CD40 expression on CD11c+ DCs was significantly upregulated. |[13] |

Table 2: Clinical Trial Data Summary

Study Population This compound Dose/Regimen Key Quantitative Findings Reference
Advanced Solid Tumors (n=24) 50–4800 µg/m², i.v. (Days 1, 8, 15 of a 4-week cycle) No dose-limiting toxicity observed. NKT cells (CD3+Vα24+Vβ11+) disappeared from blood within 24h. Increased TNF-α and GM-CSF in 5 of 24 patients. 7 patients had stable disease for a median of 123 days. [2][14]
Advanced/Recurrent NSCLC (n=11) α-GalCer-pulsed DCs (up to 1 x 10⁹/m²) Dramatic increase in peripheral blood Vα24 NKT cells in 1 case. Two cases in the highest dose group remained stable for over a year. [15][16]

| Metastatic Malignancy (n=12) | α-GalCer-pulsed DCs (log higher doses per cohort), i.v. and i.d. | IV administration led to increased serum IFN-γ levels; ID did not. Stabilization of disease observed in 6 of 12 subjects. |[17] |

Table 3: In Vitro Cytokine Response Data (Splenocytes)

Compound Concentration IL-4 Production (pg/mL) IFN-γ Production (pg/mL) Reference
This compound ~3.2 nM ~1,500 ~12,000 [18]
C20:2 (analog) ~3.2 nM ~1,500 ~3,000 [18]

| OCH (analog) | ~3.2 nM | ~1,000 | <1,000 |[18] |

Experimental Protocols

Protocol 1: In Vivo Antitumor Activity in a Mouse Metastasis Model

This protocol is based on methodologies used to assess the efficacy of this compound against established liver metastases.[12]

1. Animal Model:

  • Female C57BL/6 mice, 8-12 weeks of age.

2. Tumor Cell Inoculation:

  • Inject 1 x 10⁶ B16-F10 melanoma cells or M5076 sarcoma cells in 200 µL of PBS intravenously (tail vein) for a lung metastasis model or subcutaneously for a spontaneous metastasis model.[12][19]

3. This compound Preparation and Administration:

  • Dissolve this compound in a vehicle solution (e.g., 5.6% sucrose, 0.75% L-histidine, 0.5% Tween 20) by heating to 80°C until clear.[4]

  • For treatment of established metastases, begin administration 7 days after tumor inoculation.

  • Administer this compound intravenously at a dose of 100 µg/kg on days 7, 11, and 15. A control group receives the vehicle only.[12]

4. Efficacy Assessment:

  • Survival: Monitor mice daily and record survival time.

  • Tumor Burden: At a predetermined endpoint (e.g., day 19), euthanize a cohort of mice.[12] Excise lungs or livers, and count metastatic nodules on the organ surface. For liver metastases, organ weight can be used as a surrogate for tumor burden.[12]

5. Immunological Analysis:

  • Collect spleens and livers to isolate mononuclear cells for flow cytometric analysis of iNKT (CD3+NK1.1+) and NK cell populations.[7]

  • Collect blood serum at various time points (e.g., 4h, 24h, 7 days) after this compound injection to measure cytokine levels (IFN-γ, IL-4) by ELISA.[7]

Protocol 2: Preparation and Administration of this compound-Pulsed Dendritic Cells (DCs)

This protocol outlines the generation of this compound-pulsed DCs for clinical applications, adapted from Phase I trial methodologies.[15][16][17]

1. DC Generation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from the patient via leukapheresis.

  • Adhere PBMCs to plastic flasks for 2 hours to enrich for monocytes.

  • Culture the adherent monocytes in media containing GM-CSF and IL-4 for 5-7 days to differentiate them into immature DCs.

2. Pulsing with this compound:

  • On the day before administration (e.g., Day 6 of culture), add this compound to the DC culture at a final concentration of 100 ng/mL.[16]

  • Incubate for 18-24 hours to allow for uptake and presentation of this compound on CD1d molecules.

3. Harvesting and Quality Control:

  • Harvest the this compound-pulsed DCs.

  • Perform quality control checks: cell viability (>70%), negative bacterial culture, and low endotoxin (B1171834) levels (<0.7 EU/mL).[16]

4. Administration:

  • Resuspend the final cell product in 100 mL of saline containing 2.5% human albumin.

  • Administer the cell suspension to the patient intravenously over a 15-30 minute period. Dose levels in clinical trials have ranged from 5 x 10⁷ to 1 x 10⁹ cells/m².[15]

Mandatory Visualizations

Experimental_Workflow_Mouse cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis A 1. Select C57BL/6 Mice (8-12 weeks old) B 2. Inoculate with Tumor Cells (e.g., B16-F10) A->B C 3. Day 7 Post-Inoculation: Divide into Groups B->C D 4a. Administer this compound (100 µg/kg, i.v.) C->D Treatment Group E 4b. Administer Vehicle (Control) C->E Control Group F 5. Repeat Treatment (e.g., Days 11, 15) D->F E->F G 6. Monitor Survival Daily F->G H 7. Endpoint Analysis (Day 19): Euthanize Cohort F->H I 8a. Quantify Metastases (Lungs/Liver) H->I J 8b. Isolate Lymphocytes for Flow Cytometry & ELISA H->J

Workflow for In Vivo Anti-tumor Study

DC_Preparation_Workflow A 1. Patient Leukapheresis (Isolate PBMCs) B 2. Monocyte Enrichment (Plastic Adherence) A->B C 3. Differentiate to Immature DCs (Culture with GM-CSF + IL-4 for 5-7 days) B->C D 4. Pulse with this compound (100 ng/mL for 18-24h) C->D E 5. Harvest Pulsed DCs D->E F 6. Quality Control Checks (Viability, Sterility, Endotoxin) E->F G 7. Resuspend in Infusion Medium F->G PASS I FAIL F->I FAIL H 8. Intravenous Administration to Patient G->H

Workflow for this compound-Pulsed DC Therapy

References

KRN7000-Mediated Immunity: A Technical Guide to Foundational Concepts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRN7000, a synthetic analog of the marine sponge-derived α-galactosylceramide (α-GalCer), is a potent immunostimulatory glycolipid that has garnered significant interest for its therapeutic potential in a range of diseases, most notably cancer. It functions as a powerful agonist for a unique population of innate-like T lymphocytes known as invariant Natural Killer T (iNKT) cells. This technical guide provides an in-depth overview of the core concepts of this compound-mediated immunity, detailing the underlying cellular and molecular mechanisms, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action: The this compound-CD1d-iNKT Cell Axis

The primary mechanism of this compound's immunological activity revolves around its specific interaction with invariant Natural Killer T (iNKT) cells. This process is initiated by the presentation of this compound by the non-classical MHC class I-like molecule, CD1d, which is expressed on the surface of various antigen-presenting cells (APCs), including dendritic cells (DCs), macrophages, and B cells.

Upon administration, this compound is taken up by APCs and loaded onto CD1d molecules within the endosomal-lysosomal compartments. The resulting this compound-CD1d complex is then transported to the APC surface. Here, it is recognized by the semi-invariant T-cell receptor (TCR) expressed by iNKT cells. In humans, this TCR is characterized by a Vα24-Jα18 alpha chain paired with a Vβ11 beta chain, while in mice, it consists of a Vα14-Jα18 alpha chain paired with a limited set of Vβ chains.

This trimolecular interaction triggers the activation of iNKT cells, leading to a rapid and robust release of a diverse array of cytokines, encompassing both T helper 1 (Th1) and T helper 2 (Th2) profiles. This initial burst of cytokine production initiates a downstream cascade of immune activation, engaging a wide range of innate and adaptive immune cells.

Key Immune Players and Their Roles

The immunological cascade initiated by this compound involves a coordinated interplay of several key immune cell populations:

  • Invariant Natural Killer T (iNKT) Cells: As the primary targets of this compound, iNKT cells are the central orchestrators of the subsequent immune response. Their activation leads to the production of large quantities of cytokines such as Interferon-gamma (IFN-γ) and Interleukin-4 (IL-4).

  • Antigen-Presenting Cells (APCs): Dendritic cells, macrophages, and B cells are crucial for processing and presenting this compound via CD1d to iNKT cells. The maturation and activation of these APCs are also enhanced by signals from activated iNKT cells.

  • Natural Killer (NK) Cells: NK cells are rapidly activated downstream of iNKT cells, primarily through IFN-γ and other signals. This leads to enhanced NK cell cytotoxicity against tumor cells and infected cells.

  • Conventional T Cells (CD4+ and CD8+): this compound-activated iNKT cells can promote the development of antigen-specific CD4+ helper T cell and CD8+ cytotoxic T lymphocyte (CTL) responses, effectively bridging the innate and adaptive immune systems.

  • B Cells: B cells can also be activated during the this compound-mediated immune response, leading to antibody production.

Data Presentation: Quantitative Insights into this compound-Mediated Immunity

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of this compound.

Table 1: Serum Cytokine Levels Following this compound Administration in Mice

CytokinePeak Time Post-AdministrationSerum Concentration (pg/mL)Mouse StrainThis compound DoseReference
IFN-γ24 hours>2000C57BL/62 µ g/mouse (i.p.)[1]
IL-44 hours~1000C57BL/62 µ g/mouse (i.p.)[1]
IL-128 hours~250C57BL/6Not Specified[2]
TNF-α1 hour after LPS challenge~4000C57BL/61 µ g/mouse (i.v.)[3]
IL-102 hours after LPS challenge~1500C57BL/61 µ g/mouse (i.v.)[3]

Table 2: Immunological Effects of this compound in Human Clinical Trials

ParameterObservationPatient PopulationThis compound Dose/RegimenReference
Circulating iNKT Cells (CD3+Vα24+Vβ11+)Disappeared from blood within 24 hoursSolid Tumors50–4800 µg/m² (i.v.)[2][4]
Serum TNF-αIncreased in 5 of 24 patientsSolid Tumors50–4800 µg/m² (i.v.)[2][4]
Serum GM-CSFIncreased in 5 of 24 patientsSolid Tumors50–4800 µg/m² (i.v.)[2][4]
Serum IFN-γIncreased in some patients after IV administrationMetastatic Malignancyα-GalCer-pulsed DC (i.v. and i.d.)[5][6]
Peripheral Blood NK Cell NumbersTransient decrease in 7 of 24 patientsSolid Tumors50–4800 µg/m² (i.v.)[2][4]

Experimental Protocols: Methodologies for Studying this compound-Mediated Immunity

This section provides an overview of key experimental protocols used to investigate the immunological effects of this compound.

In Vivo Murine Tumor Models

1. B16 Melanoma Metastatic Model:

  • Cell Line: B16-F10 melanoma cells, syngeneic to C57BL/6 mice.

  • Tumor Inoculation: Intravenous injection of 1 x 10⁵ to 2 x 10⁵ B16-F10 cells into the tail vein of C57BL/6 mice to establish pulmonary metastases.[7][8]

  • This compound Treatment: Intravenous or intraperitoneal administration of this compound, typically starting a few days after tumor cell inoculation. A common dose is 1-2 µg per mouse.[9]

  • Readouts: Survival analysis, enumeration of lung metastatic nodules, and immunological analysis of splenocytes and tumor-infiltrating lymphocytes.[10]

2. CT26 Colon Carcinoma Model:

  • Cell Line: CT26 colon carcinoma cells, syngeneic to BALB/c mice.

  • Tumor Inoculation: Subcutaneous injection of 1 x 10⁶ CT26 cells into the flank of BALB/c mice.[11] Alternatively, for a liver metastasis model, injection of CT26 cells into the portal vein.[12]

  • This compound Treatment: Treatment is often initiated when tumors become palpable or a few days after intraportal injection.[12][13]

  • Readouts: Tumor volume measurements (for subcutaneous models), liver weight and histology (for metastatic models), survival analysis, and immunological assessments.[14]

In Vitro Assays

1. iNKT Cell Activation and Cytokine Production Assay:

  • Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated by Ficoll-Paque density gradient centrifugation.[15]

  • Stimulation: PBMCs are cultured in complete RPMI-1640 medium. This compound is added at a concentration of 100 ng/mL, often presented by autologous monocyte-derived dendritic cells.[16]

  • Incubation: Cells are typically incubated for 24-72 hours.

  • Readouts:

    • Cytokine Measurement: Supernatants are collected, and cytokine levels (e.g., IFN-γ, IL-4) are quantified by ELISA or multiplex bead array.[17]

    • Cell Proliferation: Assessed by [³H]-thymidine incorporation or cell counting.

    • Activation Marker Expression: Expression of markers like CD25 and CD69 on iNKT cells is analyzed by flow cytometry.[18][19]

2. Flow Cytometry for iNKT Cell Identification and Phenotyping:

  • Cell Staining: PBMCs or splenocytes are stained with a panel of fluorochrome-conjugated antibodies.

  • Key Antibodies:

    • Human iNKT Cells: Anti-CD3, Anti-Vα24-Jα18 TCR, Anti-Vβ11 TCR.[20]

    • Mouse iNKT Cells: Anti-CD3, Anti-TCRβ, CD1d tetramer loaded with this compound.

    • Activation Markers: Anti-CD25, Anti-CD69.[18][19]

  • Analysis: Cells are acquired on a flow cytometer, and the percentage and absolute number of iNKT cells and their expression of activation markers are determined.

3. ELISpot Assay for Cytokine-Secreting Cells:

  • Principle: To enumerate the frequency of cells secreting a specific cytokine at the single-cell level.

  • Procedure:

    • ELISpot plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

    • PBMCs or splenocytes are added to the wells with or without this compound stimulation (e.g., 100 ng/mL).

    • After an incubation period (typically 18-24 hours), cells are washed away.

    • A biotinylated detection antibody against the cytokine is added, followed by a streptavidin-enzyme conjugate.

    • A substrate is added, resulting in the formation of colored spots at the locations of the cytokine-secreting cells.

    • Spots are counted using an automated ELISpot reader.[16]

4. In Vitro Cytotoxicity Assay:

  • Effector Cells: iNKT cells, either freshly isolated or expanded in vitro.

  • Target Cells: A CD1d-expressing tumor cell line (e.g., EL4 T-lymphoma cells).[21]

  • Assay:

    • Target cells are labeled with a radioactive isotope (e.g., ⁵¹Cr) or a fluorescent dye.

    • Effector and target cells are co-cultured at various effector-to-target ratios in the presence of this compound (e.g., 100 ng/mL).

    • After a 4-16 hour incubation, the release of the label from lysed target cells into the supernatant is measured.

    • Specific lysis is calculated based on the amount of label released.[21]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway

KRN7000_iNKT_Activation_Pathway This compound-Mediated iNKT Cell Activation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT Invariant NKT (iNKT) Cell cluster_downstream Downstream Effects This compound This compound Endosome Endosome/ Lysosome This compound->Endosome Uptake CD1d_this compound CD1d-KRN7000 Complex Endosome->CD1d_this compound Loading CD1d_synthesis CD1d Synthesis (ER/Golgi) CD1d_synthesis->Endosome Trafficking TCR iNKT TCR CD1d_this compound->TCR CD3 CD3 TCR->CD3 Lck Lck CD3->Lck Phosphorylation ZAP70 ZAP70 Lck->ZAP70 Recruitment & Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation Ras_MAPK Ras-MAPK Pathway LAT->Ras_MAPK DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKC DAG->PKC Calcium Ca²⁺ Flux IP3->Calcium NFAT NFAT Calcium->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 Cytokine_Genes Cytokine Gene Transcription NFAT->Cytokine_Genes Activation AP1->Cytokine_Genes Activation NFkB->Cytokine_Genes Activation Cytokine_Release Cytokine Release (IFN-γ, IL-4, etc.) Cytokine_Genes->Cytokine_Release Immune_Modulation Activation of NK cells, T cells, B cells, DCs Cytokine_Release->Immune_Modulation

This compound-mediated iNKT cell activation signaling cascade.

Experimental Workflow

Experimental_Workflow_Tumor_Model In Vivo Murine Tumor Model Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Tumor Cell Culture (e.g., B16-F10 or CT26) Mouse_Inoculation Tumor Cell Inoculation (i.v. or s.c.) in Syngeneic Mice Cell_Culture->Mouse_Inoculation Tumor_Establishment Allow Tumors to Establish Mouse_Inoculation->Tumor_Establishment Treatment_Groups Randomize Mice into Treatment Groups Tumor_Establishment->Treatment_Groups KRN7000_Admin Administer this compound (e.g., 1-2 µg/mouse, i.v.) Treatment_Groups->KRN7000_Admin Vehicle_Control Administer Vehicle Control Treatment_Groups->Vehicle_Control Monitor_Tumor Monitor Tumor Growth (Calipers or Imaging) KRN7000_Admin->Monitor_Tumor Monitor_Survival Monitor Survival KRN7000_Admin->Monitor_Survival Vehicle_Control->Monitor_Tumor Vehicle_Control->Monitor_Survival Endpoint_Analysis Endpoint Analysis: - Tumor Weight/Metastases - Immune Cell Infiltration - Cytokine Profiling Monitor_Survival->Endpoint_Analysis

Workflow for assessing this compound efficacy in a murine tumor model.

Conclusion

This compound represents a powerful tool for probing the biology of iNKT cells and holds considerable promise as a therapeutic agent. Its ability to rapidly activate a potent and multifaceted immune response through the specific engagement of the CD1d-iNKT cell axis underscores its potential in cancer immunotherapy and beyond. A thorough understanding of its foundational concepts, supported by robust quantitative data and well-defined experimental methodologies, is essential for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this compound-mediated immunity. Further research will continue to refine our understanding of its complex mechanism of action and optimize its clinical application.

References

KRN7000: A Glycolipid Adjuvant Bridging Innate and Adaptive Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

KRN7000, a synthetic α-galactosylceramide, has emerged as a potent immunomodulatory agent with the unique ability to stimulate both the innate and adaptive arms of the immune system. Its mechanism of action is centered on the activation of invariant Natural Killer T (iNKT) cells, a specialized lymphocyte population that shares characteristics of both T cells and Natural Killer (NK) cells. This technical guide provides a comprehensive overview of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the fields of immunology, oncology, and infectious diseases.

Core Mechanism of Action: Activating the Immune Cascade

This compound's immunological activity is initiated through its specific recognition by the CD1d molecule, a non-classical MHC class I-like glycoprotein (B1211001) expressed on the surface of antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages.[1][2] The lipid portion of this compound anchors within the hydrophobic grooves of the CD1d molecule, while the galactose headgroup is exposed for recognition by the semi-invariant T-cell receptor (TCR) of iNKT cells.[1] In humans, these iNKT cells are characterized by a Vα24-Jα18 TCR alpha chain paired with a Vβ11 chain.[2]

This trimolecular interaction between this compound, CD1d, and the iNKT cell TCR triggers the rapid activation of iNKT cells, leading to a cascade of downstream immunological events that bridge the innate and adaptive immune responses.

Innate Immune Activation

Upon activation, iNKT cells rapidly secrete a diverse array of cytokines, including both Th1- and Th2-type cytokines.[1][2] This initial burst of cytokines orchestrates the activation of various components of the innate immune system:

  • Natural Killer (NK) Cells: iNKT cell-derived interferon-gamma (IFN-γ) is a potent activator of NK cells, enhancing their cytotoxic activity against tumor cells and virus-infected cells.[1]

  • Dendritic Cells (DCs): The interaction with activated iNKT cells, along with the cytokine milieu, induces the maturation of DCs.[3] This is characterized by the upregulation of co-stimulatory molecules (CD40, CD80, CD86) and MHC class II, enhancing their ability to prime adaptive immune responses.[3]

  • Other Innate Cells: Macrophages and other innate immune cells are also activated, contributing to the overall inflammatory response and pathogen clearance.[1]

Adaptive Immune Activation

The activation of the innate immune system, particularly the maturation of DCs, provides a crucial link to the adaptive immune response:

  • Antigen Presentation: Mature DCs are highly efficient at capturing, processing, and presenting antigens to conventional T cells.

  • T-Cell Priming: The upregulation of co-stimulatory molecules on DCs provides the necessary secondary signals for the robust activation and differentiation of antigen-specific CD4+ helper T cells and CD8+ cytotoxic T lymphocytes (CTLs).

  • B-Cell Help: Activated CD4+ T cells can then provide help to B cells, promoting their differentiation into antibody-producing plasma cells.

This sequential activation of innate and adaptive immunity underscores the potential of this compound as a powerful adjuvant in vaccines and cancer immunotherapies.

KRN7000_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell cluster_Downstream Downstream Effects KRN7000_CD1d This compound-CD1d complex iNKT_Cell iNKT Cell KRN7000_CD1d->iNKT_Cell Interaction This compound This compound CD1d CD1d This compound->CD1d Binding CD1d->KRN7000_CD1d Presentation iNKT_Activation Activation iNKT_Cell->iNKT_Activation TCR Recognition Cytokine_Release Cytokine Release (IFN-γ, IL-4, etc.) iNKT_Activation->Cytokine_Release Innate_Activation Innate Immune Activation (NK cells, DC maturation) Cytokine_Release->Innate_Activation Adaptive_Activation Adaptive Immune Activation (T cells, B cells) Innate_Activation->Adaptive_Activation Bridge

Figure 1: this compound Signaling Pathway.

Quantitative Data on this compound's Immunological Effects

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of this compound.

Table 1: In Vivo Cytokine Response to this compound in Mice
CytokinePeak Time (hours post-injection)RouteDoseMouse StrainReference
IL-42i.p.4.8 nmolC57BL/6[4]
IFN-γ12-24i.p.4.8 nmolC57BL/6[4]
Table 2: Clinical Effects of Intravenous this compound in Patients with Solid Tumors
ParameterObservationDose Range (i.v.)Patient CohortReference
NKT Cells (CD3+Vα24+Vβ11+)Disappeared from blood within 24h50–4800 μg/m²24 patients with solid tumors[1][2]
Serum CytokinesIncreased TNF-α and GM-CSF50–4800 μg/m²5 out of 24 patients[1][2]
NK Cell Numbers and CytotoxicityTransient decrease in peripheral blood50–4800 μg/m²7 out of 24 patients[1][2]
Clinical ResponseNo complete or partial responses; 7 patients had stable disease50–4800 μg/m²24 patients with solid tumors[1][2]
Table 3: Clinical Trial of this compound-Pulsed Dendritic Cells in Non-Small Cell Lung Cancer
Dose LevelDC Dose (cells/m²)RouteKey ObservationReference
Level 15 x 10⁷i.v.Well-tolerated[5][6]
Level 22.5 x 10⁸i.v.Well-tolerated[5][6]
Level 31 x 10⁹i.v.Dramatic increase in peripheral blood Vα24 NKT cells in one case[5][6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vivo Mouse Model for Antitumor Efficacy

Objective: To evaluate the antitumor activity of this compound in a murine melanoma lung metastasis model.

Materials:

  • Mice: C57BL/6 mice (female, 6-8 weeks old).

  • Tumor Cells: B16.F10 melanoma cells.

  • This compound: Prepared as a stock solution in DMSO and diluted in a vehicle solution (e.g., PBS with 0.5% Tween-20) for injection.[7]

  • Reagents: Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), trypsin-EDTA, PBS, Matrigel (optional).

Procedure:

  • Cell Culture: Maintain B16.F10 melanoma cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Tumor Cell Preparation: On the day of injection, harvest B16.F10 cells using trypsin-EDTA, wash twice with sterile PBS, and resuspend in PBS at a concentration of 5 x 10⁵ cells per 200 µL.

  • Tumor Inoculation: Inject 5 x 10⁵ B16.F10 cells in 200 µL of PBS intravenously (i.v.) into the tail vein of C57BL/6 mice.

  • This compound Administration:

    • Treatment Group: On day 3 and day 7 post-tumor inoculation, administer this compound (e.g., 4 nmol per mouse) intravenously.[7]

    • Vehicle Control Group: Administer an equal volume of the vehicle solution on the same schedule.

  • Tumor Burden Assessment: On day 15 post-tumor inoculation, euthanize the mice and harvest the lungs. Quantify the tumor burden by counting the number of metastatic nodules on the lung surface or by measuring the percentage of the lung surface area covered by tumors using image analysis software.[7]

In_Vivo_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Cell_Culture Culture B16.F10 Melanoma Cells Tumor_Prep Prepare Tumor Cell Suspension Cell_Culture->Tumor_Prep Tumor_Inoculation Day 0: i.v. Injection of B16.F10 Cells into Mice Tumor_Prep->Tumor_Inoculation KRN7000_Prep Prepare this compound and Vehicle Treatment Day 3 & 7: i.v. Administration of this compound or Vehicle KRN7000_Prep->Treatment Tumor_Inoculation->Treatment Euthanasia Day 15: Euthanize Mice and Harvest Lungs Treatment->Euthanasia Tumor_Assessment Quantify Lung Metastases Euthanasia->Tumor_Assessment

Figure 2: In Vivo Antitumor Efficacy Workflow.
Human Dendritic Cell Maturation and NKT Cell Expansion Assay

Objective: To assess the ability of this compound-pulsed dendritic cells to expand and activate human iNKT cells in vitro.

Materials:

  • Human PBMCs: Isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

  • Reagents for DC Generation: Recombinant human GM-CSF and IL-4.

  • This compound: Dissolved in DMSO.

  • Cytokines for NKT cell expansion: Recombinant human IL-7 and IL-15.

  • Flow Cytometry Antibodies: Fluorochrome-conjugated antibodies against human CD3, Vα24, Vβ11, CD83, CD86.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and antibiotics.

Procedure:

  • Generation of Monocyte-Derived DCs (moDCs):

    • Isolate monocytes from PBMCs by plastic adherence or using CD14 magnetic beads.

    • Culture monocytes in RPMI-1640 with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 50 ng/mL) for 5-7 days to generate immature moDCs.

  • Pulsing DCs with this compound:

    • On the day before co-culture, add this compound (e.g., 100 ng/mL) to the immature moDC culture for 18-24 hours.[5]

  • Co-culture with PBMCs:

    • Harvest the this compound-pulsed moDCs and co-culture them with autologous PBMCs at a specific ratio (e.g., 1:10 DC:PBMC).

    • Supplement the co-culture with IL-7 (e.g., 10 ng/mL) and IL-15 (e.g., 10 ng/mL).

  • NKT Cell Expansion Analysis:

    • After 7 days of co-culture, harvest the cells and stain with fluorochrome-conjugated antibodies against CD3, Vα24, and Vβ11.

    • Analyze the percentage and absolute number of Vα24+Vβ11+ NKT cells by flow cytometry.

  • DC Maturation Analysis:

    • Analyze the this compound-pulsed moDCs for the expression of maturation markers such as CD83 and CD86 by flow cytometry.

Cytokine Measurement by ELISA

Objective: To quantify the levels of IFN-γ and IL-4 in serum or cell culture supernatants following this compound stimulation.

Materials:

  • ELISA Kit: Commercially available ELISA kits for human or mouse IFN-γ and IL-4.

  • Samples: Serum from this compound-treated mice or patients, or supernatants from in vitro cell cultures.

  • Microplate Reader: Capable of measuring absorbance at 450 nm.

Procedure:

  • Plate Preparation: Coat a 96-well microplate with the capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add diluted samples and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.

  • Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.

Logical Relationships in this compound-Mediated Immunity

The following diagram illustrates the logical flow of events from this compound administration to the generation of a broad-spectrum immune response.

Logical_Relationship cluster_Innate Innate Immunity cluster_Adaptive Adaptive Immunity cluster_Outcome Therapeutic Outcome KRN7000_Admin This compound Administration APC_Presentation APC Presentation (via CD1d) KRN7000_Admin->APC_Presentation iNKT_Activation iNKT Cell Activation APC_Presentation->iNKT_Activation Innate_Cytokines Rapid Cytokine Release (IFN-γ, IL-4) iNKT_Activation->Innate_Cytokines NK_Activation NK Cell Activation Innate_Cytokines->NK_Activation DC_Maturation DC Maturation Innate_Cytokines->DC_Maturation Antitumor_Immunity Antitumor Immunity NK_Activation->Antitumor_Immunity Antiviral_Response Antiviral Response NK_Activation->Antiviral_Response Ag_Presentation Enhanced Antigen Presentation by Mature DCs DC_Maturation->Ag_Presentation Bridge T_Cell_Priming CD4+ and CD8+ T Cell Priming Ag_Presentation->T_Cell_Priming Effector_Function Effector T Cell Functions (CTL killing, B cell help) T_Cell_Priming->Effector_Function Effector_Function->Antitumor_Immunity Effector_Function->Antiviral_Response

Figure 3: Logical Flow of this compound-Induced Immunity.

Conclusion

This compound stands as a paradigm for the targeted activation of a specific immune cell subset to orchestrate a broad and potent immune response. Its ability to engage iNKT cells and subsequently mobilize both innate and adaptive effector mechanisms provides a strong rationale for its continued investigation as a therapeutic agent and adjuvant. The data and protocols presented in this guide offer a foundational resource for researchers seeking to further elucidate the immunological properties of this compound and to translate its potential into clinical applications for the treatment of cancer and other diseases. The continued exploration of this compound and its analogues holds significant promise for the future of immunotherapy.

References

Methodological & Application

Administration of KRN7000 to Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of KRN7000 (α-Galactosylceramide) to mice for pre-clinical research. This compound is a potent immunostimulatory glycolipid that activates Natural Killer T (NKT) cells, making it a valuable tool in studies of cancer immunotherapy, infectious diseases, and autoimmune conditions.[1][2]

Overview and Mechanism of Action

This compound is a synthetic analog of a glycolipid originally isolated from the marine sponge Agelas mauritianus.[1][3] It is a specific ligand for the CD1d protein, a non-classical MHC class I-like molecule expressed on antigen-presenting cells (APCs).[2][3] The binding of this compound to CD1d forms a complex that is recognized by the semi-invariant T-cell receptor (TCR) of NKT cells.[2][4] This interaction triggers the rapid activation of NKT cells, leading to the secretion of a broad range of Th1 and Th2 cytokines, which in turn modulates the activity of other immune cells such as NK cells, T cells, and B cells.[4][5]

Signaling Pathway of this compound-Mediated NKT Cell Activation

KRN7000_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_NKT NKT Cell cluster_Downstream Downstream Effects This compound This compound CD1d CD1d This compound->CD1d Binds to KRN7000_CD1d This compound-CD1d Complex TCR Invariant TCR KRN7000_CD1d->TCR Presents to Activation NKT Cell Activation TCR->Activation Triggers Cytokines Cytokine Release (IFN-γ, IL-4, etc.) Activation->Cytokines Leads to NK_Cell NK Cell Activation Cytokines->NK_Cell T_Cell T Cell Modulation Cytokines->T_Cell B_Cell B Cell Modulation Cytokines->B_Cell

Caption: this compound binds to CD1d on APCs, activating NKT cells and downstream immune responses.

Preparation of this compound for In Vivo Administration

This compound is a hydrophobic molecule with low solubility in aqueous solutions.[1][6] Proper solubilization is critical for its biological activity. Several vehicle formulations and preparation methods have been successfully used.

Vehicle Formulations
Vehicle ComponentConcentrationSource
Option 1: Sucrose-Histidine-Tween 20
Sucrose5.6%[1]
L-Histidine0.75%[1]
Tween 200.5%[1]
Option 2: Polysorbate 20 / Tween 20 in Saline/PBS
Polysorbate 20 (Tween 20)0.5%[7][8]
Solvent0.9% NaCl or PBS[7][8]
Option 3: DMSO and Tween 20 in PBS (for stock solutions)
DMSOInitial high concentration (e.g., 20 mM)[9][10]
Tween 200.5% in PBS for dilution[9][10]
Final DMSO concentrationLow (e.g., 0.1%)[9]
Protocol for Solubilization

This protocol synthesizes common methods for preparing this compound for injection.

Materials:

  • This compound powder

  • Selected vehicle components (e.g., PBS, Tween 20)

  • Sterile glass vial (sonication should be performed in glass, not plastic)[6]

  • Water bath sonicator

  • Heating block or water bath set to 80°C[1]

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile glass vial.

  • Vehicle Addition: Add the chosen vehicle to the vial. If using a multi-component vehicle, pre-mix the components before adding to the this compound.

  • Heating: Heat the mixture at 80°C until the material is completely dissolved.[1] The solution may appear clear or as a slightly cloudy suspension, which is acceptable for use.[6]

  • Sonication: Sonicate the solution in a water bath sonicator. This step is crucial for achieving a uniform suspension.[6]

  • Cooling: Allow the solution to cool to room temperature before injection.

  • Pre-injection Preparation: It is recommended to warm and sonicate the solution immediately prior to each use to ensure homogeneity.[6]

  • Lyophilization (Optional): The sucrose-based solution can be lyophilized for long-term storage and easily reconstituted with pure water.[1]

Administration Protocols

The route of administration and dosage can significantly impact the immunological outcome. Intravenous (i.v.) and intraperitoneal (i.p.) injections are the most common routes for mice.

Experimental Workflow for this compound Administration and Analysis

KRN7000_Workflow cluster_Prep Preparation cluster_Admin Administration cluster_Analysis Analysis Prep_KRN Prepare this compound Solution (Heating & Sonication) Admin_Route Select Route (i.p. or i.v.) Prep_KRN->Admin_Route Inject Inject Mouse Admin_Route->Inject Timepoints Collect Samples at Defined Timepoints Inject->Timepoints Serum Serum Collection (Cytokine ELISA) Timepoints->Serum Spleen Spleen/Liver Harvest (Flow Cytometry) Timepoints->Spleen Tumor Tumor Measurement Timepoints->Tumor

Caption: A typical workflow for this compound studies, from preparation to in vivo analysis.

Dosage and Administration Regimens

The optimal dose and schedule are model-dependent. Below is a summary of dosages used in various studies.

ApplicationMouse StrainDoseRouteScheduleSource
Cancer Immunotherapy
Carcinogen-Induced FibrosarcomaC57BL/62 µ g/mouse i.p.Weekly[5]
Spontaneous Hepatic MetastasisC57BL/6100 µg/kgi.v.Days 7, 11, 15 post-tumor challenge[7]
B16 Melanoma MetastasisC57BL/65 µ g/mouse i.p.Days 0, 4, 8 post-tumor challenge[8]
B16 Melanoma & EL-4 Lymphoma-100 µg/kgi.v. / i.p.Not specified[11]
Autoimmune Model
Type 1 Diabetes PreventionNOD4 µ g/mouse i.p.Every other day for 3 weeks[12]
General Immunostimulation
Cytokine Release AnalysisC57BL/65 µ g/mouse i.p.Single dose[8]
iNKT Cell ActivationhCD1d-KI4 nmol/mouse (~3.4 µg)i.v.Single dose[9]

Note: 2 µg per mouse is a commonly used dose for optimal NKT cell activation in a single treatment.[5]

Intraperitoneal (i.p.) Injection Protocol
  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Needle Insertion: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 10-20 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated.

  • Injection: Inject the prepared this compound solution (typically 100-200 µL volume).[5]

  • Withdrawal: Smoothly withdraw the needle and return the mouse to its cage.

Intravenous (i.v.) Injection Protocol
  • Animal Restraint: Place the mouse in a suitable restrainer to immobilize the tail.

  • Vein Dilation: Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

  • Injection Site: Identify one of the lateral tail veins.

  • Needle Insertion: Using a 27-30 gauge needle with the bevel facing up, insert the needle into the vein at a shallow angle.

  • Injection: Slowly inject the this compound solution (typically 100 µL volume).[7] Resistance or the formation of a subcutaneous bleb indicates a failed attempt.

  • Withdrawal and Pressure: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Post-Administration Monitoring and Analysis

Following this compound administration, various immunological parameters can be assessed.

  • Cytokine Analysis: Serum levels of cytokines such as IFN-γ and IL-4 can be measured by ELISA. Peak IFN-γ levels are often observed around 24 hours post-injection, while IL-4 peaks earlier, around 2-4 hours.[5][9]

  • Cellular Analysis: Mononuclear cells can be isolated from the spleen and liver to analyze NKT cell activation, proliferation, and anergy by flow cytometry.[5] Activation markers like CD69 are typically assessed.[5]

  • Tumor Models: In cancer studies, tumor growth should be monitored regularly by measuring tumor dimensions with calipers.[5][10] In metastasis models, endpoint analysis may involve counting metastatic nodules in organs like the lungs or liver.[7][8]

These protocols and notes provide a comprehensive guide for the effective administration of this compound to mice. Researchers should adapt dosages and schedules based on the specific experimental model and objectives.

References

Application Notes and Protocols for KRN7000 in Murine Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

KRN7000, a synthetic analog of α-galactosylceramide (α-GalCer), is a potent immunostimulatory glycolipid that has demonstrated significant anti-tumor activity in a variety of preclinical murine cancer models.[1][2][3] It functions by specifically activating invariant Natural Killer T (iNKT) cells, a unique population of T lymphocytes that share characteristics of both T cells and Natural Killer (NK) cells.[1] This activation triggers a cascade of downstream immune events, leading to a robust anti-tumor response. These application notes provide a comprehensive overview of the standard dosages, experimental protocols, and the underlying mechanism of action of this compound in murine cancer research.

Data Presentation: this compound Dosage in Murine Cancer Models

The optimal dosage and administration schedule for this compound can vary depending on the specific murine cancer model, the tumor type, and the experimental goals. Below is a summary of commonly used dosages and administration routes compiled from various studies.

Cancer ModelMouse StrainThis compound DosageAdministration RouteTreatment ScheduleReference
Metastatic Melanoma (B16) C57BL/6100 µg/kgIntravenous (i.v.)Days 7, 11, and 15 post-tumor inoculation[2]
T-cell Lymphoma (EL-4) C57BL/6100 µg/kgIntraperitoneal (i.p.)Not specified[2]
Spontaneous Hepatic Metastases (M5076 Reticulum Cell Sarcoma) Not specified100 µg/kgIntravenous (i.v.)Days 7, 11, and 15 post-tumor inoculation[4]
Methylcholanthrene-induced Sarcomas C57BL/62 µ g/mouse (in 0.2 ml)Intraperitoneal (i.p.)Weekly for 10 weeks[1]
Mammary Carcinoma (Her-2/neu transgenic) CBf1-neuT2 µ g/mouse Intraperitoneal (i.p.)Weeks 5, 9, 13, 17, 21, 25, and 29[1]
Spontaneous Sarcomas (p53-/-) p53-/-2 µ g/mouse Intraperitoneal (i.p.)Weekly[1]
Metastatic Melanoma (B16.F10) hCD1d-KI4 nmol/mouse (in 200 µl)Intravenous (i.v.)Single injection 3 days post-tumor inoculation[5]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-tumor effects through the activation of iNKT cells. The process begins with the uptake of this compound by antigen-presenting cells (APCs), such as dendritic cells (DCs).[1] Inside the APC, this compound is loaded onto the CD1d molecule, a non-classical MHC class I-like molecule, and the resulting glycolipid-CD1d complex is presented on the APC surface.[1] This complex is then recognized by the invariant T-cell receptor (TCR) of iNKT cells.

This interaction triggers the activation of iNKT cells, leading to the rapid and abundant secretion of a variety of cytokines, including interferon-gamma (IFN-γ) and interleukin-4 (IL-4).[1][6] The released cytokines, particularly IFN-γ, subsequently activate other immune effector cells, such as NK cells, conventional CD8+ T cells, and macrophages.[1][3] These activated cells then contribute to the elimination of tumor cells through direct cytotoxicity and the establishment of a pro-inflammatory tumor microenvironment.

KRN7000_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell cluster_Immune_Response Downstream Anti-Tumor Immune Response KRN7000_uptake This compound Uptake CD1d_loading CD1d Loading KRN7000_uptake->CD1d_loading CD1d_presentation CD1d Presentation CD1d_loading->CD1d_presentation iNKT_activation iNKT Cell Activation CD1d_presentation->iNKT_activation TCR Engagement Cytokine_release Cytokine Release (IFN-γ, IL-4) iNKT_activation->Cytokine_release NK_activation NK Cell Activation Cytokine_release->NK_activation CD8_activation CD8+ T Cell Activation Cytokine_release->CD8_activation Macrophage_activation Macrophage Activation Cytokine_release->Macrophage_activation Tumor_killing Tumor Cell Killing NK_activation->Tumor_killing CD8_activation->Tumor_killing Macrophage_activation->Tumor_killing

This compound signaling pathway for anti-tumor immunity.

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is a lyophilized powder that requires specific handling for solubilization.

Materials:

  • This compound (lyophilized powder)

  • Vehicle solution (e.g., 0.5% Tween 20 in PBS, or a solution containing 5.6% sucrose, 0.75% L-histidine, and 0.5% Tween 20)[7]

  • Sterile, pyrogen-free water

  • Sterile microcentrifuge tubes

  • Water bath or heat block set to 80°C

Protocol:

  • Bring the this compound vial to room temperature.

  • Reconstitute the lyophilized this compound powder with the appropriate volume of the chosen vehicle to achieve the desired stock concentration. For in vivo injections, a common stock concentration is 200 µM.[5]

  • To ensure complete dissolution, heat the solution at 80°C until it becomes clear.[5][7] This step is critical as this compound is poorly soluble at room temperature.

  • Vortex the solution gently to ensure homogeneity.

  • Before injection, the stock solution can be further diluted with pre-warmed (80°C) PBS to the final desired concentration.[5]

  • Administer the prepared this compound solution to the mice via the desired route (e.g., intraperitoneal or intravenous injection). The final injection volume is typically 100-200 µl per mouse.[1][4]

Representative Experimental Workflow for a Murine Metastatic Melanoma Model (B16.F10)

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a B16.F10 lung metastasis model.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Tumor Inoculation and Treatment cluster_monitoring Monitoring and Analysis cell_culture 1. B16.F10 Cell Culture cell_prep 2. Prepare Cell Suspension (5 x 10^5 cells in PBS) cell_culture->cell_prep inoculation 3. Intravenous Injection of B16.F10 Cells cell_prep->inoculation treatment 4. This compound Administration (e.g., Day 3 post-inoculation) inoculation->treatment monitoring 5. Monitor Mice for Health and Body Weight treatment->monitoring endpoint 6. Euthanize Mice (e.g., Day 15 post-inoculation) monitoring->endpoint analysis 7. Harvest Lungs and Quantify Metastatic Nodules endpoint->analysis

References

Preparing KRN7000 for Cell Culture Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRN7000, a synthetic analog of α-galactosylceramide (α-GalCer), is a potent immunostimulatory glycolipid that specifically activates invariant Natural Killer T (iNKT) cells.[1][2][3] iNKT cells are a unique subset of T lymphocytes that recognize glycolipid antigens presented by the CD1d molecule, a non-classical MHC class I-like protein.[1][2] Upon activation by this compound presented on antigen-presenting cells (APCs), iNKT cells rapidly produce a diverse array of cytokines, including both T helper 1 (Th1) and T helper 2 (Th2) types, such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4).[1][4] This broad cytokine response enables this compound to modulate a wide range of immune responses, showing potential in anti-tumor therapies, as an adjuvant for vaccines, and in the treatment of autoimmune diseases.[5][6][7]

These application notes provide detailed protocols for the preparation and use of this compound in common cell culture assays, including iNKT cell activation and cytokine release assays.

Data Presentation: Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in cell culture experiments.

PropertyValueReference(s)
Full Name (2S,3S,4R)-1-O-(α-D-galactopyranosyl)-N-hexacosanoyl-2-amino-1,3,4-octadecanetriol[8]
Synonyms α-Galactosylceramide, α-GalCer[2][8]
Molecular Formula C₅₀H₉₉NO₉MedChemExpress
Molecular Weight 858.34 g/mol MedChemExpress
Appearance White to off-white solid[9]
Solubility Soluble in DMSO (0.75 mg/mL, 0.87 mM)[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for various cell culture assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound powder to reach room temperature before opening to prevent condensation.

  • Calculation: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 100 µg/mL or 1 mg/mL). For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of DMSO.

  • Reconstitution: Add the calculated volume of sterile DMSO to the vial of this compound.

  • Solubilization: Gently vortex or sonicate the solution in a water bath until the this compound is completely dissolved. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[9]

Protocol 2: In Vitro iNKT Cell Activation Assay

This protocol outlines a general procedure for activating iNKT cells in vitro using this compound-pulsed antigen-presenting cells (APCs).

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or a co-culture of isolated iNKT cells and APCs (e.g., dendritic cells or B cells)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)

  • This compound working solution (diluted from the stock solution in complete medium)

  • Cell culture plates (96-well, flat-bottom)

  • Flow cytometer and relevant antibodies (e.g., anti-CD3, anti-iNKT TCR, anti-CD69)

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation or thaw cryopreserved cells. Alternatively, use purified iNKT cells and APCs.

  • APC Pulsing:

    • Seed APCs (e.g., dendritic cells) in a 96-well plate at a density of 1 x 10⁵ cells/well.

    • Add this compound working solution to the desired final concentration (typically ranging from 1 to 100 ng/mL).

    • Incubate the APCs with this compound for 2-4 hours at 37°C in a 5% CO₂ incubator to allow for antigen loading.

  • Co-culture:

    • After the pulsing step, add iNKT cells (or total PBMCs containing iNKT cells) to the wells containing the this compound-pulsed APCs at an appropriate effector-to-target ratio (e.g., 10:1).

    • Incubate the co-culture for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • Activation Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against iNKT cell surface markers and activation markers (e.g., CD69).

    • Analyze the expression of activation markers on the iNKT cell population using a flow cytometer. An increase in the percentage of CD69+ iNKT cells indicates activation.

Protocol 3: Cytokine Release Assay

This protocol describes how to measure the cytokines released into the culture supernatant following iNKT cell activation with this compound.[11]

Materials:

  • Supernatants from the iNKT cell activation assay (Protocol 2)

  • Cytokine detection assay kit (e.g., ELISA, Luminex, or CBA) for the cytokines of interest (e.g., IFN-γ, IL-4, TNF-α)

  • Plate reader or flow cytometer compatible with the chosen assay kit

Procedure:

  • Supernatant Collection: After the desired incubation period in the iNKT cell activation assay, centrifuge the cell culture plate to pellet the cells.

  • Sample Collection: Carefully collect the culture supernatants without disturbing the cell pellet.

  • Cytokine Measurement:

    • Perform the cytokine measurement according to the manufacturer's instructions for the chosen assay kit (ELISA, Luminex, etc.).

    • Briefly, for an ELISA, this typically involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody and a substrate to generate a colorimetric signal.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a plate reader or flow cytometer.

    • Calculate the concentration of each cytokine in the samples by comparing the readings to a standard curve generated with known concentrations of the recombinant cytokines.

Mandatory Visualizations

This compound Signaling Pathway in iNKT Cells

KRN7000_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT Invariant NKT (iNKT) Cell CD1d CD1d TCR Invariant T-Cell Receptor (TCR) CD1d->TCR Presents Antigen to This compound This compound This compound->CD1d Binds to Signaling_Cascade Downstream Signaling Cascade TCR->Signaling_Cascade Activates Cytokine_Production Cytokine Production (IFN-γ, IL-4, etc.) Signaling_Cascade->Cytokine_Production Leads to

Caption: this compound binds to CD1d on APCs and is presented to the iNKT cell TCR, triggering cytokine release.

Experimental Workflow for iNKT Cell Activation and Cytokine Analysis

Experimental_Workflow start Start prep_cells Prepare APCs and iNKT Cells start->prep_cells pulse_apc Pulse APCs with This compound prep_cells->pulse_apc co_culture Co-culture APCs and iNKT Cells pulse_apc->co_culture harvest Harvest Cells and Supernatant co_culture->harvest analyze_activation Analyze iNKT Cell Activation (Flow Cytometry) harvest->analyze_activation analyze_cytokines Analyze Cytokine Release (ELISA/Luminex) harvest->analyze_cytokines end End analyze_activation->end analyze_cytokines->end

Caption: Workflow for assessing iNKT cell activation and cytokine production in response to this compound.

References

KRN7000 as a Vaccine Adjuvant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of KRN7000, a synthetic alpha-galactosylceramide (B1228890) (α-GalCer), as a potent vaccine adjuvant in research settings. This document details its mechanism of action, protocols for in vivo and in vitro use, and methods for evaluating the resulting immune responses.

Introduction to this compound

This compound is a powerful immunostimulatory glycolipid that functions as a potent agonist for invariant Natural Killer T (iNKT) cells.[1][2] Its ability to activate these cells, which bridge the innate and adaptive immune systems, makes it an attractive candidate as a vaccine adjuvant for a wide range of applications, including infectious diseases and cancer immunotherapy.[1][3]

Mechanism of Action

This compound exerts its adjuvant effect through a well-defined signaling pathway. Antigen-presenting cells (APCs), such as dendritic cells (DCs), take up this compound and present it on the MHC class I-like molecule, CD1d.[4] The invariant T cell receptor (TCR) on iNKT cells specifically recognizes the this compound-CD1d complex, leading to iNKT cell activation.[1][4]

Activated iNKT cells rapidly secrete a broad range of cytokines, including both Th1-type (e.g., IFN-γ) and Th2-type (e.g., IL-4) cytokines.[4][5][6] This cytokine burst leads to the downstream activation and maturation of other immune cells, including NK cells, B cells, and conventional CD4+ and CD8+ T cells, thereby enhancing both humoral and cellular immunity against the co-administered vaccine antigen.[7]

Data Presentation

The following tables summarize quantitative data from representative studies demonstrating the adjuvant effects of this compound in various vaccine models.

Table 1: Cytokine Production Following this compound Administration in Mice

CytokineModel SystemThis compound DoseTime PointCytokine Level (pg/mL or relative units)Control LevelReference
IFN-γC57BL/6 mice4.8 nmol, i.p.20 hours~1500 pg/mL<100 pg/mL[5]
IL-4C57BL/6 mice4.8 nmol, i.p.2 hours~4000 pg/mL<100 pg/mL[5]
IFN-γC57BL/6 splenocyte culture100 ng/mL72 hours>2000 pg/mL<100 pg/mL[5]
IL-4C57BL/6 splenocyte culture100 ng/mL72 hours~1500 pg/mL<100 pg/mL[5]

Table 2: Antibody and T-Cell Responses to Vaccination with this compound Adjuvant

Immune ResponseVaccine ModelThis compound DoseMeasurementResult with this compoundResult without this compoundReference
Anti-HIV Antibody TiterHIV-2 whole-virus vaccine (mice)Not specifiedELISA10-100 fold higherBaseline[8]
Anti-Tn IgG TiterTn-antigen cancer vaccine (mice)Not specifiedELISASignificantly higherLower[9]
Antigen-specific CD8+ T cellsMalaria vaccine (mice)Not specifiedIFN-γ ELISpot~7-fold increaseBaseline[10]
Antigen-specific CD4+ T cellsMalaria vaccine (mice)Not specifiedIFN-γ ELISpot~5-fold increaseBaseline[10]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in Mice

This protocol describes the preparation and administration of this compound to mice as a vaccine adjuvant.

Materials:

  • This compound (α-Galactosylceramide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Tween-20

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Reconstitution of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a stock solution (e.g., 1 mg/mL).

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Vehicle Solution:

    • Prepare a vehicle solution of 0.5% (v/v) Tween-20 in PBS.

  • Preparation of this compound Injection Solution:

    • On the day of injection, thaw an aliquot of the this compound stock solution.

    • Dilute the this compound stock solution in the vehicle solution to the desired final concentration. A typical dose for mice is 1-5 µg per mouse. The final concentration of DMSO should be kept low (e.g., <1%).

  • Co-administration with Vaccine:

    • Mix the this compound injection solution with the vaccine antigen immediately before administration.

    • The final injection volume is typically 100-200 µL.

  • Administration:

    • Administer the this compound-adjuvanted vaccine to mice via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous).

Protocol 2: In Vitro Pulsing of Dendritic Cells with this compound

This protocol describes the loading of dendritic cells (DCs) with this compound for in vitro stimulation of iNKT cells or for use in DC-based vaccination strategies.

Materials:

  • Bone marrow-derived or peripheral blood-derived dendritic cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin)

  • This compound stock solution (as prepared in Protocol 1)

  • 96-well cell culture plates

Procedure:

  • DC Preparation:

    • Isolate and culture DCs according to standard laboratory protocols.

  • Pulsing with this compound:

    • Plate the DCs in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well.

    • Dilute the this compound stock solution in complete RPMI-1640 medium to the desired final concentration (typically ranging from 10 to 100 ng/mL).

    • Add the this compound-containing medium to the DCs.

    • Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Washing:

    • After incubation, gently wash the DCs twice with sterile PBS to remove any unbound this compound.

  • Use of this compound-pulsed DCs:

    • The this compound-pulsed DCs are now ready for co-culture with iNKT cells or for administration as a cellular vaccine.

Protocol 3: IFN-γ ELISpot Assay for Antigen-Specific T Cells

This protocol outlines the measurement of antigen-specific IFN-γ secreting T cells from splenocytes of mice immunized with a this compound-adjuvanted vaccine.

Materials:

  • Mouse IFN-γ ELISpot kit (containing capture and detection antibodies, and streptavidin-HRP)

  • PVDF-membrane 96-well plates

  • Spleens from immunized and control mice

  • Complete RPMI-1640 medium

  • Vaccine antigen (peptide or protein)

  • Concanavalin A (positive control)

  • BCIP/NBT substrate

Procedure:

  • Plate Coating:

    • Coat the ELISpot plate with the anti-IFN-γ capture antibody overnight at 4°C.

  • Splenocyte Preparation:

    • Isolate splenocytes from immunized and control mice and prepare a single-cell suspension.

    • Count the cells and resuspend them in complete RPMI-1640 medium.

  • Cell Plating and Stimulation:

    • Wash the coated plate with sterile PBS and block with blocking buffer.

    • Add 2 x 10^5 to 5 x 10^5 splenocytes per well.

    • Add the specific vaccine antigen (e.g., 1-10 µg/mL for peptides) to the appropriate wells.

    • Include negative control wells (cells only) and positive control wells (cells with Concanavalin A, e.g., 1-5 µg/mL).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection and Development:

    • Wash the plate to remove the cells.

    • Add the biotinylated anti-IFN-γ detection antibody and incubate.

    • Wash the plate and add streptavidin-HRP.

    • Wash the plate and add the BCIP/NBT substrate to develop the spots.

    • Stop the reaction by washing with water.

  • Analysis:

    • Allow the plate to dry and count the spots using an ELISpot reader.

Protocol 4: Intracellular Cytokine Staining (ICCS) for Flow Cytometry

This protocol details the detection of intracellular cytokines in iNKT cells and conventional T cells following in vitro restimulation.

Materials:

  • Splenocytes from immunized and control mice

  • Complete RPMI-1640 medium

  • Vaccine antigen

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, TCRβ) and a-GalCer-loaded CD1d tetramer for iNKT cells

  • Fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-4)

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • In Vitro Restimulation:

    • Plate 1-2 x 10^6 splenocytes per well in a 96-well plate.

    • Stimulate the cells with the vaccine antigen for 6-12 hours at 37°C.

    • Add Brefeldin A (e.g., 10 µg/mL) and Monensin (e.g., 2 µM) for the last 4-6 hours of incubation.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain for surface markers, including the a-GalCer-loaded CD1d tetramer, for 30 minutes at 4°C.

  • Fixation and Permeabilization:

    • Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining:

    • Stain for intracellular cytokines with fluorescently labeled antibodies for 30 minutes at 4°C.

  • Acquisition and Analysis:

    • Wash the cells and resuspend them in FACS buffer.

    • Acquire the samples on a flow cytometer and analyze the data to determine the percentage of cytokine-producing cells within the iNKT and conventional T cell populations.

Protocol 5: NK Cell Cytotoxicity Assay

This protocol describes a flow cytometry-based assay to measure the cytotoxic activity of NK cells from this compound-treated mice. This protocol is adapted from methods using poly(I:C) and should be optimized for this compound.

Materials:

  • Splenocytes from this compound-treated and control mice (as effector cells)

  • YAC-1 cells (NK-sensitive target cell line)

  • CellTrace™ Violet or CFSE (for labeling target cells)

  • Propidium Iodide (PI) or 7-AAD (for dead cell exclusion)

  • Complete RPMI-1640 medium

  • Flow cytometer

Procedure:

  • In Vivo Activation:

    • Inject mice with this compound (e.g., 2 µg per mouse, i.p.) 18-24 hours before the assay to activate NK cells in vivo.

  • Effector Cell Preparation:

    • Isolate splenocytes from the this compound-treated and control mice.

  • Target Cell Labeling:

    • Label the YAC-1 target cells with CellTrace™ Violet or CFSE according to the manufacturer's protocol.

  • Co-culture:

    • Co-culture the effector splenocytes with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1) in a 96-well U-bottom plate.

    • Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (maximum death).

    • Incubate the plate for 4 hours at 37°C.

  • Staining and Acquisition:

    • After incubation, add PI or 7-AAD to each well to stain for dead cells.

    • Acquire the samples on a flow cytometer.

  • Analysis:

    • Gate on the target cell population (CellTrace™ Violet or CFSE positive).

    • Determine the percentage of dead target cells (PI or 7-AAD positive) for each E:T ratio.

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] * 100

Mandatory Visualizations

KRN7000_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT Invariant NKT Cell (iNKT) cluster_Downstream Downstream Effects APC This compound Uptake CD1d CD1d APC->CD1d Loading KRN7000_CD1d This compound-CD1d Complex CD1d->KRN7000_CD1d Presentation iNKT_TCR Invariant TCR KRN7000_CD1d->iNKT_TCR Recognition iNKT_Activation iNKT Cell Activation iNKT_TCR->iNKT_Activation Cytokines Cytokine Secretion (IFN-γ, IL-4, etc.) iNKT_Activation->Cytokines B_Cell_Help B Cell Help (Antibody Production) iNKT_Activation->B_Cell_Help CD40L-CD40 NK_Activation NK Cell Activation Cytokines->NK_Activation DC_Maturation DC Maturation (Enhanced Antigen Presentation) Cytokines->DC_Maturation T_Cell_Priming CD4+ & CD8+ T Cell Priming DC_Maturation->T_Cell_Priming

Caption: this compound signaling pathway leading to immune activation.

Experimental_Workflow cluster_Immunization Immunization cluster_Analysis Immune Response Analysis Immunization Immunize Mice: Vaccine Antigen + this compound Spleen_Harvest Harvest Spleens Immunization->Spleen_Harvest Serum_Collection Collect Serum Immunization->Serum_Collection ELISpot IFN-γ ELISpot Assay (Antigen-specific T cells) Spleen_Harvest->ELISpot ICCS Intracellular Cytokine Staining (Flow Cytometry) Spleen_Harvest->ICCS Cytotoxicity NK Cell Cytotoxicity Assay Spleen_Harvest->Cytotoxicity ELISA Antibody Titer ELISA Serum_Collection->ELISA

Caption: General experimental workflow for evaluating this compound as a vaccine adjuvant.

Logical_Relationships This compound This compound Adjuvant iNKT_Activation iNKT Cell Activation This compound->iNKT_Activation Innate_Response Innate Immune Response (NK cells, DC maturation) iNKT_Activation->Innate_Response Adaptive_Response Adaptive Immune Response (T cells, B cells) iNKT_Activation->Adaptive_Response Enhanced_Immunity Enhanced Vaccine Efficacy (Humoral and Cellular Immunity) Innate_Response->Enhanced_Immunity Adaptive_Response->Enhanced_Immunity

Caption: Logical relationship of this compound's adjuvant effect.

References

Application Notes and Protocols: KRN7000 in Autoimmune Disease Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: KRN7000, a synthetic analog of α-galactosylceramide (α-GalCer), is a potent immunostimulatory glycolipid that specifically activates invariant Natural Killer T (iNKT) cells.[1][2][3] These cells are a unique subset of T lymphocytes that recognize glycolipid antigens presented by the CD1d molecule.[3][4] Upon activation, iNKT cells rapidly secrete a large bolus of both Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4, IL-10) cytokines, enabling them to modulate a wide array of immune responses.[1][5][6] This immunoregulatory capacity has made this compound and its analogs promising therapeutic candidates for a variety of conditions, including cancer and autoimmune diseases.[1][5][7] In many mouse models of autoimmunity, treatment with this compound has been shown to prevent or ameliorate disease, suggesting its potential to re-establish self-tolerance.[4][5]

This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of this compound in preclinical mouse models of Type 1 Diabetes, Multiple Sclerosis, and Rheumatoid Arthritis.

Mechanism of Action

This compound is taken up by antigen-presenting cells (APCs), such as dendritic cells, and loaded onto the MHC class I-like molecule, CD1d.[4] The this compound-CD1d complex is then presented on the APC surface to the semi-invariant T cell receptor (TCR) of iNKT cells. This interaction triggers the activation of iNKT cells, leading to the rapid production of cytokines.

The therapeutic effects of this compound in autoimmunity are attributed to several mechanisms:

  • Immune Deviation: Repeated administration of this compound can shift the immune response from a pro-inflammatory Th1/Th17 phenotype, which is often pathogenic in autoimmunity, towards a more regulatory or anti-inflammatory Th2 phenotype.[4][6]

  • Regulatory T Cell (Treg) Induction: this compound-activated iNKT cells can promote the expansion and suppressive function of CD4+Foxp3+ Tregs, which are critical for maintaining self-tolerance.[4][5]

  • Induction of Tolerogenic Dendritic Cells: Treatment can lead to the recruitment of dendritic cells with a tolerogenic profile to draining lymph nodes.[6]

KRN7000_MoA cluster_APC Antigen Presenting Cell (APC) cluster_Cytokines Rapid Cytokine Secretion cluster_Downstream Downstream Immunomodulation This compound This compound (α-GalCer) CD1d CD1d This compound->CD1d  Loading iNKT Invariant NKT Cell (iNKT) CD1d->iNKT Presentation & Activation Th1 Th1 Cytokines (IFN-γ) iNKT->Th1 Th2 Th2 Cytokines (IL-4, IL-10) iNKT->Th2 Treg Treg Expansion/ Induction Th2->Treg ImmuneDev Immune Deviation (Th1/Th17 -> Th2) Th2->ImmuneDev Outcome Amelioration of Autoimmunity Treg->Outcome ImmuneDev->Outcome

Caption: this compound mechanism of action in modulating autoimmune responses.

Applications in Specific Autoimmune Models

Type 1 Diabetes (T1D)

In the non-obese diabetic (NOD) mouse model, which spontaneously develops autoimmune diabetes, this compound has shown significant protective effects.[4][6] Repeated injections, particularly when initiated at an early stage of disease development (e.g., 3-5 weeks of age), can prevent the infiltration of lymphocytes into the pancreatic islets (insulitis) and delay or completely block the onset of diabetes.[4][6][8] This protection is often associated with a shift towards a Th2 cytokine environment and is dependent on the activity of CD4+CD25+ regulatory T cells.[6]

Multiple Sclerosis (MS)

The Experimental Autoimmune Encephalomyelitis (EAE) mouse model is the most commonly used model for MS. Studies using various EAE induction protocols and mouse strains have shown that this compound and its analogs can modulate disease.[4] Some structural variants of this compound that are designed to be more Th2-biasing have shown good suppression of EAE symptoms.[9] The timing of administration (prophylactic vs. therapeutic) is a critical factor in determining the outcome.

Rheumatoid Arthritis (RA)

In the Collagen-Induced Arthritis (CIA) model in DBA/1 mice, this compound treatment has been shown to protect against the development of arthritis.[5] This protective effect was most pronounced when the treatment was started early in the disease course, prior to the onset of clinical symptoms.[5]

Quantitative Data Summary

The following tables summarize typical treatment parameters and immunological outcomes from studies using this compound in autoimmune mouse models.

Table 1: this compound Treatment Regimens and Outcomes in Autoimmune Mouse Models

Disease ModelMouse StrainThis compound Dosage & RouteTreatment ScheduleKey Outcome
Type 1 DiabetesNOD4 µ g/dose , i.p.Every other day for 3 weeks, starting at 4-5 weeks of agePartial prevention of insulitis and protection against diabetes.[4][6]
Type 1 DiabetesNOD100 µg/kg, i.p.Weekly injections starting at 3-4 weeks of ageDelayed or prevented onset of diabetes.[8]
Rheumatoid ArthritisDBA/1Not specifiedEarly during disease processProtection against collagen-induced arthritis.[5]
Multiple SclerosisC57BL/6 (EAE)5 µg, i.p.Day -2 and 0 relative to immunizationAmelioration of EAE.
CarcinogenesisB6 WT2 µ g/dose , i.p.WeeklyMaintained NK and T cell activation.[10]

Table 2: Immunological Effects of this compound Treatment

Disease ModelParameter MeasuredEffect Observed
Type 1 Diabetes (NOD)Serum CytokinesAssociated with a Th2-like environment (increased IL-4).[6]
Type 1 Diabetes (NOD)Dendritic Cells (DCs)Promotes recruitment of tolerogenic DCs to pancreatic lymph nodes.[6]
General (C57BL/6)Serum CytokinesRapid peak of serum IL-4 at 2 hours; IFN-γ levels rise and plateau at 12-24 hours.[11]
General (In Vivo)iNKT CellsActivation within hours, leading to induction of CD25 and CD69.[4]
General (In Vivo)NK CellsTransactivation by iNKT cells, leading to IFN-γ production.[4][11]

Experimental Protocols

A generalized workflow for testing this compound in an autoimmune mouse model is presented below. Specific protocols for disease induction follow.

Experimental_Workflow start Start: Select Mouse Strain & Model (e.g., C57BL/6 for EAE) induce Day 0: Induce Autoimmune Disease (e.g., MOG/CFA for EAE) start->induce treat Initiate Treatment: Administer this compound or Vehicle (Prophylactic or Therapeutic) induce->treat monitor Ongoing Monitoring: - Clinical Score (EAE/CIA) - Body Weight - Blood Glucose (NOD) treat->monitor endpoint Endpoint Analysis: (e.g., Day 30 post-induction) monitor->endpoint harvest Harvest Tissues: Spleen, Lymph Nodes, CNS, Joints endpoint->harvest analysis Immunological & Pathological Analysis harvest->analysis end Data Interpretation & Conclusion analysis->end flow Flow Cytometry (Cell Populations) elisa ELISA / CBA (Cytokine Levels) histo Histology (Tissue Infiltration)

Caption: Generalized experimental workflow for this compound studies in mouse models.
Protocol 4.1: Preparation and Administration of this compound

This compound is typically provided as a lyophilized powder and requires specific handling for solubilization.

Materials:

  • This compound (α-GalCer)

  • Vehicle solution: Sterile Phosphate-Buffered Saline (PBS) containing 0.5% Polysorbate 20 (Tween 20). Some protocols may call for water as the solvent.[6]

  • Sterile, pyrogen-free vials and syringes.

Procedure:

  • Warm the this compound vial to room temperature.

  • Reconstitute the this compound powder in the vehicle solution to a desired stock concentration (e.g., 20 µg/mL). To aid dissolution, sonicate or vortex the solution briefly.

  • For administration, dilute the stock solution in sterile PBS to the final desired concentration. A typical dose for mice ranges from 2-4 µg per mouse, administered in a volume of 100-250 µL.[6]

  • Administer to mice via the desired route, most commonly intraperitoneal (i.p.) injection.[6]

Protocol 4.2: Collagen-Induced Arthritis (CIA) Model

This protocol is for inducing CIA in a high-responder strain like the DBA/1 mouse.[12][13]

Materials:

  • Male DBA/1 mice, 8-10 weeks old.

  • Type II Collagen (Bovine or Chick).

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 0.5 mg/mL).[13]

  • Incomplete Freund's Adjuvant (IFA).

  • 0.1 M Acetic Acid.

  • Ice, syringes, and emulsifying needles.

Procedure:

  • Primary Immunization (Day 0):

    • Dissolve Type II Collagen in 0.1 M acetic acid overnight at 4°C to a concentration of 2 mg/mL.

    • On the day of immunization, create an emulsion by mixing the collagen solution 1:1 with CFA. Emulsify using two glass syringes connected by an emulsifying needle until a thick, stable emulsion is formed (a drop does not disperse in water).

    • Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare a fresh emulsion of Type II Collagen (2 mg/mL) and IFA (1:1 ratio).

    • Inject 100 µL of the booster emulsion intradermally at a different site near the base of the tail.[13]

  • This compound Treatment:

    • Initiate this compound administration according to the experimental design (e.g., prophylactically starting on Day 0, or therapeutically after the booster).

  • Monitoring:

    • Begin monitoring for signs of arthritis around day 24. Score paws for redness, swelling, and joint deformity 3-4 times per week using a standardized scoring system (e.g., 0-4 per paw, for a maximum score of 16).

Protocol 4.3: Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes the active induction of EAE in C57BL/6 mice using MOG35-55 peptide.[14][15]

Materials:

  • Female C57BL/6 mice, 8-12 weeks old.

  • MOG35-55 peptide.

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.[14]

  • Pertussis Toxin (PTx).

  • Sterile PBS.

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of MOG35-55 peptide in sterile PBS (e.g., 2 mg/mL) and CFA (1:1 ratio).

    • Subcutaneously inject 100 µL of the emulsion at two sites on the flanks (total volume 200 µL per mouse, containing 100 µg of MOG35-55).[14]

    • On the same day, administer 200 ng of PTx in 150 µL PBS via intravenous (i.v.) or intraperitoneal (i.p.) injection.[14]

  • Second PTx Injection (Day 2):

    • Administer a second dose of 200 ng PTx in PBS.[14]

  • This compound Treatment:

    • Administer this compound or vehicle according to the experimental plan. Prophylactic treatment may begin before or at the time of immunization. Therapeutic treatment begins at the onset of clinical signs.

  • Monitoring:

    • Begin daily monitoring of mice for clinical signs of EAE and body weight from Day 7 post-immunization.

    • Use a standard 0-5 scoring scale: 0=no signs; 1=limp tail; 2=hind limb weakness; 3=partial hind limb paralysis; 4=complete hind limb paralysis; 5=moribund.[15]

Visualization of Key Concepts

The therapeutic outcome of this compound treatment is not guaranteed and depends on a variety of factors that can influence the polarization of the immune response.

Factors_Influencing_Outcome cluster_variables Treatment Variables cluster_response Immune Response Polarization input This compound Administration dose Dose (High vs. Low) input->dose timing Timing (Early vs. Late) input->timing freq Frequency (Single vs. Repeated) input->freq analog Analog Structure (e.g., this compound vs. OCH) input->analog th2 Th2-Biased Response (High IL-4, IL-10) (Associated with Protection) dose->th2 Low/Repeated timing->th2 Early (Prophylactic) freq->th2 Repeated th1 Th1-Biased Response (High IFN-γ) (Potential for Exacerbation) analog->th1 e.g., α-C-GalCer analog->th2 e.g., OCH, C20:2 outcome Therapeutic Outcome th1->outcome Disease Exacerbation th2->outcome Disease Amelioration

Caption: Key variables influencing the immunomodulatory outcome of this compound therapy.

Conclusion: this compound is a powerful tool for studying the role of iNKT cells in autoimmune disease. Its application in mouse models has demonstrated a significant potential to prevent and suppress autoimmunity. However, the therapeutic effects are highly dependent on the specific disease model, mouse strain, and treatment protocol, including the dose, timing, and frequency of administration.[5] Careful optimization of these parameters is crucial for achieving desired immunomodulatory outcomes. The protocols and data provided herein serve as a comprehensive guide for researchers aiming to leverage this compound in their preclinical autoimmune studies.

References

Protocol for Loading Dendritic Cells with KRN7000

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Invariant Natural Killer T (iNKT) cells are a unique subset of T lymphocytes that recognize glycolipid antigens presented by the CD1d molecule. KRN7000, a synthetic α-galactosylceramide (α-GalCer), is a potent agonist for iNKT cells and has shown significant anti-tumor activity in preclinical and clinical studies. The activation of iNKT cells by this compound-loaded dendritic cells (DCs) leads to the rapid release of a broad range of cytokines, which in turn can activate other immune cells and mount a robust anti-tumor response. This document provides a detailed protocol for the generation of human monocyte-derived DCs and their subsequent loading with this compound.

Data Presentation

Table 1: Phenotypic Characterization of Monocyte-Derived Dendritic Cells (mo-DCs)

Cell StageMarkerTypical Expression (%)
Immature mo-DCsCD14< 10%
HLA-DR> 90%
CD80Low (< 30%)
CD86Low (< 40%)
CD83Negative (< 5%)
Mature mo-DCsCD14< 5%
HLA-DRHigh (> 95%)
CD80High (> 80%)
CD86High (> 80%)
CD83High (> 70%)

Table 2: Functional Characterization of this compound-Loaded Dendritic Cells

AssayReadoutExpected Outcome
NKT Cell Co-cultureNKT Cell ProliferationSignificant increase in NKT cell numbers
IFN-γ SecretionHigh levels of IFN-γ in supernatant
IL-4 SecretionModerate levels of IL-4 in supernatant

Experimental Protocols

Part 1: Generation of Monocyte-Derived Dendritic Cells (mo-DCs)

This protocol describes the generation of immature mo-DCs from human peripheral blood mononuclear cells (PBMCs). The entire procedure takes 7 days.

Materials and Reagents:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human Monocyte Enrichment Cocktail (STEMCELL Technologies)

  • Ficoll-Paque PLUS (GE Healthcare)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • L-Glutamine (200 mM)

  • Recombinant Human GM-CSF (granulocyte-macrophage colony-stimulating factor)

  • Recombinant Human IL-4 (interleukin-4)

  • Phosphate Buffered Saline (PBS)

  • 6-well tissue culture plates

Procedure:

  • Monocyte Isolation (Day 0):

    • Isolate PBMCs from whole blood or buffy coats using Ficoll-Paque density gradient centrifugation.

    • Enrich for monocytes from the PBMC population using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.

    • Assess monocyte purity by flow cytometry, staining for CD14. Purity should be >90%.

  • Differentiation of Monocytes into Immature DCs (Day 0-5):

    • Resuspend the purified monocytes in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine) at a concentration of 1 x 10^6 cells/mL.

    • Add recombinant human GM-CSF to a final concentration of 50 ng/mL and recombinant human IL-4 to a final concentration of 100 ng/mL.

    • Plate 3 mL of the cell suspension into each well of a 6-well plate.

    • Incubate the cells at 37°C in a humidified 5% CO2 incubator.

  • Cytokine Feeding (Day 3):

    • Carefully remove 1 mL of the culture medium from each well and replace it with 1 mL of fresh complete RPMI-1640 medium containing GM-CSF (100 ng/mL) and IL-4 (200 ng/mL) to replenish the cytokines.

  • Harvesting Immature DCs (Day 5):

    • On day 5, the cells should appear as loosely adherent clusters.

    • Harvest the immature DCs by gently pipetting the medium over the cell layer to detach the cells.

    • Wash the cells with PBS and resuspend in fresh complete RPMI-1640 medium.

Part 2: Loading of Dendritic Cells with this compound and Maturation

This part of the protocol describes the loading of immature DCs with this compound and their subsequent maturation.

Materials and Reagents:

  • Immature mo-DCs (from Part 1)

  • This compound (α-galactosylceramide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Maturation Cocktail:

    • Recombinant Human IL-1β (10 ng/mL)

    • Recombinant Human IL-6 (10 ng/mL)

    • Recombinant Human TNF-α (10 ng/mL)

    • Prostaglandin E2 (PGE2) (1 µg/mL)

  • Complete RPMI-1640 medium

  • 6-well tissue culture plates

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a stock solution of 1 mg/mL.

    • Store the stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Loading of Immature DCs with this compound (Day 5):

    • Resuspend the immature DCs at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Add this compound to the cell suspension to a final concentration of 100 ng/mL. The final DMSO concentration should be less than 0.1%.

    • Incubate the cells for 4 hours at 37°C in a humidified 5% CO2 incubator to allow for efficient loading.

  • Maturation of this compound-Loaded DCs (Day 5-7):

    • After the 4-hour loading period, add the maturation cocktail directly to the culture wells containing the this compound-loaded DCs. The final concentrations of the maturation factors should be as listed above.

    • Incubate the cells for an additional 48 hours (Day 7).

  • Harvesting Mature, this compound-Loaded DCs (Day 7):

    • Harvest the mature, this compound-loaded DCs, which will be loosely adherent.

    • Wash the cells with PBS. The cells are now ready for downstream applications such as flow cytometry analysis or functional assays.

Part 3: Quality Control of this compound-Loaded Dendritic Cells

1. Phenotypic Analysis by Flow Cytometry:

  • Stain the mature, this compound-loaded DCs with fluorescently labeled antibodies against CD14, HLA-DR, CD80, CD86, and CD83.

  • Analyze the cells using a flow cytometer to confirm the mature DC phenotype (CD14-, HLA-DRhigh, CD80high, CD86high, CD83+).

2. Functional Analysis: NKT Cell Activation Assay:

  • Co-culture the this compound-loaded DCs with purified human NKT cells at a ratio of 1:10 (DC:NKT).

  • After 48-72 hours, assess NKT cell activation by:

    • Measuring NKT cell proliferation using a proliferation dye (e.g., CFSE) or by cell counting.

    • Quantifying IFN-γ and IL-4 levels in the culture supernatant by ELISA or cytokine bead array.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Loading of Dendritic Cells cluster_dc_generation Part 1: DC Generation (5 Days) cluster_loading_maturation Part 2: Loading and Maturation (2 Days) cluster_qc Part 3: Quality Control PBMC_Isolation Isolate PBMCs from Whole Blood Monocyte_Enrichment Enrich Monocytes (CD14+) PBMC_Isolation->Monocyte_Enrichment DC_Differentiation Differentiate with GM-CSF + IL-4 Monocyte_Enrichment->DC_Differentiation Cytokine_Feed Replenish Cytokines (Day 3) DC_Differentiation->Cytokine_Feed Immature_DCs Harvest Immature DCs (Day 5) Cytokine_Feed->Immature_DCs KRN7000_Loading Load with this compound (100 ng/mL, 4h) Immature_DCs->KRN7000_Loading DC_Maturation Add Maturation Cocktail (IL-1β, IL-6, TNF-α, PGE2) KRN7000_Loading->DC_Maturation Mature_Loaded_DCs Harvest Mature, Loaded DCs (Day 7) DC_Maturation->Mature_Loaded_DCs Phenotype_Analysis Flow Cytometry (CD83, CD86, etc.) Mature_Loaded_DCs->Phenotype_Analysis Functional_Assay NKT Cell Co-culture (Proliferation, Cytokines) Mature_Loaded_DCs->Functional_Assay

Caption: Workflow for generating and loading dendritic cells with this compound.

signaling_pathway Signaling Pathway of DC-Mediated NKT Cell Activation cluster_dc Dendritic Cell (DC) cluster_nkt NKT Cell This compound This compound CD1d CD1d This compound->CD1d Binds to DC_Maturation DC Maturation (Upregulation of CD80/86, CD83) CD1d->DC_Maturation Leads to TCR T-Cell Receptor (TCR) CD1d->TCR Presents this compound to Cytokine_Secretion_DC Cytokine Secretion (e.g., IL-12) DC_Maturation->Cytokine_Secretion_DC NKT_Activation NKT Cell Activation TCR->NKT_Activation Cytokine_Secretion_NKT Cytokine Secretion (IFN-γ, IL-4) NKT_Activation->Cytokine_Secretion_NKT Proliferation Proliferation NKT_Activation->Proliferation Cytokine_Secretion_NKT->DC_Maturation Feedback loop

Caption: DC and NKT cell interaction and activation pathway.

Application Notes and Protocols for Flow Cytometry Analysis of iNKT Cells Following KRN7000 Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invariant Natural Killer T (iNKT) cells are a unique subset of T lymphocytes that play a crucial role in bridging the innate and adaptive immune systems. They recognize glycolipid antigens presented by the non-polymorphic MHC class I-like molecule, CD1d. KRN7000, a synthetic α-galactosylceramide (α-GalCer), is a potent agonist for iNKT cells and has been instrumental in elucidating their function. Upon stimulation with this compound, iNKT cells rapidly produce a wide array of cytokines, including Interferon-gamma (IFN-γ) and Interleukin-4 (IL-4), and upregulate activation markers. This response makes them an attractive target for therapeutic interventions in various diseases, including cancer and autoimmune disorders.

Flow cytometry is an indispensable tool for the detailed analysis of iNKT cells. It allows for their identification and the characterization of their activation status and functional responses at a single-cell level. These application notes provide a comprehensive guide to the flow cytometric analysis of iNKT cells after in vitro stimulation with this compound, including detailed protocols, data presentation tables, and visual representations of the experimental workflow and underlying signaling pathways.

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, which is the starting material for iNKT cell analysis.

Materials:

  • Whole blood collected in anticoagulant (e.g., EDTA or heparin)

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • 15 mL and 50 mL conical tubes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of Ficoll-Paque PLUS under the diluted blood in a new 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, a distinct layer of mononuclear cells will be visible at the plasma-Ficoll interface.

  • Carefully aspirate the upper layer of plasma and platelets.

  • Collect the mononuclear cell layer and transfer it to a new 50 mL conical tube.

  • Wash the cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and repeat the wash step.

  • Resuspend the cell pellet in an appropriate buffer for cell counting and subsequent experiments.

Protocol 2: In Vitro Stimulation of iNKT Cells with this compound

This protocol details the in vitro stimulation of iNKT cells within a PBMC population using this compound.

Materials:

  • Isolated PBMCs

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)

  • This compound (α-Galactosylceramide)

  • Antigen-Presenting Cells (APCs), such as monocyte-derived dendritic cells (optional, but recommended for optimal stimulation)

  • Brefeldin A (for intracellular cytokine staining)

  • 96-well cell culture plates

Procedure:

  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • If using APCs, co-culture PBMCs with this compound-pulsed APCs. To pulse APCs, incubate them with this compound (typically 100 ng/mL) for 4-18 hours.

  • Alternatively, directly add this compound to the PBMC culture at a final concentration of 100 ng/mL.

  • Incubate the cells at 37°C in a 5% CO2 incubator for the desired time points (e.g., 4, 24, 48 hours).

  • For intracellular cytokine analysis, add Brefeldin A (typically 10 µg/mL) to the culture for the last 4-6 hours of incubation to block cytokine secretion.

  • Harvest the cells for flow cytometry analysis.

Protocol 3: Flow Cytometry Staining for iNKT Cell Identification and Activation

This protocol provides a comprehensive staining procedure for identifying iNKT cells and analyzing their activation status and cytokine production.

Materials:

  • Stimulated and unstimulated cells from Protocol 2

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fixable Viability Dye

  • Fluorochrome-conjugated antibodies against:

    • iNKT Cell Identification: CD3, PBS-57 loaded CD1d tetramer (or Vα24-Jα18 TCR for human, Vα14-Jα18 TCR for mouse)

    • Activation Markers: CD69, CD25

    • Intracellular Cytokines: IFN-γ, IL-4

  • Fixation/Permeabilization Buffer

  • Permeabilization/Wash Buffer

  • Flow cytometer

Procedure:

  • Surface Staining: a. Wash the harvested cells with FACS buffer. b. Stain for cell viability using a fixable viability dye according to the manufacturer's instructions. c. Stain with the PBS-57 loaded CD1d tetramer for 30 minutes at room temperature in the dark. d. Add antibodies for surface markers (CD3, CD69, CD25) and incubate for 20-30 minutes on ice or at 4°C in the dark. e. Wash the cells twice with FACS buffer.

  • Intracellular Staining (if analyzing cytokines): a. Fix the cells using a fixation/permeabilization buffer for 20 minutes at room temperature. b. Wash the cells with permeabilization/wash buffer. c. Add antibodies for intracellular cytokines (IFN-γ, IL-4) diluted in permeabilization/wash buffer and incubate for 30 minutes at room temperature in the dark. d. Wash the cells twice with permeabilization/wash buffer.

  • Data Acquisition: a. Resuspend the cells in FACS buffer. b. Acquire the samples on a flow cytometer. Ensure to collect a sufficient number of events for rare population analysis.

Data Presentation

Table 1: Gating Strategy for iNKT Cell Identification
Gating StepParent PopulationGate Description
1. SingletsAll EventsForward Scatter-Area (FSC-A) vs. Forward Scatter-Height (FSC-H)
2. Live CellsSingletsNegative for Viability Dye
3. LymphocytesLive CellsForward Scatter (FSC) vs. Side Scatter (SSC)
4. T CellsLymphocytesCD3 positive
5. iNKT CellsT CellsCD1d Tetramer positive
Table 2: Expected Upregulation of Activation Markers on iNKT Cells after this compound Stimulation
MarkerTime of Peak Expression (post-stimulation)Expected Fold Increase (MFI)
CD694-12 hours5 - 15
CD2524-48 hours3 - 10

MFI: Mean Fluorescence Intensity. Fold increase is relative to unstimulated controls.

Table 3: Expected Cytokine Production by iNKT Cells after this compound Stimulation
CytokineTime of Peak Production (post-stimulation)Expected Percentage of Positive Cells
IFN-γ4-24 hours20% - 60%
IL-44-24 hours10% - 40%

Percentage of positive cells is within the gated iNKT cell population.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 In Vitro Stimulation cluster_2 Flow Cytometry Analysis WholeBlood Whole Blood PBMC_Isolation PBMC Isolation (Ficoll Gradient) WholeBlood->PBMC_Isolation PBMCs Isolated PBMCs PBMC_Isolation->PBMCs Stimulation This compound Stimulation (e.g., 100 ng/mL) PBMCs->Stimulation Incubation Incubation (4-48 hours) Stimulation->Incubation BrefeldinA Brefeldin A Addition (last 4-6 hours for cytokine analysis) Incubation->BrefeldinA Staining Surface & Intracellular Staining BrefeldinA->Staining Acquisition Data Acquisition Staining->Acquisition Analysis Data Analysis Acquisition->Analysis

Caption: Experimental workflow for iNKT cell analysis.

iNKT Cell Gating Strategy```dot

G AllEvents All Events Singlets Singlets AllEvents->Singlets FSC-A vs FSC-H LiveCells Live Cells Singlets->LiveCells Viability Dye Lymphocytes Lymphocytes LiveCells->Lymphocytes FSC vs SSC TCells T Cells (CD3+) Lymphocytes->TCells CD3 iNKTCells iNKT Cells (CD1d Tetramer+) TCells->iNKTCells CD1d Tetramer

Caption: this compound-induced iNKT cell signaling pathway.

Application Notes and Protocols for Measuring Cytokine Profiles Following KRN7000 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: KRN7000, a synthetic α-galactosylceramide (α-GalCer), is a potent activator of invariant Natural Killer T (iNKT) cells.[1][2][3] iNKT cells are a unique subset of T lymphocytes that recognize glycolipid antigens presented by the CD1d molecule.[3][4][5] Upon activation by this compound, iNKT cells rapidly produce a broad range of immunomodulatory cytokines, including both T helper 1 (Th1) type cytokines like interferon-gamma (IFN-γ) and Th2 type cytokines such as interleukin-4 (IL-4).[1][3][4] The balance of these cytokines can significantly influence the nature of the subsequent immune response, making this compound a subject of interest for therapeutic applications in cancer, infectious diseases, and autoimmune conditions.[1][6] Measuring the cytokine profile following this compound treatment is crucial for understanding its mechanism of action and optimizing its therapeutic potential. These application notes provide detailed protocols for in vitro and in vivo stimulation with this compound and subsequent cytokine analysis.

This compound Mechanism of Action and Cytokine Release

This compound is presented by the CD1d molecule on the surface of antigen-presenting cells (APCs), such as dendritic cells, to the invariant T cell receptor (TCR) of iNKT cells.[4] This interaction triggers a signaling cascade within the iNKT cell, leading to the rapid secretion of a variety of cytokines.[4] The initial cytokine burst includes both IFN-γ and IL-4.[1] This is followed by the transactivation of other immune cells, such as NK cells, which further contribute to the cytokine milieu, primarily by producing IFN-γ.[1]

KRN7000_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell APC CD1d iNKT Invariant TCR APC->iNKT Antigen Presentation This compound This compound This compound->APC Uptake & Loading Cytokines Cytokine Production (IFN-γ, IL-4, etc.) iNKT->Cytokines Activation & Signaling

Caption: this compound is presented by CD1d on APCs to the iNKT cell TCR, inducing cytokine production.

Experimental Workflow Overview

A typical workflow for assessing cytokine profiles following this compound treatment involves several key stages, from initial stimulation to final data analysis. The choice between in vivo and in vitro models will depend on the specific research question.

Experimental_Workflow cluster_model Experimental Model cluster_analysis Cytokine Measurement start Start invivo In Vivo Model (e.g., Mouse Injection) start->invivo invitro In Vitro Model (e.g., Splenocyte Culture) start->invitro sample_collection Sample Collection (Serum, Supernatant, Cells) invivo->sample_collection invitro->sample_collection elisa ELISA sample_collection->elisa luminex Multiplex/Luminex sample_collection->luminex ics Intracellular Staining (Flow Cytometry) sample_collection->ics data_analysis Data Analysis & Interpretation elisa->data_analysis luminex->data_analysis ics->data_analysis end End data_analysis->end

Caption: General workflow for measuring cytokine responses to this compound treatment.

Protocols

Protocol 1: In Vivo Administration of this compound in Mice

This protocol describes the administration of this compound to mice to analyze serum cytokine levels.

Materials:

  • This compound

  • Vehicle solution (e.g., PBS containing 0.1% DMSO and 0.05% Tween-20)[6]

  • C57BL/6 mice (or other appropriate strain)

  • Syringes and needles for injection

  • Microcentrifuge tubes for blood collection

  • Equipment for serum separation (centrifuge)

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in DMSO to create a stock solution (e.g., 20 mM).[6]

    • For injection, dilute the stock solution to the desired concentration (e.g., 200 µM) using a vehicle like PBS with 0.5% Tween-20.[6]

    • Immediately before injection, perform a final dilution (e.g., 1:10) with pre-warmed PBS. A typical injection volume is 200 µL, delivering 2-4 nmol of this compound.[6]

  • Administration:

    • Administer the prepared this compound solution to mice via intravenous (i.v.) or intraperitoneal (i.p.) injection. A common dose is 2 µg per mouse.[1]

  • Sample Collection:

    • Collect blood samples at specific time points post-injection. Peak IL-4 levels are typically observed around 2 hours, while peak IFN-γ levels occur later, around 24 hours.[6][7]

    • Allow the blood to clot at room temperature, then centrifuge to separate the serum.

  • Storage:

    • Store serum samples at -80°C until cytokine analysis.[6]

Protocol 2: In Vitro Stimulation of Murine Splenocytes

This protocol details the stimulation of isolated mouse splenocytes with this compound to measure cytokine secretion in the culture supernatant.

Materials:

  • Spleen from a C57BL/6 mouse

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • This compound

  • 96-well cell culture plates

  • Cell strainer (70 µm)

  • ACK lysis buffer (optional, for red blood cell lysis)

Procedure:

  • Splenocyte Isolation:

    • Aseptically harvest the spleen from a mouse and place it in a petri dish with sterile RPMI medium.

    • Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.

    • Wash the cells by centrifuging at 400 x g for 5 minutes and resuspending in fresh medium.[8]

    • If necessary, lyse red blood cells using ACK lysis buffer for 2-3 minutes, followed by washing.[8]

  • Cell Culture and Stimulation:

    • Count the viable cells and adjust the concentration to 1 x 10^6 to 2.5 x 10^6 cells/mL in complete RPMI medium.[6][9]

    • Plate 10^6 cells per well in a 96-well plate.[6]

    • Add this compound to the wells at a final concentration ranging from 0.01 to 1000 nM.[6]

  • Incubation and Supernatant Collection:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 72 hours.[6]

    • After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis. Store at -80°C.

Protocol 3: Cytokine Measurement by ELISA

This protocol provides a general outline for a sandwich ELISA to quantify a specific cytokine (e.g., IFN-γ or IL-4) in serum or culture supernatants.

Materials:

  • ELISA plate pre-coated with capture antibody

  • Samples (serum or supernatant) and standards

  • Biotinylated detection antibody

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution

  • Wash buffer

  • Plate reader

Procedure:

  • Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.[10][11]

  • Assay:

    • Add standards and samples to the appropriate wells of the coated plate.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate to remove unbound substances.

    • Add the biotinylated detection antibody, which binds to a different epitope on the cytokine.

    • Wash the plate again.

    • Add Streptavidin-HRP conjugate, which binds to the biotinylated detection antibody.

    • Wash the plate a final time.

    • Add TMB substrate. A color will develop in proportion to the amount of cytokine present.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[11]

  • Analysis: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Protocol 4: Multiplex Cytokine Analysis (Luminex Assay)

Luminex assays allow for the simultaneous measurement of multiple cytokines from a single small-volume sample.[12][13]

Principle: This technology uses color-coded microspheres (beads), each coated with a specific capture antibody for a different cytokine.[12][14] A dual-laser system identifies the bead (and thus the cytokine) and quantifies the amount of bound analyte via a fluorescent reporter signal.[14]

General Workflow:

  • Preparation: Prepare standards, samples, and bead mixtures according to the manufacturer's protocol.

  • Assay:

    • Add the microparticle (bead) cocktail to each well of a 96-well plate.

    • Add standards and samples (typically 50 µL) to the wells and incubate on a shaker.[15]

    • Wash the beads.

    • Add a cocktail of biotinylated detection antibodies and incubate.

    • Wash the beads.

    • Add Streptavidin-PE (phycoerythrin) and incubate.

    • Wash the beads and resuspend in wash buffer.

  • Data Acquisition: Acquire data using a Luminex or Bio-Rad analyzer. The instrument will measure the fluorescence of each bead, allowing for the quantification of multiple cytokines in each well.[15]

Protocol 5: Intracellular Cytokine Staining (ICS) for Flow Cytometry

ICS allows for the identification of which specific cell populations are producing cytokines in a mixed cell culture.

Materials:

  • Stimulated cells (from Protocol 2)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)[16]

  • Fluorescently-conjugated antibodies for surface markers (e.g., CD3, NK1.1)

  • Fixation/Permeabilization buffer

  • Fluorescently-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4)

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Stimulate cells in vitro as described in Protocol 2.

    • For the last 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture. This causes cytokines to accumulate within the cell, making them detectable.[16][17]

  • Surface Staining:

    • Harvest the cells and wash them.

    • Stain for cell surface markers by incubating the cells with a cocktail of fluorescently-conjugated antibodies on ice. This step is performed before fixation, as some surface epitopes can be destroyed by the fixation process.[6][16]

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound surface antibodies.

    • Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate.[6]

    • Wash the cells and then resuspend them in a permeabilization buffer (containing a mild detergent like saponin). This allows the intracellular antibodies to access the inside of the cell.[6]

  • Intracellular Staining:

    • Add the fluorescently-conjugated anti-cytokine antibodies to the permeabilized cells and incubate.

  • Data Acquisition:

    • Wash the cells to remove unbound intracellular antibodies.

    • Resuspend the cells in buffer and analyze them on a flow cytometer.

Data Presentation and Interpretation

Quantitative data from cytokine assays should be summarized in tables for clear comparison. The cytokine profile can provide insights into the type of immune response elicited by this compound.

Table 1: Representative Serum Cytokine Levels in C57BL/6 Mice Following In Vivo this compound Administration

Time Post-InjectionIL-4 (pg/mL)IFN-γ (pg/mL)
0 hours (Vehicle)< 50< 100
2 hours2500 - 4000500 - 1500
20-24 hours100 - 50010000 - 20000

Note: These values are illustrative and can vary based on the specific experimental conditions, mouse strain, and this compound dose. Data are compiled based on typical responses reported in the literature.[7][18]

Table 2: Representative Cytokine Levels in Supernatant from In Vitro Stimulated Murine Splenocytes (72h)

This compound Conc. (nM)IL-4 (pg/mL)IFN-γ (pg/mL)
0 (Unstimulated)< 20< 50
1100 - 300500 - 1000
10500 - 10002000 - 4000
100800 - 15003000 - 6000

Note: These values are illustrative. Actual concentrations depend on cell density, incubation time, and specific assay used.[19]

Interpreting Cytokine Profiles:

The ratio of Th1 (IFN-γ) to Th2 (IL-4) cytokines is a key indicator of the direction of the immune response. A high IFN-γ/IL-4 ratio suggests a Th1-biased response, which is often associated with anti-tumor and anti-viral immunity.[6] Conversely, a lower ratio indicates a Th2-biased response, which can be beneficial in certain autoimmune contexts.[4][7]

Cytokine_Interpretation cluster_cytokines Cytokine Release This compound This compound Activation of iNKT Cells IFNg High IFN-γ This compound->IFNg IL4 High IL-4 This compound->IL4 Th1_Response Th1-Biased Response (Cell-mediated immunity, Anti-tumor) IFNg->Th1_Response High IFN-γ/IL-4 Ratio Th2_Response Th2-Biased Response (Humoral immunity, Anti-inflammatory) IL4->Th2_Response Low IFN-γ/IL-4 Ratio

References

Application Notes and Protocols: KRN7000 in Combination with Checkpoint Inhibitors for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of innate and adaptive immunity presents a powerful strategy in the ongoing battle against cancer. KRN7000, a synthetic analog of the marine sponge-derived α-galactosylceramide, is a potent activator of invariant Natural Killer T (iNKT) cells. These unique lymphocytes bridge the innate and adaptive immune systems, capable of orchestrating a broad anti-tumor response. Checkpoint inhibitors, such as anti-PD-1 and anti-PD-L1 antibodies, have revolutionized cancer treatment by releasing the brakes on the adaptive immune system, specifically by blocking inhibitory signals that prevent T cells from attacking tumor cells.

This document provides detailed application notes and experimental protocols for investigating the synergistic anti-tumor effects of combining this compound with checkpoint inhibitors. The rationale for this combination lies in the potential for this compound to initiate a robust anti-tumor immune cascade, which can be further amplified and sustained by checkpoint blockade, overcoming tumor-induced immune suppression.

Mechanism of Action: A Dual Approach to Anti-Tumor Immunity

The combination of this compound and checkpoint inhibitors leverages two distinct but complementary pathways to enhance anti-tumor immunity.

This compound and iNKT Cell Activation: this compound is presented by the CD1d molecule on antigen-presenting cells (APCs) to the invariant T cell receptor (TCR) of iNKT cells.[1] This interaction triggers the rapid activation of iNKT cells, leading to the secretion of a wide array of cytokines, including interferon-gamma (IFN-γ) and interleukin-4 (IL-4).[2][3] This cytokine burst can lead to the downstream activation and maturation of dendritic cells (DCs), enhancement of NK cell cytotoxicity, and the priming of tumor-specific CD8+ T cells.[2][4]

Checkpoint Inhibitors and T Cell Reinvigoration: Tumor cells can evade immune destruction by expressing ligands like PD-L1, which bind to the PD-1 receptor on activated T cells, delivering an inhibitory signal that leads to T cell "exhaustion".[5][6][7] Anti-PD-1 or anti-PD-L1 antibodies block this interaction, thereby restoring the cytotoxic function of tumor-infiltrating T cells.[7][8]

The synergy arises from this compound's ability to generate a diverse anti-tumor response, which is then unleashed and sustained by the checkpoint inhibitor's removal of key immunosuppressive signals within the tumor microenvironment.

Synergistic_Mechanism cluster_this compound This compound Pathway cluster_Checkpoint Checkpoint Inhibitor Pathway This compound This compound (α-GalCer) APC Antigen Presenting Cell (APC) This compound->APC CD1d CD1d APC->CD1d presents iNKT iNKT Cell CD1d->iNKT activates Cytokines Cytokine Release (IFN-γ, IL-4, etc.) iNKT->Cytokines NK_Cell NK Cell Activation Cytokines->NK_Cell DC_maturation DC Maturation Cytokines->DC_maturation Tumor_Cell Tumor Cell Cytokines->Tumor_Cell Increases PD-L1 expression (potential for synergy) CD8_priming CD8+ T Cell Priming DC_maturation->CD8_priming T_Cell Exhausted CD8+ T Cell CD8_priming->T_Cell Primes T cells for checkpoint blockade response PDL1 PD-L1 Tumor_Cell->PDL1 PD1 PD-1 PDL1->PD1 inhibits T Cell T_Cell->PD1 Active_T_Cell Active Cytotoxic CD8+ T Cell PD1->Active_T_Cell restores function Checkpoint_Inhibitor Checkpoint Inhibitor (anti-PD-1/PD-L1) Checkpoint_Inhibitor->PD1 blocks Tumor_Lysis Tumor Cell Lysis Active_T_Cell->Tumor_Lysis

Figure 1: Synergistic mechanism of this compound and checkpoint inhibitors.

Data Presentation: Preclinical Efficacy

The following tables summarize quantitative data from a preclinical study investigating the combination of a this compound analog (α-GalCer) and anti-PD-1 therapy in the ApcMin/+ mouse model of colon cancer.[9]

Table 1: Effect of this compound and Anti-PD-1 on Polyp Number

Treatment GroupMean Polyp Number (Small Intestine)% Reduction vs. ControlMean Polyp Number (Colon)% Reduction vs. Control
Control (Rat IgG)25.4 ± 3.2-3.1 ± 0.8-
α-GalCer24.1 ± 4.55.1%2.9 ± 1.16.5%
Anti-PD-120.3 ± 2.920.1%2.5 ± 0.919.4%
α-GalCer + Anti-PD-110.2 ± 2.159.8% 1.2 ± 0.561.3%

Table 2: Immunological Changes in the Tumor Microenvironment

Treatment Group% iNKT cells of CD3+ cells in Polyps% T-bet+ of iNKT cells in Polyps% Granzyme B+ of CD4+ T cells in Polyps
Control (Rat IgG)0.8 ± 0.225.1 ± 5.410.2 ± 3.1
α-GalCer0.5 ± 0.130.5 ± 6.212.5 ± 4.0
Anti-PD-10.9 ± 0.345.3 ± 7.115.8 ± 4.5
α-GalCer + Anti-PD-11.2 ± 0.455.2 ± 8.325.1 ± 6.2

Experimental Protocols

The following protocols provide a framework for preclinical evaluation of this compound and checkpoint inhibitor combination therapy.

Experimental_Workflow start Start: Tumor Model Selection (e.g., B16 Melanoma, MC38 Colon Carcinoma) tumor_inoculation Tumor Cell Inoculation (Subcutaneous or Orthotopic) start->tumor_inoculation treatment Treatment Initiation (this compound and/or Checkpoint Inhibitor) tumor_inoculation->treatment monitoring Tumor Growth Monitoring (Calipers, Imaging) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint immuno_profiling Immune Profiling endpoint->immuno_profiling flow_cytometry Flow Cytometry (Immune Cell Subsets, Activation Markers) immuno_profiling->flow_cytometry ihc Immunohistochemistry (Tumor Infiltrating Lymphocytes) immuno_profiling->ihc cytokine_analysis Cytokine/Chemokine Analysis (Serum, Tumor Homogenate) immuno_profiling->cytokine_analysis data_analysis Data Analysis and Interpretation flow_cytometry->data_analysis ihc->data_analysis cytokine_analysis->data_analysis

Figure 2: General experimental workflow for preclinical evaluation.
Protocol 1: In Vivo Murine Tumor Model

This protocol describes a general approach for evaluating the combination therapy in a subcutaneous tumor model.

Materials:

  • 6-8 week old female C57BL/6 mice

  • B16-F10 melanoma or MC38 colon adenocarcinoma cells

  • This compound (α-Galactosylceramide)

  • Anti-mouse PD-1 antibody (clone RMP1-14 or equivalent)[9]

  • Isotype control antibody (e.g., Rat IgG2a)

  • Vehicle for this compound (e.g., PBS with 0.5% Tween-20)

  • Sterile PBS

  • Syringes and needles

  • Calipers

Procedure:

  • Tumor Inoculation: Subcutaneously inject 1 x 10^6 B16-F10 or 5 x 10^5 MC38 cells in 100 µL of sterile PBS into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle + Isotype Control

    • Group 2: this compound + Isotype Control

    • Group 3: Vehicle + Anti-PD-1

    • Group 4: this compound + Anti-PD-1

  • Dosing and Administration:

    • This compound: Administer 2-4 µg per mouse via intraperitoneal (i.p.) injection once weekly.[9]

    • Anti-PD-1 Antibody: Administer 200-250 µg per mouse via i.p. injection twice weekly.[9][10]

  • Endpoint: Continue treatment and tumor monitoring for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a humane endpoint. At the end of the study, euthanize mice and collect tumors, spleens, and blood for further analysis.

Protocol 2: Immune Cell Infiltration Analysis by Immunohistochemistry (IHC)

This protocol outlines the steps for staining tumor sections to visualize and quantify infiltrating immune cells.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Primary antibodies (e.g., anti-mouse CD8a, anti-mouse NK1.1)

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer and method (e.g., microwave or pressure cooker).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.

  • Primary Antibody Incubation: Incubate sections with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody, followed by visualization with a DAB substrate.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

  • Analysis: Quantify the number of positive cells per unit area in multiple fields of view using image analysis software.

Protocol 3: Flow Cytometry for Immune Cell Profiling

This protocol provides a framework for analyzing immune cell populations in tumors and spleens.

Materials:

  • Freshly harvested tumors and spleens

  • RPMI-1640 medium

  • Collagenase D and DNase I

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Red blood cell lysis buffer

  • Fc block (anti-mouse CD16/32)

  • Fluorochrome-conjugated antibodies for surface and intracellular staining (e.g., CD45, CD3, CD4, CD8, NK1.1, CD69, FoxP3, Granzyme B)

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • Single-Cell Suspension Preparation:

    • Tumors: Mince tumors and digest with collagenase D and DNase I. Pass through a 70 µm cell strainer.

    • Spleens: Mechanically dissociate and pass through a 70 µm cell strainer. Lyse red blood cells.

  • Surface Staining:

    • Resuspend cells in FACS buffer and block Fc receptors.

    • Incubate with a cocktail of surface antibodies for 30 minutes at 4°C.

    • Wash cells with FACS buffer.

  • Intracellular Staining (if applicable):

    • Fix and permeabilize cells according to the manufacturer's protocol.

    • Incubate with intracellular antibodies for 30 minutes at 4°C.

    • Wash cells.

  • Data Acquisition and Analysis: Acquire samples on a flow cytometer and analyze the data using appropriate software.

Signaling_Pathways cluster_iNKT_Activation iNKT Cell Activation Pathway cluster_PD1_Inhibition PD-1 Checkpoint Inhibition Pathway This compound This compound APC APC This compound->APC Uptake CD1d_this compound CD1d-KRN7000 Complex APC->CD1d_this compound Loading onto CD1d iNKT_TCR iNKT TCR CD1d_this compound->iNKT_TCR Presentation iNKT_Activation iNKT Cell Activation iNKT_TCR->iNKT_Activation Signal Transduction Cytokine_Production Cytokine Production (IFN-γ, IL-4) iNKT_Activation->Cytokine_Production PDL1 PD-L1 (on Tumor Cell) PD1 PD-1 (on T Cell) PDL1->PD1 Binding SHP2 SHP-2 PD1->SHP2 Recruitment T_Cell_Activation T Cell Activation PD1->T_Cell_Activation Restoration of Signaling PI3K_AKT PI3K/AKT Pathway SHP2->PI3K_AKT Dephosphorylation TCR_Signaling TCR Signaling SHP2->TCR_Signaling Inhibition T_Cell_Inhibition T Cell Inhibition Anti_PD1 Anti-PD-1 Antibody Anti_PD1->PD1 Blockade

Figure 3: Key signaling pathways involved.
Protocol 4: Multiplex Cytokine and Chemokine Analysis

This protocol describes the use of a Luminex-based assay to measure multiple cytokines and chemokines in serum or tumor homogenates.

Materials:

  • Mouse serum or tumor homogenate supernatant

  • Multiplex cytokine/chemokine bead-based assay kit (e.g., Milliplex MAP Mouse Cytokine/Chemokine Magnetic Bead Panel)

  • Luminex instrument

  • Assay plate and sealer

Procedure:

  • Sample Preparation: Collect blood via cardiac puncture and process to obtain serum. For tumors, homogenize in lysis buffer and clarify by centrifugation.

  • Assay Procedure: Follow the manufacturer's protocol for the multiplex assay. This typically involves:

    • Adding antibody-coupled magnetic beads to the assay plate.

    • Adding standards and samples to the wells.

    • Incubating to allow cytokine binding.

    • Washing the beads.

    • Adding detection antibodies.

    • Adding streptavidin-phycoerythrin.

    • Washing the beads.

    • Resuspending the beads in sheath fluid.

  • Data Acquisition: Acquire the plate on a Luminex instrument.

  • Data Analysis: Analyze the data using the instrument's software to determine the concentration of each analyte based on the standard curve.

Conclusion

The combination of this compound and checkpoint inhibitors represents a promising strategy for cancer immunotherapy. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies to further explore the synergistic potential of this combination. Careful experimental design, including appropriate controls and comprehensive immunological monitoring, will be crucial for elucidating the mechanisms of action and identifying predictive biomarkers for clinical translation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting iNKT Cell Activation with KRN7000

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the invariant Natural Killer T (iNKT) cell agonist, KRN7000.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate iNKT cells?

This compound, also known as α-galactosylceramide (α-GalCer), is a potent synthetic glycolipid agonist for invariant Natural Killer T (iNKT) cells.[1][2] It activates iNKT cells through a specific interaction with the CD1d molecule, a non-classical MHC class I-like protein expressed on the surface of antigen-presenting cells (APCs).[3] The this compound-CD1d complex is then recognized by the semi-invariant T cell receptor (TCR) expressed by iNKT cells, leading to their activation.[3]

Q2: What are the typical downstream effects of iNKT cell activation by this compound?

Upon activation by this compound, iNKT cells rapidly produce a variety of cytokines, including both T helper 1 (Th1) type cytokines like interferon-gamma (IFN-γ) and T helper 2 (Th2) type cytokines such as interleukin-4 (IL-4).[3][4] This initial cytokine burst can then transactivate other immune cells, including NK cells, conventional T cells, B cells, and dendritic cells, bridging the innate and adaptive immune responses.[4][5]

Q3: How should this compound be stored and handled?

This compound is typically stored as a solid at -20°C for long-term stability.[6] For in vitro use, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which may require heating to fully dissolve.[6] For in vivo administration, this compound can be reconstituted in a vehicle containing sucrose, L-histidine, and a surfactant like Tween 20, which may also require heating.[6] It is crucial to follow the manufacturer's specific instructions for reconstitution and handling to ensure the compound's integrity and activity.

Troubleshooting Guides

This section addresses common issues encountered during iNKT cell activation experiments with this compound.

Issue 1: Low or No iNKT Cell Activation

Q: I am not observing any significant iNKT cell activation (e.g., low cytokine production, no proliferation) after stimulation with this compound. What are the possible causes and solutions?

A: Low or absent iNKT cell activation can stem from several factors, ranging from reagent handling to the experimental setup. Below is a systematic guide to troubleshoot this issue.

Potential Cause 1: this compound Integrity and Preparation

  • Improper Storage: this compound should be stored at -20°C.[6] Improper storage can lead to degradation.

  • Incorrect Reconstitution: this compound is highly hydrophobic and requires specific solvents and sometimes heating for proper solubilization.[6] Incomplete dissolution will result in a lower effective concentration.

  • Solution:

    • Always store this compound at the recommended temperature.

    • For in vitro assays, dissolve in DMSO, heating if necessary, as per the manufacturer's protocol.[6]

    • For in vivo studies, use the recommended vehicle and ensure complete dissolution, which may involve heating.[6]

    • Prepare fresh dilutions for each experiment from a properly stored stock solution.

Potential Cause 2: Antigen-Presenting Cell (APC) Issues

  • Low CD1d Expression: The APCs used (e.g., dendritic cells, macrophages, B cells) must express sufficient levels of CD1d to present this compound effectively.

  • Inefficient this compound Loading: The protocol for loading APCs with this compound may be suboptimal.

  • Poor APC Viability: Unhealthy or apoptotic APCs will not function correctly.

  • Solution:

    • Confirm CD1d expression on your APC population using flow cytometry.

    • Optimize the this compound loading protocol, including concentration and incubation time. A typical starting concentration for pulsing APCs is 100-200 ng/mL.[7][8]

    • Ensure high viability of APCs before and during the experiment using methods like trypan blue exclusion or a viability dye for flow cytometry.

Potential Cause 3: iNKT Cell-Related Problems

  • Low Frequency of iNKT Cells: The starting population of lymphocytes may have a very low percentage of iNKT cells. This is a common issue in studies with patient samples.[4]

  • Poor iNKT Cell Viability: The health of the iNKT cells is critical for their responsiveness.

  • iNKT Cell Anergy: Repeated or strong stimulation with α-GalCer can induce a state of unresponsiveness or anergy in iNKT cells.[5][9] This is characterized by a reduced capacity to produce cytokines upon restimulation.[5][10]

  • Solution:

    • Enrich for iNKT cells from your starting sample if the frequency is too low.

    • Assess iNKT cell viability before the activation assay.

    • If repeated stimulation is part of the experimental design, be aware of the potential for anergy. Consider including a positive control with freshly isolated iNKT cells. The inclusion of IL-2 can sometimes overcome anergy.[5]

Potential Cause 4: Assay and Detection Methodologies

  • Incorrect Timing for Cytokine Measurement: Cytokine production by iNKT cells is transient. For instance, IL-4 production often peaks earlier (around 2 hours) than IFN-γ (which can peak around 24 hours or later).[11][12][13]

  • Insensitive Detection Assay: The method used to measure cytokines (e.g., ELISA, intracellular cytokine staining) may not be sensitive enough to detect low levels of production.

  • Inappropriate Activation Markers: The chosen markers to assess activation (e.g., CD69, CD25) might not be optimal for the specific experimental conditions.

  • Solution:

    • Perform a time-course experiment to determine the optimal time point for measuring your cytokine of interest.

    • Ensure your cytokine detection assay is validated and has the required sensitivity.

    • Use a panel of activation markers to get a comprehensive view of iNKT cell activation.

Troubleshooting Flowchart

TroubleshootingWorkflow start Low/No iNKT Cell Activation check_krn Check this compound Preparation & Storage start->check_krn krn_ok This compound OK? check_krn->krn_ok check_apc Evaluate APCs apc_ok APCs OK? check_apc->apc_ok check_inkt Assess iNKT Cells inkt_ok iNKT Cells OK? check_inkt->inkt_ok check_assay Review Assay & Detection fix_assay Optimize assay timing & detection method check_assay->fix_assay success Activation Observed check_assay->success Problem Identified & Fixed krn_ok->check_apc Yes fix_krn Re-prepare this compound from fresh stock krn_ok->fix_krn No apc_ok->check_inkt Yes fix_apc Optimize APC loading & check viability/CD1d apc_ok->fix_apc No inkt_ok->check_assay Yes fix_inkt Enrich for iNKT cells & check viability inkt_ok->fix_inkt No fix_krn->check_krn fix_apc->check_apc fix_inkt->check_inkt fix_assay->check_assay iNKT_Activation cluster_APC Antigen-Presenting Cell (APC) cluster_iNKT iNKT Cell This compound This compound CD1d CD1d This compound->CD1d Loading KRN_CD1d This compound-CD1d Complex CD1d->KRN_CD1d TCR Invariant TCR KRN_CD1d->TCR Recognition Activation Signal Transduction (e.g., Lck, ZAP70) TCR->Activation Cytokines Cytokine Production (IFN-γ, IL-4) Activation->Cytokines Proliferation Proliferation Activation->Proliferation ExperimentalWorkflow cluster_analysis Analysis start Start prep_cells Prepare Splenocytes (or other source of iNKT cells) start->prep_cells prep_krn Prepare this compound Solution start->prep_krn co_culture Co-culture Cells with this compound prep_cells->co_culture prep_krn->co_culture incubation Incubate (Time-course) co_culture->incubation harvest Harvest Supernatant & Cells incubation->harvest elisa ELISA/CBA for Cytokines harvest->elisa flow Flow Cytometry for Activation Markers & Intracellular Cytokines harvest->flow end End elisa->end flow->end

References

reasons for inconsistent results in KRN7000 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with KRN7000, a synthetic α-galactosylceramide analog and potent activator of invariant Natural Killer T (iNKT) cells. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve inconsistencies in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic glycolipid that acts as a potent agonist for invariant Natural Killer T (iNKT) cells.[1][2][3] It is presented by the CD1d molecule on antigen-presenting cells (APCs) to the T-cell receptor (TCR) of iNKT cells.[1][2][3] This interaction triggers the activation of iNKT cells, leading to the rapid release of a broad spectrum of cytokines, including both T helper 1 (Th1) and T helper 2 (Th2) types, such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4).[1][4] Activated iNKT cells can then influence a wide range of downstream immune responses by activating other immune cells like NK cells, T cells, B cells, and dendritic cells.[2][3][4][5]

Q2: Why am I seeing significant variability in cytokine profiles (Th1 vs. Th2) between experiments?

The balance between Th1 and Th2 cytokine responses stimulated by this compound is highly sensitive to several factors, leading to experimental variability. Key contributors include:

  • Structural Analogs: Even minor modifications to the acyl or phytosphingosine (B30862) chains of the this compound molecule can dramatically alter the resulting cytokine profile.[6][7] Some analogs are designed to be Th1- or Th2-biasing.[1][6]

  • Dosage and Administration Route: The concentration of this compound and the route of administration can influence the nature and magnitude of the cytokine response.

  • Antigen-Presenting Cell (APC) Type: Different APC populations can vary in their ability to present this compound and in the co-stimulatory signals they provide, thereby influencing iNKT cell polarization.

  • Genetic Background of Animal Models: Inbred mouse strains can exhibit different intrinsic biases towards Th1 or Th2 responses.

Q3: My in vivo experiments show a diminished response to this compound after repeated administrations. What could be the cause?

A diminished response to this compound upon repeated administration is often due to the induction of iNKT cell anergy.[1][2][3] This is a state of unresponsiveness where iNKT cells fail to proliferate or produce cytokines upon restimulation. Anergy can persist for a significant period, and it is a critical consideration in the design of long-term in vivo studies.[2][3]

Q4: Can this compound be used in human cell-based assays?

Yes, this compound is a potent activator of human iNKT cells, which are characterized by the expression of an invariant Vα24-Jα18 TCRα chain.[1][8] However, it is important to note that the frequency of iNKT cells in peripheral blood can vary significantly among individuals, which can be a major source of inconsistent results in ex vivo or in vitro human studies.[5][9]

Troubleshooting Guides

Issue 1: Inconsistent or Low iNKT Cell Activation

Symptoms:

  • Low levels of cytokine (IFN-γ, IL-4) production in vitro or in vivo.

  • Poor proliferation of iNKT cells.

  • Lack of downstream activation of other immune cells (e.g., NK cells).

Potential Causes and Solutions:

Potential CauseRecommended Solution
Low Frequency or Viability of iNKT Cells Ensure the use of healthy cell populations with adequate numbers of iNKT cells. For human studies, consider pre-screening donors for iNKT cell frequency.[5][9]
Suboptimal this compound Preparation and Handling This compound is a lipid and requires careful handling for proper solubilization and delivery. Follow the manufacturer's instructions for reconstitution, which may involve the use of detergents like Tween-20 or sonication.[1] Ensure proper storage to prevent degradation.
Inefficient Loading onto Antigen-Presenting Cells (APCs) The choice of APCs is crucial. Dendritic cells are potent presenters of this compound. Ensure the APCs are healthy and express sufficient levels of CD1d.[10][11] The loading efficiency can also be influenced by the experimental conditions.
iNKT Cell Anergy If conducting repeated stimulation experiments, be mindful of the potential for anergy induction.[2][3] Allow for a sufficient rest period between stimulations in vivo.
Issue 2: High Variability in Cytokine Profiles

Symptoms:

  • Unpredictable Th1/Th2 cytokine balance (e.g., IFN-γ/IL-4 ratio) across experiments.

  • Inconsistent downstream effects on other immune cells.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Use of Different this compound Analogs Verify the specific analog of α-galactosylceramide being used. Different analogs can have inherently different cytokine-polarizing properties.[6][7]
Inconsistent this compound Concentration Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution to ensure consistent dosing.
Variations in Cell Culture Conditions The presence of other cytokines in the culture medium can influence the polarization of the iNKT cell response.[12] Use consistent and well-defined media for all experiments.
Differences in APC Activation State The activation state of the APCs used for this compound presentation can impact the co-stimulatory signals delivered to iNKT cells, thereby affecting the cytokine profile. Standardize APC generation and activation protocols.

Visual Guides

This compound Signaling Pathway

KRN7000_Signaling_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_iNKT iNKT Cell cluster_Downstream Downstream Effects This compound This compound CD1d CD1d This compound->CD1d Loading TCR iNKT TCR CD1d->TCR Presentation Activation Activation TCR->Activation Th1_Cytokines Th1 Cytokines (IFN-γ, TNF-α) Activation->Th1_Cytokines Th2_Cytokines Th2 Cytokines (IL-4, IL-13) Activation->Th2_Cytokines DC_Maturation DC Maturation Activation->DC_Maturation CD40L NK_Cell NK Cell Activation Th1_Cytokines->NK_Cell T_Cell T Cell Modulation Th1_Cytokines->T_Cell B_Cell B Cell Help Th2_Cytokines->B_Cell

Caption: this compound signaling pathway in iNKT cell activation.

Troubleshooting Workflow for Inconsistent this compound Results

Troubleshooting_Workflow Start Inconsistent this compound Results Check_Reagents Verify this compound (Source, Lot, Preparation) Start->Check_Reagents Check_Cells Assess Cell Quality (iNKT freq., Viability, APC health) Check_Reagents->Check_Cells Reagents OK Reagent_Issue Re-prepare/Order New this compound Check_Reagents->Reagent_Issue Issue Found Check_Protocol Review Experimental Protocol (Dosing, Timing, Culture Conditions) Check_Cells->Check_Protocol Cells OK Cell_Issue Optimize Cell Isolation/Culture Pre-screen Donors Check_Cells->Cell_Issue Issue Found Protocol_Issue Standardize Protocol Titrate this compound Dose Check_Protocol->Protocol_Issue Issue Found Consistent_Results Consistent Results Achieved Check_Protocol->Consistent_Results Protocol OK Rerun_Experiment Rerun Experiment Reagent_Issue->Rerun_Experiment Cell_Issue->Rerun_Experiment Protocol_Issue->Rerun_Experiment

Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.

References

KRN7000 Stimulation Time Course Optimization for Cytokine Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing KRN7000 stimulation for cytokine analysis. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the optimal time course for measuring cytokine release after this compound stimulation?

A1: The optimal time course for measuring cytokine release following this compound stimulation is dependent on the specific cytokines of interest, as they exhibit different release kinetics. Generally, a time-course experiment is recommended to determine the peak response for your specific experimental system.

  • Early Phase (2-6 hours): This phase is typically associated with the peak production of IL-4 by invariant Natural Killer T (iNKT) cells.[1] In some in vivo mouse studies, serum IL-4 levels peak as early as 2 hours post-injection.[1]

  • Mid Phase (6-24 hours): This period often shows peak levels of pro-inflammatory cytokines such as TNF-α and GM-CSF.[2] In human studies, increases in serum TNF-α and GM-CSF have been observed in some patients following this compound administration.[2][3]

  • Late Phase (12-48 hours): IFN-γ production, both from iNKT cells and secondarily activated NK cells, tends to be more sustained, with levels peaking later and remaining elevated for up to 48 hours.[1][4] In mice, IFN-γ levels rise to a plateau between 12-24 hours.[1]

For a comprehensive analysis, we recommend collecting samples at multiple time points (e.g., 2, 6, 12, 24, and 48 hours) post-stimulation.

Q2: What are the expected cytokine profiles following in vitro and in vivo this compound stimulation?

A2: this compound stimulation of iNKT cells leads to the rapid production of a broad range of cytokines, characteristic of both Th1 and Th2 responses.[5][6]

  • In Vitro (e.g., with human PBMCs): Stimulation of human peripheral blood mononuclear cells (PBMCs) with this compound primarily induces the production of IFN-γ.[7] Depending on the culture conditions and donor variability, other cytokines like IL-4, TNF-α, and GM-CSF may also be detected.[2][7] The response is highly dependent on the presence and frequency of Vα24+ iNKT cells in the PBMC population.[8][9]

  • In Vivo (e.g., in mice): Intravenous or intraperitoneal administration of this compound in mice leads to a rapid and robust cytokine release. This includes an early peak of IL-4, followed by a more sustained increase in IFN-γ.[1] Other cytokines such as IL-2, IL-12, and GM-CSF are also induced.[2] The activation of iNKT cells also leads to the downstream activation of other immune cells like NK cells, which contribute to the overall cytokine milieu, particularly IFN-γ production.[1][4]

Q3: How does the dose of this compound affect cytokine production?

A3: The relationship between this compound dose and cytokine production is not always linear and can be influenced by the number of iNKT cells present. In a phase I clinical trial, the observed biological effects, including increased serum cytokine levels, depended more on the pretreatment numbers of NKT cells rather than the dose of this compound administered.[2][3] For in vitro studies, a dose-titration experiment is recommended to determine the optimal concentration for maximal stimulation without inducing cytotoxicity. A common starting concentration for in vitro stimulation of human PBMCs is 100-200 ng/mL.[10][11]

Q4: What are the key differences in cytokine responses between human and mouse iNKT cells stimulated with this compound?

A4: While both human (Vα24+) and mouse (Vα14i) iNKT cells are activated by this compound, there can be differences in their cytokine profiles. Mouse iNKT cells are known for their rapid and potent production of both IL-4 and IFN-γ.[12] Human iNKT cells, when stimulated in vitro, often show a stronger bias towards IFN-γ production.[7] However, the in vivo cytokine response in humans can be more variable and is often influenced by the lower frequency of circulating iNKT cells compared to mice.[2][13]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no cytokine detection Low frequency or absence of iNKT cells in the sample.- Screen donors or mouse strains for adequate iNKT cell numbers prior to the experiment.- Consider using iNKT cell-enriched populations.[14]
Suboptimal this compound concentration.- Perform a dose-response curve to determine the optimal this compound concentration (e.g., 10-1000 ng/mL for in vitro studies).[15]
Inappropriate timing of sample collection.- Conduct a time-course experiment to identify the peak cytokine production for your specific system and target cytokines.[16][17][18]
Issues with the cytokine detection assay (e.g., ELISA, intracellular staining).- Verify the sensitivity and specificity of your assay.- Include positive and negative controls in your experimental setup.
High background in unstimulated controls Contamination of reagents or cell cultures.- Use sterile techniques and endotoxin-free reagents.
Pre-activated state of cells.- Ensure cells are properly rested before stimulation.
High variability between replicates Inconsistent cell numbers or stimulation conditions.- Ensure accurate cell counting and consistent plating density.- Thoroughly mix this compound solution before adding to cultures.
Donor-to-donor variability (for human samples).- Increase the number of donors to account for biological variation.- Normalize data to a positive control if possible.
iNKT cell anergy Repeated or prolonged stimulation with this compound.- Be aware that repeated stimulation can lead to iNKT cell anergy, characterized by a hyporesponsive state.[13]- Allow for a sufficient rest period between stimulations in vivo.

Experimental Protocols

Protocol 1: In Vitro this compound Stimulation of Human PBMCs for Cytokine Analysis

This protocol outlines the steps for stimulating human PBMCs with this compound and collecting supernatants for cytokine analysis by ELISA or Luminex.

Materials:

  • Ficoll-Paque

  • RosetteSep™ Human NKT Cell Enrichment Cocktail (or similar for iNKT cell enrichment, optional)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

  • This compound (α-Galactosylceramide)

  • Human PBMCs isolated from whole blood

  • 96-well cell culture plates

  • Cytokine detection assay kits (ELISA, Luminex)

Procedure:

  • Isolate PBMCs: Isolate PBMCs from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation.

  • (Optional) Enrich for iNKT cells: If desired, enrich for iNKT cells using a negative selection kit according to the manufacturer's instructions.

  • Cell Plating: Resuspend PBMCs or enriched iNKT cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL. Plate 200 µL of the cell suspension per well in a 96-well plate.

  • This compound Stimulation: Prepare a stock solution of this compound. Dilute this compound in complete RPMI-1640 medium to the desired final concentration (e.g., 100 ng/mL).[10] Add the this compound solution to the appropriate wells. Include unstimulated control wells (medium only).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 6, 24, 48 hours).

  • Supernatant Collection: At each time point, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • Cytokine Analysis: Store the supernatants at -80°C until analysis. Measure cytokine concentrations using your chosen immunoassay (e.g., ELISA or Luminex) according to the manufacturer's instructions.

Protocol 2: In Vivo this compound Stimulation in Mice for Serum Cytokine Analysis

This protocol describes the in vivo administration of this compound to mice and subsequent collection of serum for cytokine measurement.

Materials:

  • This compound

  • Vehicle solution (e.g., PBS with 0.5% Tween-20)

  • C57BL/6 mice (or other appropriate strain)

  • Microcentrifuge tubes

  • Syringes and needles for injection and blood collection

Procedure:

  • Prepare this compound Solution: Dissolve this compound in a suitable vehicle. A common method is to first dissolve it in DMSO and then dilute it in a Tween-20 containing buffer.[15] The final injection volume should be appropriate for the route of administration (e.g., 100-200 µL for intravenous or intraperitoneal injection).

  • Animal Dosing: Inject mice with the this compound solution or vehicle control. A typical dose is 2 µg per mouse.

  • Blood Collection: At predetermined time points (e.g., 2, 6, 12, 24 hours post-injection), collect blood from the mice via an appropriate method (e.g., retro-orbital bleeding, tail vein).

  • Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes at 4°C. Collect the serum (supernatant).

  • Cytokine Analysis: Store the serum samples at -80°C. Analyze cytokine levels using ELISA or a multiplex bead array assay.

Quantitative Data Summary

Table 1: Typical Time Course of Cytokine Release Following this compound Stimulation in Mice
CytokinePeak Release Time (in vivo)Notes
IL-42 hoursRapid and transient peak.[1]
IFN-γ12-24 hoursSustained release, with a plateau phase.[1]
TNF-α~6 hoursEarly pro-inflammatory response.[2]
GM-CSF~6-8 hoursCoincides with TNF-α peak.[2]
IL-12~8 hoursImportant for downstream NK cell activation.[2]
Table 2: Recommended this compound Concentrations for Stimulation Experiments
Experimental SystemRecommended ConcentrationReference(s)
In vitro stimulation of human PBMCs100-200 ng/mL[10][11]
In vitro stimulation of mouse splenocytes10-100 ng/mL[15]
In vivo administration in mice1-5 µ g/mouse [19]

Visualizations

KRN7000_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell cluster_Downstream Downstream Effects CD1d CD1d TCR Invariant TCR (Vα24 in humans) CD1d->TCR Presentation of this compound KRN7000_uptake This compound Uptake & Processing KRN7000_uptake->CD1d Loading Activation iNKT Cell Activation TCR->Activation Cytokine_Release Cytokine Release (IFN-γ, IL-4, etc.) Activation->Cytokine_Release NK_Cell NK Cell Cytokine_Release->NK_Cell IFN-γ, IL-2 B_Cell B Cell Cytokine_Release->B_Cell IL-4 DC Dendritic Cell Cytokine_Release->DC GM-CSF, TNF-α NK_Activation NK Cell Activation NK_Cell->NK_Activation

Caption: this compound signaling pathway in iNKT cell activation.

Experimental_Workflow cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow PBMC_Isolation Isolate PBMCs Cell_Culture Culture cells with this compound PBMC_Isolation->Cell_Culture Supernatant_Collection Collect supernatant at time points Cell_Culture->Supernatant_Collection Cytokine_Assay_invitro Analyze cytokines (ELISA, Luminex) Supernatant_Collection->Cytokine_Assay_invitro KRN7000_injection Inject mice with this compound Blood_Collection Collect blood at time points KRN7000_injection->Blood_Collection Serum_Isolation Isolate serum Blood_Collection->Serum_Isolation Cytokine_Assay_invivo Analyze cytokines (ELISA, Luminex) Serum_Isolation->Cytokine_Assay_invivo

Caption: Experimental workflows for cytokine analysis.

Troubleshooting_Logic Start Low/No Cytokine Signal Check_iNKT Check iNKT cell frequency Start->Check_iNKT Check_Dose Optimize this compound dose Check_iNKT->Check_Dose Frequency OK Enrich_iNKT Enrich for iNKT cells Check_iNKT->Enrich_iNKT Frequency Low Check_Time Optimize time course Check_Dose->Check_Time Dose OK Dose_Response Perform dose-response curve Check_Dose->Dose_Response Dose Suboptimal Check_Assay Validate cytokine assay Check_Time->Check_Assay Time OK Time_Course Perform time-course experiment Check_Time->Time_Course Time Suboptimal Run_Controls Run assay controls Check_Assay->Run_Controls Assay Issue

Caption: Troubleshooting logic for low cytokine signal.

References

vehicle preparation issues for KRN7000 administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRN7000. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Troubleshooting Guides

Issue: this compound solution is cloudy or contains visible particles after preparation.

  • Question: I've followed the protocol to dissolve this compound, but the solution is not clear. Is it still usable?

    Answer: Yes, a slightly cloudy or opalescent solution is often acceptable and expected, especially when using aqueous-based vehicles with detergents like Tween 20.[1][2] this compound is highly hydrophobic and tends to form suspensions or micellar solutions rather than true solutions in aqueous media.[1][2] The key is to ensure the suspension is as uniform as possible before administration.

    Troubleshooting Steps:

    • Ensure adequate heating and sonication: Immediately before each use, heat the solution (e.g., up to 80°C for some vehicles) and sonicate it.[1][2][3] Sonication should be performed in a glass vial, not a plastic tube, using a standard water bath sonicator.[1]

    • Vortexing: Vigorously vortex the solution immediately before drawing it into the syringe for injection to ensure a homogenous suspension.

    • Check your vehicle: For in vivo use, vehicles containing 0.5% Tween 20 or Polysorbate 20 are commonly used to aid solubilization.[4][5] For in vitro assays, dissolving this compound in DMSO first before diluting in culture media is a common practice.[3][6][7][8]

Issue: Inconsistent experimental results with this compound.

  • Question: I am observing high variability in the immune response between my experimental animals. What could be the cause?

    Answer: Inconsistent results can stem from several factors related to this compound preparation and administration. The most common cause is non-homogenous delivery of the compound due to its poor solubility.

    Troubleshooting Steps:

    • Standardize preparation: Follow a strict, standardized protocol for preparing the this compound solution for every experiment. This includes precise timing for heating and sonication.

    • Ensure homogenous dosing: As mentioned above, vortex the vial containing the this compound suspension immediately before each injection to ensure that each animal receives a consistent dose.

    • Route of administration: The route of administration (intravenous vs. intraperitoneal) can significantly impact the resulting immune response. Ensure you are using the appropriate route for your experimental goals and that it is performed consistently.

    • Vehicle controls: Always include a vehicle-only control group in your experiments to account for any effects of the solvent mixture itself.[4]

Frequently Asked Questions (FAQs)

  • Question: What is the best vehicle for in vivo administration of this compound?

    Answer: There is no single "best" vehicle, as the choice can depend on the specific experimental design. However, several common and effective vehicles have been reported in the literature. A widely used vehicle consists of a mixture of sucrose, L-histidine, and Tween 20.[3] Another common vehicle is PBS containing 0.05% Tween 20.[4] For intravenous injections, a solution of 0.9% NaCl with 0.5% Polysorbate 20 has also been used.[5] The key is to use a vehicle that is well-tolerated by the animals and effectively suspends the this compound.

  • Question: How should I store my this compound stock solution?

    Answer: this compound is stable for long-term storage at -20°C as a solid.[1][2][6] It is recommended to aliquot the compound into single-use amounts before storage to avoid repeated freeze-thaw cycles. Once dissolved in a vehicle, it is best to use the solution immediately. If storage of a solution is necessary, it should be for a short term at 4°C, with the understanding that re-heating and re-sonication will be necessary before use.[3]

  • Question: Can I filter my this compound solution to remove particulates?

    Answer: It is generally not recommended to filter this compound suspensions, as this will likely remove the active compound, which is present as small particles or micelles rather than being fully dissolved. This would lead to a lower effective dose being administered.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterPractically insoluble[1][2][3]
MethanolPractically insoluble[1][2][3]
EthanolInsoluble[1][2][6]
DMSOSoluble (e.g., at 1 mg/ml)[3][6][7]
PyridineSlightly soluble[1][2][3]
TetrahydrofuranVery slightly soluble[1][2][3]
ChloroformSoluble[6]

Table 2: Common Vehicle Compositions for this compound Administration

Vehicle CompositionApplicationReference
PBS with 0.5% Tween 20Cell Culture[1]
5.6% Sucrose, 0.75% L-histidine, 0.5% Tween 20In vivo[2][3]
0.9% NaCl with 0.5% Polysorbate 20In vivo (i.v.)[5]
PBS with 0.05% Tween 20In vivo (i.p.)[4]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol is based on a commonly used vehicle for systemic administration in mice.

  • Preparation of Vehicle:

    • Prepare a stock solution of the vehicle consisting of 5.6% sucrose, 0.75% L-histidine, and 0.5% Tween 20 in sterile water.[3]

    • Filter-sterilize the vehicle solution using a 0.22 µm filter.

  • Solubilization of this compound:

    • Weigh the desired amount of this compound powder in a sterile glass vial.

    • Add the appropriate volume of the sterile vehicle to achieve the final desired concentration (e.g., for a 2 µg dose in 0.2 ml, prepare a 10 µg/ml solution).

    • Heat the mixture at 80°C for several minutes until the material is fully dispersed.[3]

    • Immediately sonicate the vial in a water bath sonicator until the suspension appears homogenous.[2]

  • Administration:

    • Vortex the vial vigorously immediately before drawing the suspension into a syringe.

    • Administer the desired volume to the animal via the intended route (e.g., intraperitoneal or intravenous injection).[4][9]

Protocol 2: In Vitro Stimulation of Splenocytes with this compound

This protocol describes the preparation of this compound for use in cell culture assays.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a stock concentration of 1 mg/ml.[3][7]

    • Heat the solution to 70-80°C to aid dissolution.[3][8]

    • Sonicate for 5 minutes.[8]

  • Cell Culture Assay:

    • Dilute the this compound stock solution in pre-warmed (37°C) complete culture medium to an intermediate concentration.[8]

    • Further dilute to the final desired working concentration in the cell culture plates.

    • Add the this compound solution to your splenocyte culture and incubate for the desired period (e.g., 72 hours).[4]

    • Analyze the desired readouts, such as cytokine secretion (e.g., IFN-γ and IL-4) in the supernatant by ELISA.[4][10]

Mandatory Visualizations

KRN7000_Signaling_Pathway This compound Signaling Pathway cluster_APC Inside APC This compound This compound (α-Galactosylceramide) APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) This compound->APC Uptake CD1d CD1d APC->CD1d Loading NKT_Cell Invariant NKT Cell (iNKT) CD1d->NKT_Cell Presentation TCR Invariant T-Cell Receptor (TCR) NKT_Cell->TCR Recognition IL12 IL-12 NKT_Cell->IL12 Stimulates APC to secrete IFNg IFN-γ NKT_Cell->IFNg Secretes IL4 IL-4 NKT_Cell->IL4 Secretes IL12->NKT_Cell Positive Feedback Downstream Downstream Effects (NK Cell Activation, etc.) IFNg->Downstream IL4->Downstream

Caption: this compound is presented by CD1d on APCs to activate iNKT cells.

KRN7000_Workflow Experimental Workflow for In Vivo this compound Administration start Start prep_vehicle Prepare Vehicle (e.g., Sucrose/Histidine/Tween 20) start->prep_vehicle dissolve Dissolve/Suspend this compound in Vehicle prep_vehicle->dissolve heat Heat to 80°C dissolve->heat sonicate Sonicate in Glass Vial heat->sonicate vortex Vortex Immediately Before Use sonicate->vortex inject Administer to Animal (i.p. or i.v.) vortex->inject monitor Monitor Animal and Collect Samples inject->monitor analyze Analyze Samples (e.g., Flow Cytometry, ELISA) monitor->analyze end End analyze->end

Caption: Workflow for preparing and administering this compound in vivo.

Troubleshooting_Logic Troubleshooting Logic for Cloudy this compound Solution start Cloudy Solution Observed check_protocol Was heating and sonication performed immediately before use? start->check_protocol reheat Re-heat and re-sonicate check_protocol->reheat No check_vial Was sonication done in a glass vial? check_protocol->check_vial Yes reheat->check_protocol use_glass Use a glass vial for sonication check_vial->use_glass No proceed Proceed with experiment. Vortex before each injection. check_vial->proceed Yes use_glass->reheat fail Consider remaking solution

Caption: Decision tree for troubleshooting a cloudy this compound solution.

References

Technical Support Center: KRN7000-Induced Cytokine Storm Mitigation in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRN7000 in animal models. The information provided aims to help mitigate the this compound-induced cytokine storm and address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We observed an unexpectedly strong pro-inflammatory (Th1-biased) cytokine response with high levels of IFN-γ and TNF-α after this compound administration in our mouse model. How can we mitigate this?

A1: An excessive Th1 response can lead to systemic toxicity. Consider the following troubleshooting steps:

  • Dose Reduction: this compound-induced cytokine production is dose-dependent.[1] A lower dose may still achieve the desired iNKT cell activation with a more manageable cytokine profile. Antitumor activity in mouse models has been observed at doses ranging from 0.01 to 100 μg/kg.[2]

  • Time-Course Analysis: The cytokine profile changes over time. IL-4 production tends to peak earlier (around 2 hours), while IFN-γ peaks later (around 24 hours).[3][4] Your sampling time point might be biased towards the peak of the Th1 response. Conduct a time-course experiment to determine the optimal window for your desired effect.

  • Use of Th2-Biasing Analogs: Several this compound analogs have been developed to skew the cytokine response. For instance, C-glycoside analogs with a truncated acyl chain have been shown to induce a more Th2-biased (IL-4 dominant) response. This can be beneficial in models where a Th1-driven pathology is a concern.

  • Co-administration of Th2-polarizing Cytokines: The local cytokine environment can influence the iNKT cell response. While not a direct mitigation strategy for an ongoing storm, pre-conditioning the immune environment may be a research avenue to explore.

Q2: Our experiment requires a potent anti-tumor response, but the associated cytokine storm is causing significant morbidity in our animal cohort. How can we enhance the anti-tumor effect while controlling toxicity?

A2: This is a common challenge. The goal is to uncouple the therapeutic efficacy from the toxic cytokine release. Here are some strategies:

  • Adoptive Cell Therapy: Instead of systemic this compound administration, consider ex vivo expansion and activation of iNKT cells with this compound, followed by adoptive transfer of these cells into the tumor-bearing animals. This can provide a more targeted anti-tumor effect with reduced systemic cytokine levels.

  • Combination Therapy with Checkpoint Inhibitors: Programmed death-1 (PD-1) has been implicated in this compound-induced iNKT cell anergy. Combining this compound with anti-PD-1 antibodies may enhance the anti-tumor response without exacerbating the initial cytokine storm.

  • Formulation with Nanoparticles: Encapsulating this compound in nanoparticles (e.g., PLGA-based) can alter its biodistribution and presentation to antigen-presenting cells (APCs).[5] This can lead to a more sustained iNKT cell activation and potentially a more favorable therapeutic window with reduced peak cytokine concentrations.[5]

Q3: We are observing inconsistent cytokine profiles between experiments, even with the same this compound dose. What could be the cause?

A3: Inconsistent results can be frustrating. Here are some potential sources of variability to investigate:

  • Animal Health and Microbiome: The baseline immune status of your animals can significantly impact their response to this compound. Ensure that your animals are healthy and housed in a consistent environment. The gut microbiome can also influence immune responses.

  • This compound Preparation and Administration: this compound is a glycolipid and requires careful handling. Ensure that it is properly solubilized and that the administration route (e.g., intravenous, intraperitoneal) is consistent across all experiments. The vehicle used for solubilization can also influence the immune response.[6]

  • Genetic Background of the Animal Strain: Different mouse strains can have variations in their iNKT cell populations and overall immune reactivity, leading to different cytokine responses to this compound.

  • Pre-analytical Variables: The handling of blood and tissue samples for cytokine analysis is critical. Ensure consistent timing of sample collection, processing, and storage to minimize variability in measured cytokine levels.

Q4: Can we use this compound in humanized mouse models? Are the responses comparable to conventional mouse strains?

A4: Yes, humanized mouse models, particularly those expressing human CD1d, are valuable tools for studying this compound.[3] However, there can be significant species-specific differences in the iNKT cell response. Some this compound analogs that are potent stimulators of human iNKT cells may be less active in mice, and vice versa.[3] It is crucial to validate the effects of this compound and its analogs in the specific humanized model you are using.

Quantitative Data Summary

The following tables summarize quantitative data on cytokine production following this compound administration in mice, as reported in the literature.

Table 1: Peak Serum Cytokine Levels in Mice After a Single this compound Injection

CytokineDose (µg/kg)Time Post-Injection (hours)Peak Concentration (pg/mL)Animal StrainReference
IFN-γ10024~2500C57BL/6[3]
IL-41002~1500C57BL/6[3]
IL-12Not Specified8Not SpecifiedNot Specified[2]
TNF-αNot Specified1Not SpecifiedC57BL/6[4]
IL-10Not Specified2Not SpecifiedC57BL/6[4]

Table 2: Comparison of Cytokine Induction by this compound and a C4"-Amide Analog (Compound 10) in hCD1d-KI Mice

CytokineTreatmentPeak Concentration (pg/mL)Time Post-Injection (hours)Reference
IFN-γThis compound~250024[3]
IFN-γCompound 10~200024[3]
IL-4This compound~15002[3]
IL-4Compound 10<5002[3]

Experimental Protocols

1. In Vivo this compound Administration and Serum Collection

  • Objective: To assess the in vivo cytokine response to this compound.

  • Materials:

    • This compound (α-galactosylceramide)

    • Vehicle (e.g., 0.5% polysorbate 20 in 0.9% NaCl)[6]

    • Experimental mice (e.g., C57BL/6)

    • Microcentrifuge tubes

    • Syringes and needles for injection and blood collection

  • Procedure:

    • Prepare this compound solution in the vehicle at the desired concentration. A typical dose for robust cytokine induction is 100 µg/kg.[6]

    • Administer this compound to mice via intravenous (i.v.) or intraperitoneal (i.p.) injection.

    • At specified time points (e.g., 2, 6, 12, 24, 48 hours) post-injection, collect blood from the mice via a suitable method (e.g., retro-orbital sinus, submandibular vein).

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the serum.

    • Collect the serum supernatant and store it at -80°C until cytokine analysis.

2. Cytokine Measurement by ELISA

  • Objective: To quantify the concentration of specific cytokines in serum samples.

  • Materials:

    • Commercially available ELISA kits for the cytokines of interest (e.g., mouse IFN-γ, IL-4)

    • Serum samples from this compound-treated and control mice

    • Microplate reader

  • Procedure:

    • Follow the manufacturer's instructions for the specific ELISA kit.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add diluted serum samples and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add the substrate solution and incubate until color develops.

    • Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations in the samples based on the standard curve.

3. Flow Cytometry Analysis of iNKT Cells

  • Objective: To analyze the frequency and activation status of iNKT cells in response to this compound.

  • Materials:

    • Spleen or liver from this compound-treated and control mice

    • Fluorescently labeled antibodies against cell surface markers (e.g., CD3, NK1.1, CD69)

    • CD1d tetramer loaded with a this compound analog

    • Flow cytometer

  • Procedure:

    • Prepare single-cell suspensions from the spleen or liver.

    • Stain the cells with the CD1d tetramer to identify iNKT cells.

    • Stain the cells with fluorescently labeled antibodies against other cell surface markers.

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software to determine the percentage and activation status (e.g., CD69 expression) of iNKT cells (typically identified as CD3+ and CD1d tetramer+).

Visualizations

KRN7000_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d TCR Invariant TCR CD1d->TCR Antigen Presentation KRN7000_uptake This compound Uptake KRN7000_uptake->CD1d Loading Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade Activation Cytokine_Production Cytokine Production (IFN-γ, IL-4, etc.) Signaling_Cascade->Cytokine_Production Cytokine_Storm Cytokine Storm (Systemic Effects) Cytokine_Production->Cytokine_Storm This compound This compound This compound->KRN7000_uptake

Caption: this compound iNKT Cell Activation Pathway.

KRN7000_Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_sampling Sampling cluster_analysis Analysis Prepare_this compound Prepare this compound Solution Administer_this compound Administer this compound (i.v. or i.p.) Prepare_this compound->Administer_this compound Prepare_Animals Prepare Animal Cohorts Prepare_Animals->Administer_this compound Collect_Samples Collect Blood/Tissues at Time Points Administer_this compound->Collect_Samples Cytokine_Analysis Cytokine Analysis (ELISA/Multiplex) Collect_Samples->Cytokine_Analysis Cellular_Analysis Cellular Analysis (Flow Cytometry) Collect_Samples->Cellular_Analysis

Caption: General Experimental Workflow for this compound Studies.

References

Technical Support Center: Enhancing KRN7000 Loading Efficiency on Dendritic Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you enhance the efficiency of KRN7000 loading on dendritic cells (DCs) for robust NKT cell activation.

Troubleshooting Guides

This section addresses common issues encountered during the generation of monocyte-derived dendritic cells (mo-DCs) and the subsequent loading with this compound.

Issue 1: Low Yield or Poor Viability of Monocyte-Derived Dendritic Cells

Question: I am experiencing a low yield and/or poor viability of my mo-DCs after differentiation from peripheral blood mononuclear cells (PBMCs). What are the possible causes and solutions?

Answer:

Several factors can contribute to a low yield or poor viability of mo-DCs. Here are some common causes and troubleshooting steps:

  • PBMC Quality: The quality of the starting PBMCs is crucial. Ensure that the blood is fresh (ideally processed within 8 hours of collection) and that the donors are healthy. Cryopreserved PBMCs can be used, but may result in lower viability and differentiation efficiency.

  • Monocyte Isolation Technique: The method used to isolate monocytes can impact their viability and purity.

    • Adherence Method: While simple, this method can lead to contamination with other cell types and may not be suitable for all downstream applications. Ensure gentle washing steps to remove non-adherent cells without dislodging the monocytes.

    • Magnetic-Activated Cell Sorting (MACS): Using CD14 microbeads for positive selection of monocytes generally yields a highly pure population with good viability.[1][2] Ensure you are following the manufacturer's protocol carefully.

  • Cell Culture Conditions:

    • Serum: While some protocols use fetal bovine serum (FBS) or human AB serum, batch-to-batch variability can be a concern. Using serum-free media specifically designed for DC culture can improve consistency.[3][4]

    • Cytokines: The quality and concentration of granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) are critical for successful differentiation. Use high-quality, recombinant cytokines at the recommended concentrations.

    • Cell Density: Seeding monocytes at an optimal density is important. A common starting density is 1 x 10^6 cells/mL.[5]

  • Contamination: Bacterial or fungal contamination can rapidly lead to cell death. Maintain strict aseptic techniques throughout the entire process.

Issue 2: Inefficient this compound Loading on Dendritic Cells

Question: How can I improve the loading efficiency of this compound onto my dendritic cells?

Answer:

Optimizing the loading protocol is key to ensuring that DCs effectively present this compound to NKT cells. Consider the following factors:

  • This compound Preparation: this compound is a lipid, and its solubility is critical for efficient loading.

    • Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound for in vitro use.[6] It is recommended to heat the solution to ensure complete dissolution.[6] For in vivo applications, a vehicle containing sucrose, L-histidine, and Tween 20 can be used.[6]

    • Storage: Store this compound at -20°C for long-term storage and at +4°C for short-term storage.[6]

  • Loading Conditions:

    • Concentration: A commonly used concentration for pulsing DCs is 100 ng/mL.[7][8] However, the optimal concentration may vary depending on the specific experimental setup and should be titrated.

    • Incubation Time: An overnight or 24-hour incubation period is often sufficient for effective loading.[7]

    • Temperature: Standard cell culture incubation conditions (37°C, 5% CO2) are typically used for this compound loading.

  • Dendritic Cell Maturation Status: The maturation state of the DCs can influence their ability to present this compound. While immature DCs express CD1d and can present this compound, mature DCs are generally considered more potent at activating NKT cells due to higher expression of co-stimulatory molecules.[9]

Issue 3: Low NKT Cell Activation After Co-culture with this compound-Loaded DCs

Question: My NKT cell activation is low, even after co-culturing with this compound-loaded DCs. What could be the problem?

Answer:

Low NKT cell activation can stem from issues with either the DCs or the NKT cells themselves. Here are some troubleshooting tips:

  • Suboptimal DC Loading: Revisit the troubleshooting steps for inefficient this compound loading. Confirm that your DCs were properly loaded.

  • DC Maturation: Ensure that your DCs have a mature phenotype, characterized by high expression of CD80, CD83, CD86, and HLA-DR.[3][7][10] Immature or poorly matured DCs may not provide the necessary co-stimulation for robust NKT cell activation.

  • NKT Cell Viability and Purity: Check the viability and purity of your NKT cell population.

  • Co-culture Conditions:

    • DC to NKT Cell Ratio: The ratio of DCs to NKT cells can influence the strength of the activation. This may need to be optimized for your specific system.

    • Cytokine Environment: The presence of cytokines such as IL-2, IL-7, and IL-15 in the co-culture medium can enhance NKT cell proliferation and activation.[11]

  • This compound Analogue: While this compound is a potent activator, different analogues of α-galactosylceramide can elicit different cytokine profiles (Th1 vs. Th2). Ensure you are using the appropriate analogue for your desired outcome.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for pulsing dendritic cells?

A1: A concentration of 100 ng/mL is frequently cited in literature and has been used in clinical trials for pulsing monocyte-derived dendritic cells.[7][8] However, it is advisable to perform a dose-response experiment (e.g., 10, 50, 100, 200 ng/mL) to determine the optimal concentration for your specific experimental conditions.

Q2: What is the best solvent to dissolve this compound for loading onto dendritic cells?

A2: For in vitro experiments, this compound can be dissolved in DMSO at a concentration of 1 mg/mL.[6] It is often necessary to heat the solution at 80°C to achieve complete dissolution.[6] For in vivo studies, a vehicle containing 5.6% sucrose, 0.75% L-histidine, and 0.5% Tween 20 is a suitable option.[6]

Q3: Should I use immature or mature dendritic cells for this compound loading?

A3: Both immature and mature DCs can present this compound as they both express CD1d.[7] However, mature DCs are generally preferred for activating NKT cells as they express higher levels of co-stimulatory molecules like CD80 and CD86, which are crucial for robust T-cell activation.[9] Some studies have used immature DCs for loading, with the rationale that the subsequent interaction with NKT cells will induce DC maturation.[7]

Q4: How can I assess the maturation status of my dendritic cells?

A4: The maturation status of DCs can be assessed by flow cytometry, analyzing the surface expression of specific markers. Mature DCs are characterized by high expression of CD83, CD80, CD86, and HLA-DR, and low or absent expression of the monocyte marker CD14.[3][7][10]

Q5: Is it better to use serum-containing or serum-free medium for generating dendritic cells?

A5: While traditional protocols often use fetal bovine serum (FBS) or human AB serum, these can introduce variability. Serum-free media specifically formulated for dendritic cell culture are recommended to ensure higher lot-to-lot consistency and reduce the risk of introducing unknown variables into your experiments.[3][4]

Data Presentation

Table 1: Recommended Reagents for Human Monocyte-Derived Dendritic Cell (mo-DC) Generation

ReagentRecommended Concentration/UseSource/Catalogue # (Example)
Monocyte Isolation
CD14 MicroBeads, humanPer manufacturer's instructionsMiltenyi Biotec
Differentiation Medium
Serum-Free Dendritic Cell Base MediumN/AR&D Systems (StemXVivo®), Thermo Fisher Scientific (CTS™ AIM-V™)[3]
Recombinant Human GM-CSF50 ng/mL or 800-1000 IU/mLR&D Systems, Thermo Fisher Scientific[3][12]
Recombinant Human IL-435-50 ng/mL or 500 IU/mLR&D Systems, Thermo Fisher Scientific[3][12]
Maturation Cocktail (Example)
TNF-α10 ng/mL
IL-1β10 ng/mL
IL-615 ng/mL
Prostaglandin E2 (PGE2)1 µg/mL[3]
This compound Loading
This compound (α-Galactosylceramide)100 ng/mLFunakoshi
DMSO (for in vitro use)To dissolve this compoundSigma-Aldrich

Table 2: Typical Timeline for mo-DC Generation and this compound Loading

DayProcedure
Day 0 Isolate CD14+ monocytes from PBMCs and seed in serum-free DC medium supplemented with GM-CSF and IL-4.[5]
Day 3 Perform a half-media change with fresh medium containing GM-CSF and IL-4.[12]
Day 5 Induce maturation by adding a maturation cocktail to the culture.[5]
Day 6 Pulse the maturing DCs with this compound (e.g., 100 ng/mL) for 24 hours.
Day 7 Harvest mature, this compound-loaded DCs for downstream applications.[5]

Experimental Protocols

Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs) in Serum-Free Medium

This protocol describes a general procedure for generating mo-DCs from human PBMCs.

Materials:

  • Ficoll-Paque PLUS

  • PBS (Phosphate-Buffered Saline)

  • CD14 MicroBeads (human)

  • Serum-Free Dendritic Cell Base Medium (e.g., StemXVivo® or CTS™ AIM-V™)

  • Recombinant Human GM-CSF

  • Recombinant Human IL-4

  • DC Maturation Cocktail (e.g., TNF-α, IL-1β, IL-6, PGE2)

  • 6-well tissue culture plates

Procedure:

  • Isolate PBMCs: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Isolate Monocytes: Isolate CD14+ monocytes from the PBMC population using positive selection with CD14 MicroBeads following the manufacturer's protocol.

  • Initiate DC Culture: Resuspend the purified CD14+ monocytes in pre-warmed serum-free DC medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 50 ng/mL) at a density of 1 x 10^6 cells/mL.[5]

  • Culture Cells: Plate 3 mL of the cell suspension into each well of a 6-well plate. Incubate at 37°C in a humidified 5% CO2 incubator.

  • Feed Cells: On day 3, carefully remove half of the culture medium without disturbing the adherent and semi-adherent cells. Replace with an equal volume of fresh, pre-warmed DC medium containing GM-CSF and IL-4.[12]

  • Induce Maturation: On day 5, add the DC maturation cocktail to each well at the desired final concentration.

  • Harvest Immature or Mature DCs: Immature DCs can be harvested on day 5 before the addition of the maturation cocktail. Mature DCs are typically harvested on day 7. To harvest, gently scrape the cells and collect the entire cell suspension. Centrifuge and resuspend in fresh medium for downstream applications.

Protocol 2: Loading of Dendritic Cells with this compound

Materials:

  • Mature or immature mo-DCs (from Protocol 1)

  • This compound

  • DMSO

  • Serum-free DC medium

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1 mg/mL.[6] Warm the solution at 80°C to ensure complete dissolution.[6] Store aliquots at -20°C.

  • Prepare DCs for Loading: Harvest the mo-DCs and resuspend them in fresh, pre-warmed serum-free DC medium at a concentration of 1 x 10^6 cells/mL.

  • Pulse with this compound: Add the this compound stock solution to the DC suspension to a final concentration of 100 ng/mL. Gently mix.

  • Incubate: Incubate the cells for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Wash and Resuspend: After incubation, wash the cells three times with PBS to remove any unloaded this compound.

  • Final Resuspension: Resuspend the this compound-loaded DCs in the appropriate medium for your downstream application (e.g., co-culture with NKT cells).

Mandatory Visualization

KRN7000_Loading_Workflow Experimental Workflow for this compound Loading of Dendritic Cells cluster_DC_Generation Dendritic Cell Generation cluster_KRN7000_Loading This compound Loading cluster_Downstream_Application Downstream Application PBMCs Isolate PBMCs from Whole Blood Monocytes Isolate CD14+ Monocytes (e.g., MACS) PBMCs->Monocytes Differentiation Differentiate with GM-CSF + IL-4 (5-7 days) Monocytes->Differentiation Maturation Induce Maturation (e.g., TNF-α, IL-1β, IL-6, PGE2) Differentiation->Maturation Pulsing Pulse DCs with this compound (18-24 hours) Maturation->Pulsing KRN7000_prep Prepare this compound (e.g., 100 ng/mL in DMSO) KRN7000_prep->Pulsing Washing Wash to Remove Unbound this compound Pulsing->Washing Co_culture Co-culture with NKT Cells Washing->Co_culture Activation_assay Assess NKT Cell Activation (e.g., Cytokine Production, Proliferation) Co_culture->Activation_assay

Caption: Workflow for generating and loading mo-DCs with this compound.

KRN7000_Signaling_Pathway This compound-Mediated NKT Cell Activation Pathway cluster_DC Dendritic Cell cluster_NKT NKT Cell This compound This compound (α-Galactosylceramide) CD1d CD1d This compound->CD1d Loading KRN7000_CD1d This compound-CD1d Complex CD1d->KRN7000_CD1d TCR Invariant TCR (Vα24-Jα18/Vβ11 in humans) KRN7000_CD1d->TCR TCR Engagement Co_stim Co-stimulatory Molecules (CD80/CD86) CD28 CD28 Co_stim->CD28 Co-stimulation Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade CD28->Signaling_Cascade Activation NKT Cell Activation Signaling_Cascade->Activation Cytokine_Release Cytokine Release (IFN-γ, IL-4) Activation->Cytokine_Release Proliferation Proliferation Activation->Proliferation

Caption: Signaling pathway of this compound presentation by DCs to NKT cells.

References

KRN7000 Technical Support Center: Navigating Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the KRN7000 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experiments involving this compound. Batch-to-batch variability of this potent immunostimulatory glycolipid can be a significant hurdle, and this guide provides troubleshooting protocols and frequently asked questions (FAQs) to help you achieve reproducible results.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results between different batches of this compound. What are the common causes for such variability?

A1: Batch-to-batch variability in this compound can arise from several factors, primarily related to its physicochemical properties and handling:

  • Purity and Impurity Profile: While most suppliers provide this compound with high purity (typically ≥96%), minor differences in the impurity profile between batches can lead to significant variations in biological activity.

  • Solubility and Aggregation: this compound is a highly hydrophobic molecule with poor solubility in aqueous solutions.[1] Incomplete solubilization or the formation of aggregates can drastically reduce its effective concentration and presentation to iNKT cells, leading to inconsistent results.

  • Vehicle Composition and Preparation: The method of preparation and the composition of the vehicle used to dissolve and administer this compound are critical. Variations in the concentration of detergents like Tween-20, heating, and sonication can impact the formation of stable micelles and, consequently, the bioactivity.[2][3]

  • Storage and Stability: Improper storage can lead to degradation of this compound. It should be stored at -20°C in a dry environment.[3][4] Repeated freeze-thaw cycles of stock solutions should be avoided.

  • Endotoxin (B1171834) Contamination: Bacterial endotoxins can non-specifically activate immune cells, leading to confounding results. It is crucial to use this compound with low endotoxin levels, especially for in vivo studies.

Q2: How should I properly solubilize this compound to minimize variability?

A2: Due to its hydrophobic nature, proper solubilization is one of the most critical steps for consistent results. Here are recommended procedures for in vitro and in vivo experiments:

  • For In Vitro Use:

    • Dissolve this compound in sterile DMSO to prepare a concentrated stock solution (e.g., 1 mg/mL).[2][5] Gentle warming (up to 60-80°C) and vortexing may be necessary to achieve complete dissolution.[2]

    • Visually inspect the solution to ensure there are no visible particulates.

    • For cell-based assays, further dilute the DMSO stock in the appropriate cell culture medium. It is crucial to ensure the final DMSO concentration in the culture is non-toxic to the cells (typically ≤0.5%).

  • For In Vivo Use:

    • A common vehicle for in vivo administration consists of a polysorbate (e.g., Tween-20) in a buffered saline or sucrose (B13894) solution. A widely used vehicle formulation is 0.5% Tween-20 in phosphate-buffered saline (PBS).[6]

    • To prepare, first dissolve the required amount of this compound in a small volume of DMSO.

    • Separately, prepare the final vehicle solution (e.g., PBS with 0.5% Tween-20).

    • Warm the vehicle to approximately 80°C.

    • Add the this compound/DMSO stock to the pre-warmed vehicle with vigorous vortexing or sonication to facilitate the formation of a clear solution or a stable micro-suspension.[2][3] The solution should be allowed to cool to room temperature before injection.

Q3: What are the key quality control parameters I should look for in a Certificate of Analysis (CoA) for this compound?

A3: A comprehensive Certificate of Analysis is crucial for assessing the quality of a this compound batch. Key parameters to review include:

ParameterTypical SpecificationImportance
Purity ≥96% (HPLC)Ensures the majority of the material is the active compound.[4]
Identity Consistent with structure (NMR, MS)Confirms the correct molecular structure.[3][7]
Appearance White to off-white solid/powderA visual check for any obvious discoloration or impurities.[3]
Solubility Soluble in specified solvent (e.g., DMSO)Indicates the material should dissolve as expected.
Endotoxin Level Low EU/mg (specific limits may vary)Critical for in vivo studies to avoid non-specific immune activation.

Troubleshooting Guides

Issue 1: Low or No iNKT Cell Activation in In Vitro Assays

If you are observing lower than expected or no activation of iNKT cells (e.g., measured by cytokine release or proliferation), consider the following troubleshooting steps:

Troubleshooting Workflow for In Vitro Assays

G A Low/No iNKT Cell Activation B Verify this compound Solubilization A->B C Check Cell Health and Density B->C No Issue F Incomplete Dissolution or Aggregation B->F Issue Found D Confirm Assay Readout Validity C->D No Issue H Suboptimal Cell Conditions C->H Issue Found E Assess Antigen Presenting Cells (APCs) D->E No Issue I Assay Sensitivity/Calibration Issue D->I Issue Found J Inefficient CD1d Presentation E->J Issue Found K Prepare fresh this compound solution. Use heat/sonication as needed. Visually inspect for clarity. F->K G Degraded Compound L Use a new vial of this compound. Check storage conditions. G->L M Ensure optimal cell viability (>95%) and seeding density. Check for contamination. H->M N Run positive and negative controls. Check instrument settings. I->N O Ensure APCs express sufficient CD1d. Co-culture with iNKT cells at an optimal ratio. J->O

Caption: Troubleshooting workflow for low or no in vitro iNKT cell activation.

Detailed Steps:

  • Verify this compound Solubilization: This is the most common cause of failed experiments.

    • Action: Prepare a fresh dilution of your this compound stock. Ensure complete dissolution in DMSO before diluting in media. Visually inspect for any precipitate.

    • Rationale: this compound can easily precipitate out of aqueous solutions or form aggregates, reducing its bioavailability.

  • Check Cell Health and Viability:

    • Action: Ensure your iNKT cells and antigen-presenting cells (APCs) are healthy, with high viability, and are at an appropriate passage number.

    • Rationale: Unhealthy or senescent cells will not respond optimally to stimulation.

  • Confirm Readout Assay Validity:

    • Action: Include a positive control for your readout (e.g., PMA/Ionomycin for cytokine assays) to confirm that the assay itself is working.

    • Rationale: This will help differentiate between a problem with this compound stimulation and a problem with the measurement of the response.

Issue 2: High Variability in In Vivo Results

Inconsistent outcomes in animal studies can be particularly challenging. Here’s a guide to systematically troubleshoot these issues.

Troubleshooting Workflow for In Vivo Experiments

G A High In Vivo Variability B Review this compound Vehicle Preparation A->B C Check Administration Route and Technique B->C No Issue F Inconsistent Formulation B->F Issue Found D Assess Animal Health and Genetics C->D No Issue G Improper Injection C->G Issue Found E Evaluate Endotoxin Contamination D->E No Issue H Biological Variation D->H Issue Found I Non-specific Inflammation E->I Issue Found J Standardize vehicle prep protocol. Ensure consistent heating, sonication, and final appearance. F->J K Ensure consistent injection volume and site (e.g., i.v., i.p.). Train personnel. G->K L Use age- and sex-matched animals from a reliable source. Monitor for any health issues. H->L M Test this compound batch for endotoxin levels. Use endotoxin-free reagents and materials. I->M

Caption: Troubleshooting workflow for high variability in in vivo experiments.

Detailed Steps:

  • Standardize Vehicle Preparation:

    • Action: Develop and strictly adhere to a detailed SOP for this compound vehicle preparation. Ensure the same source and lot of Tween-20 and other reagents are used for a given experiment.

    • Rationale: Minor variations in the vehicle preparation can lead to significant differences in this compound bioavailability and, consequently, its in vivo effects.

  • Ensure Consistent Administration:

    • Action: The route of administration (intravenous vs. intraperitoneal) can impact the kinetics and magnitude of the iNKT cell response. Ensure consistent administration technique and volume for all animals.

    • Rationale: Inconsistent administration can lead to variable dosing and exposure.

  • Monitor for Endotoxin Contamination:

    • Action: If possible, have the endotoxin level of your this compound batch tested. Use endotoxin-free labware and reagents for all in vivo preparations.

    • Rationale: Endotoxins can cause a strong inflammatory response that can mask or alter the specific effects of this compound.

Experimental Protocols

Protocol 1: Quality Control Bioassay for this compound Activity

This protocol describes a simple in vitro assay to compare the biological activity of different batches of this compound.

Objective: To determine the relative potency of different this compound batches by measuring iNKT cell activation.

Materials:

  • iNKT cell line (e.g., mouse hybridoma DN32.D3)

  • Antigen-presenting cells (APCs) expressing CD1d (e.g., A20.CD1d)

  • Complete cell culture medium

  • This compound batches to be tested

  • DMSO

  • 96-well flat-bottom culture plates

  • ELISA kit for mouse IL-2 or IFN-γ

  • Plate reader

Procedure:

  • Prepare this compound Solutions:

    • Prepare 1 mg/mL stock solutions of each this compound batch in sterile DMSO.

    • Create a series of dilutions in complete culture medium to achieve final concentrations ranging from 0.1 to 100 ng/mL.

  • Cell Plating:

    • Plate APCs at an optimized density (e.g., 5 x 10^4 cells/well) in a 96-well plate.

    • Add the this compound dilutions to the wells containing APCs and incubate for at least 2 hours.

  • Co-culture:

    • Add iNKT cells to the wells at an optimized ratio to APCs (e.g., 5 x 10^4 cells/well).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • Cytokine Measurement:

    • Collect the culture supernatants and measure the concentration of IL-2 or IFN-γ using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cytokine concentration against the this compound concentration for each batch and compare the dose-response curves.

This compound Signaling Pathway

This compound activates invariant Natural Killer T (iNKT) cells through its presentation by the CD1d molecule on antigen-presenting cells (APCs).[4][5] This interaction triggers a signaling cascade within the iNKT cell, leading to the rapid release of a variety of cytokines.

KRN7000_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell This compound This compound CD1d CD1d This compound->CD1d Binds to KRN7000_CD1d This compound-CD1d Complex TCR Invariant TCR KRN7000_CD1d->TCR Recognized by Signaling Intracellular Signaling Cascade TCR->Signaling Activation iNKT Cell Activation Signaling->Activation Cytokines Cytokine Release (IFN-γ, IL-4, etc.) Activation->Cytokines

Caption: this compound presentation by CD1d on an APC and subsequent activation of an iNKT cell.

This activation of iNKT cells can then lead to the downstream activation of other immune cells, including NK cells, B cells, and dendritic cells, orchestrating a broader immune response.[8] The balance between the Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4) cytokines released can be influenced by the specific analog of this compound used and the experimental conditions.[6][9]

References

KRN7000 Adjuvant Effect Enhancement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on strategies to improve the adjuvant effect of KRN7000. The information is presented in a question-and-answer format to directly address common issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vivo experiments with this compound show a strong initial response, but the effect diminishes with subsequent administrations. What could be the cause and how can I mitigate this?

A1: This phenomenon is likely due to the induction of invariant Natural Killer T (iNKT) cell anergy, a state of unresponsiveness that can occur after potent stimulation with strong glycolipid agonists like this compound, especially with repeated doses.[1][2]

Troubleshooting Steps:

  • Modify the this compound Analog: Consider using analogs that are weaker agonists or those that induce a different cytokine profile, which may be less likely to cause anergy.[2]

  • Alter the Delivery System: Incorporating this compound into delivery systems like liposomes or nanoparticles can alter its biodistribution and presentation to iNKT cells, potentially reducing anergy induction.[1][3] A simple and effective method is the direct incorporation of glycolipids into bacterial membranes for live attenuated bacterial vaccines.[1]

  • Adjust the Dosing Regimen: Evaluate the impact of lower or less frequent doses of this compound.

  • Combination Therapy: Combining this compound with other adjuvants, such as Toll-like receptor (TLR) agonists, may help to sustain the immune response and overcome anergy.

Q2: I am observing a mixed Th1 and Th2 cytokine response with this compound. How can I skew the response towards a more desirable Th1 phenotype for anti-tumor or anti-viral applications?

A2: this compound is known to induce a mixed Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4) cytokine profile.[4] To achieve a more polarized Th1 response, several strategies can be employed:

  • Use Th1-Biasing Analogs: A number of this compound analogs have been specifically designed to promote a Th1-biased cytokine response. This is often achieved by modifying the acyl or phytosphingosine (B30862) chains of the molecule.[5] For instance, introducing an aromatic residue into either the acyl or phytosphingosine chain has been shown to enhance Th1 cytokine profiles.[5] The C-glycoside variant of this compound is another example that stimulates strong Th1 responses.[5]

  • Formulation with Th1-Promoting Adjuvants: Co-administering this compound with known Th1-polarizing adjuvants, such as CpG oligonucleotides (a TLR9 agonist) or monophosphoryl lipid A (MPLA, a TLR4 agonist), can help to steer the immune response towards a Th1 phenotype.[6][7]

  • Targeted Delivery: Utilizing delivery systems that preferentially target this compound to dendritic cell (DC) subsets known to promote Th1 responses can be an effective strategy.

Q3: What are the most effective methods for delivering this compound to antigen-presenting cells (APCs) in vivo?

A3: Enhancing the delivery of this compound to APCs, particularly dendritic cells, is crucial for maximizing its adjuvant effect. Several delivery strategies have proven effective:

  • Cell-Based Vectors: Loading this compound ex vivo onto dendritic cells (DCs) has shown a higher capacity to activate NKT cells and elicit anti-tumor responses compared to the free form of this compound.[2][3] These this compound-pulsed DCs can then be administered to the host.[8][9][10]

  • Nanovectors: Nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), liposomes, and silica (B1680970) microspheres, can encapsulate this compound.[3][11] These nanovectors can improve the delivery of this compound to APCs and can also be engineered to co-deliver the antigen, ensuring both reach the same cell.[3][11]

  • Antibody-CD1d Fusion Proteins: Specific antibodies fused to the CD1d molecule can be loaded with this compound ex vivo and then used to target the glycolipid to specific cell types in vivo.[1]

Q4: Can I combine this compound with other therapeutic agents to improve its efficacy?

A4: Yes, combination therapy is a highly promising strategy. This compound's adjuvant effect can be synergistically enhanced when combined with other agents:

  • Other Immunostimulants: As mentioned, combining this compound with TLR agonists like MPLA has been shown to be effective. A three-component vaccine containing a tumor antigen, MPLA, and this compound demonstrated superior efficacy in combating tumor cells both in vitro and in vivo compared to two-component versions or a physical mixture.[6][12]

  • Anti-Angiogenesis Inhibitors: In a hamster model of pancreatic cancer liver metastasis, the combination of this compound with the angiogenesis inhibitor TNP470 resulted in significant survival prolongation compared to this compound treatment alone.[13]

  • Cancer Vaccines: this compound and its analogs have been widely used as adjuvants to enhance the immune responses against various cancer vaccines.[1] For example, it has been shown to enhance the anti-tumor activity of DC-based vaccines in mouse models of hepatocellular carcinoma.[1]

Data Summary Tables

Table 1: Comparison of this compound and Select Analogs on Cytokine Production

CompoundModificationPredominant Cytokine ResponseReference
This compound Prototypical α-galactosylceramideMixed Th1 (IFN-γ) and Th2 (IL-4)[4]
OCH Truncated acyl and sphingosine (B13886) chainsTh2-biased[14]
C20:2 Diunsaturated C20 fatty N-acyl chainPotent Th2-biased response with diminished IFN-γ[15]
α-C-GalCer Glycosidic oxygen replaced by a methylene (B1212753) groupStrong Th1-biased response[5]
7DW8-5 Phenyl group at the terminus of the acyl chainTh1-biased, up to 100-fold more active than this compound[14]
AH10-7 Hydrocinnamoyl ester on the sugar and trimmed sphingoid baseTh1-biased[16]

Table 2: Overview of this compound Delivery Systems

Delivery SystemDescriptionAdvantagesKey FindingsReference(s)
Dendritic Cells (DCs) Autologous DCs pulsed ex vivo with this compoundHigh efficiency in activating NKT cellsWell-tolerated in clinical trials; induced immune responses dependent on dose and route of administration.[3][8][9][10]
PLGA Nanoparticles Biodegradable polymer nanoparticles encapsulating this compoundCo-delivery of antigen and adjuvant; targeted deliveryPotent activation of iNKT cells in vitro and in vivo.[3][11]
Liposomes Phospholipid vesicles containing this compoundBiocompatible; can be modified for targeted deliveryIncreased presentation by APCs and enhanced IFN-γ secretion.[11]
Silica Microspheres Microspheres coated with lipid bilayers plus this compoundTargets CD169-expressing macrophages and DCsEfficiently elicits iNKT cell responses.[3][11]
Bacterial Membranes Direct incorporation of this compound into bacterial membranesSimple and effective for live attenuated vaccinesAmeliorates iNKT-cell anergy and toxicity.[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Pulsed Dendritic Cells (DCs)

This protocol is a generalized summary based on methodologies described in clinical trials.[8][9]

  • Isolation of Monocytes: Isolate peripheral blood mononuclear cells (PBMCs) from the subject by density gradient centrifugation. Isolate monocytes from PBMCs by adherence to plastic culture flasks or by magnetic cell sorting (CD14+).

  • Differentiation of Monocytes into Immature DCs: Culture the isolated monocytes for 5-7 days in RPMI-1640 medium supplemented with fetal bovine serum, GM-CSF, and IL-4.

  • Maturation of DCs (Optional but Recommended): On day 5 or 6, induce maturation of the immature DCs by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 24-48 hours.

  • Pulsing with this compound: On the day before administration, harvest the mature DCs and resuspend them in culture medium. Add this compound to the DC suspension at a final concentration of 100 ng/mL.[8] Incubate for 4-18 hours.

  • Harvesting and Formulation: Harvest the this compound-pulsed DCs, wash them multiple times with saline to remove excess this compound, and resuspend them in a sterile, injectable solution (e.g., saline with 2.5% human serum albumin) at the desired cell concentration for administration.[8]

  • Quality Control: Before administration, perform quality control tests including cell viability (>70%), sterility (negative bacterial culture), and endotoxin (B1171834) levels (<0.7 EU/mL).[8]

Protocol 2: In Vivo Evaluation of this compound Adjuvant Effect in Mice

  • Animal Model: Use C57BL/6 mice (or an appropriate transgenic or knockout strain if studying specific immune pathways).

  • Vaccine Formulation:

    • Soluble this compound: Dissolve this compound in a vehicle such as PBS containing 0.5% Tween-20 and 0.1% DMSO. Warm the solution before injection.[17]

    • This compound in Nanoparticles: Prepare this compound-loaded nanoparticles (e.g., PLGA) using a suitable method like emulsification-solvent evaporation. Co-encapsulate the antigen of interest if desired.

  • Immunization: Immunize mice via a relevant route (e.g., intravenous, subcutaneous, or intraperitoneal) with the antigen of interest either mixed with or co-formulated with this compound. Include control groups receiving antigen alone, this compound alone, and vehicle. A typical dose of this compound for in vivo mouse studies is in the range of 1-4 nmol per mouse.[17]

  • Immune Response Readouts:

    • Serum Cytokine Analysis: Collect blood at various time points post-immunization (e.g., 2, 4, 16, 24 hours) to measure serum levels of IL-4 and IFN-γ by ELISA.[4]

    • Antigen-Specific T-cell Response: 7-10 days post-immunization, isolate splenocytes and restimulate them in vitro with the specific antigen. Measure T-cell proliferation (e.g., by CFSE dilution) or cytokine production (e.g., by ELISpot or intracellular cytokine staining for IFN-γ).

    • Antigen-Specific Antibody Titer: Collect serum at various time points (e.g., day 14, 28) and measure antigen-specific antibody titers (e.g., IgG1, IgG2a/c) by ELISA.

    • iNKT Cell Analysis: Analyze the frequency and activation status of iNKT cells in the spleen, liver, and peripheral blood using flow cytometry with CD1d-tetramers loaded with this compound.

Visualizations

KRN7000_Signaling_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_iNKT iNKT Cell cluster_Other Other Immune Cells This compound This compound CD1d CD1d This compound->CD1d Binding TCR TCR CD1d->TCR Presentation Antigen Antigen MHC MHC Antigen->MHC Processing & Presentation T_Cell CD8+ T Cell MHC->T_Cell Priming CD40 CD40 IL12_sec IL-12 Secretion CD40->IL12_sec Stimulates NK_Cell NK Cell IL12_sec->NK_Cell Activation CD40L CD40L TCR->CD40L Upregulation Cytokines IFN-γ, IL-4 TCR->Cytokines Secretion CD40L->CD40 Interaction Cytokines->NK_Cell Transactivation B_Cell B Cell Cytokines->B_Cell Help NK_Cell->T_Cell Help

Caption: this compound signaling pathway showing iNKT cell activation and downstream effects.

Experimental_Workflow cluster_Preparation Preparation cluster_Immunization Immunization cluster_Analysis Analysis Formulation Formulate this compound (Soluble, Nanoparticle, etc.) Immunize Immunize Animal Model (e.g., C57BL/6 Mice) Formulation->Immunize Antigen_Prep Prepare Antigen Antigen_Prep->Immunize Cytokine Serum Cytokine Analysis (ELISA) Immunize->Cytokine T_Cell Antigen-Specific T-Cell Response (ELISpot, Flow Cytometry) Immunize->T_Cell Antibody Antigen-Specific Antibody Titer (ELISA) Immunize->Antibody

Caption: Workflow for evaluating the in vivo adjuvant effect of this compound.

Strategies_Logic cluster_Approaches Strategic Approaches cluster_Outcomes Desired Outcomes Goal Improve this compound Adjuvant Effect Modification Structural Modification (Analogs) Goal->Modification Delivery Advanced Delivery (Nanovectors, DCs) Goal->Delivery Combination Combination Therapy (e.g., +TLR Agonists) Goal->Combination Th1_Bias Th1 Cytokine Bias Modification->Th1_Bias Reduce_Anergy Reduced iNKT Anergy Modification->Reduce_Anergy Delivery->Reduce_Anergy Targeting Improved APC Targeting Delivery->Targeting Combination->Th1_Bias Synergy Synergistic Efficacy Combination->Synergy

References

KRN7000 Solutions: Technical Support and Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of KRN7000 solutions. Below you will find frequently asked questions (FAQs), a troubleshooting guide, and detailed experimental protocols to ensure the integrity and efficacy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

Solid this compound should be stored at -20°C for long-term stability.[1][2] Under these conditions, it is reported to be stable for at least one to four years, depending on the supplier.[2] For short-term storage, +4°C is also acceptable.[1]

Q2: How should I prepare a stock solution of this compound for in vitro experiments?

For in vitro use, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1 mg/mL.[1] Due to its low solubility, heating the solution at 80°C is recommended to ensure it dissolves completely and forms a clear solution.[1]

Q3: My this compound precipitated after diluting the DMSO stock in my aqueous cell culture medium. What should I do?

This is a common issue due to the poor aqueous solubility of this compound. To mitigate this, ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) and add the this compound stock solution to your medium dropwise while vortexing to ensure rapid dispersion. If precipitation persists, consider preparing a fresh working solution at a lower concentration.

Q4: How do I prepare this compound for in vivo administration in animal models?

A common vehicle for in vivo administration consists of 5.6% sucrose, 0.75% L-histidine, and 0.5% Tween 20 in water.[1] The this compound powder should be mixed with this vehicle and heated to 80°C until it is completely dissolved.[1] This solution can also be lyophilized for storage and easily reconstituted with pure water before use.[1]

Q5: How can I confirm the biological activity of my this compound solution after prolonged storage?

The biological activity can be verified by performing an in vitro iNKT cell activation assay. This involves stimulating human peripheral blood mononuclear cells (PBMCs) with the this compound solution and measuring the secretion of key cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-4 (IL-4), using an ELISA. A significant induction of these cytokines compared to a vehicle control indicates that the this compound is active.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation in DMSO Stock Solution The solution may be supersaturated or has cooled too quickly.Gently warm the solution to 37-80°C and use sonication to aid in redissolving the precipitate. Ensure the vial is tightly sealed to prevent solvent evaporation.
Inconsistent or Lower-than-Expected Biological Activity 1. Degradation of this compound due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate initial concentration of the stock solution.1. Prepare fresh dilutions from a new, un-thawed aliquot of your stock solution. 2. Perform a quality control check on your stock solution using an appropriate analytical method like HPLC to assess purity and concentration. 3. Run a bioassay with a new lot of this compound as a positive control.
Visible Changes in Color or Clarity of the Solution (e.g., Browning) This could indicate chemical degradation of this compound or the solvent.1. Discard the solution immediately. 2. Prepare a fresh stock solution using high-purity solvent. 3. Review your storage conditions to ensure they align with recommended guidelines (e.g., protection from light if necessary, appropriate temperature).

Stability of this compound

While extensive quantitative stability data for this compound solutions is not widely available in peer-reviewed literature, manufacturer datasheets provide qualitative stability information. It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduce moisture into DMSO stocks.

Table 1: Summary of this compound Stability and Storage Conditions

Form Solvent/Vehicle Storage Temperature Reported Stability Source
Solid PowderN/A-20°C≥ 4 yearsCayman Chemical
Solid PowderN/A-20°C≥ 1 yearAvanti Polar Lipids
In SolutionDMSO-80°C (Long-term)At least 3 monthsMedKoo Biosciences
In SolutionDMSO-20°C (Short-term)At least 2 weeksMedKoo Biosciences
In SolutionAqueous Vehicle*Lyophilized at -20°CStable for reconstitutionFunakoshi Co., Ltd.

*Vehicle consists of 5.6% sucrose, 0.75% L-histidine, and 0.5% Tween 20.

Experimental Protocols

Stability-Indicating HPLC Method (Representative Protocol)

Disclaimer: The following is a representative protocol based on common practices for lipophilic molecules. This method must be fully validated for its intended use with this compound to ensure specificity, linearity, accuracy, and precision.

  • Chromatographic System:

    • HPLC System: A system with a UV or Charged Aerosol Detector (CAD).

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm or CAD.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • Start with 70% B.

      • Linear gradient to 100% B over 15 minutes.

      • Hold at 100% B for 5 minutes.

      • Return to 70% B over 1 minute and re-equilibrate for 4 minutes.

  • Sample Preparation for Stability Study:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Aliquot the stock solution into multiple vials.

    • Store aliquots at various conditions (e.g., -80°C, -20°C, 4°C, and room temperature).

    • At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve an aliquot from each condition.

    • Dilute the sample to a working concentration (e.g., 50 µg/mL) with the initial mobile phase composition.

    • Analyze by HPLC and compare the peak area of this compound to the time-zero sample to determine the percentage of degradation.

Bioassay for this compound Activity using Human PBMCs

This protocol outlines a method to assess the biological activity of this compound by measuring cytokine production from stimulated human PBMCs.

  • Materials:

    • Cryopreserved human PBMCs.

    • Complete RPMI medium (RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine).

    • This compound solution (and vehicle control, e.g., DMSO).

    • 96-well flat-bottom cell culture plates.

    • Human IFN-γ and IL-4 ELISA kits.

  • Procedure:

    • Cell Preparation: Thaw cryopreserved PBMCs in a 37°C water bath. Transfer to a 50 mL conical tube and slowly add complete RPMI medium. Centrifuge at 300 x g for 10 minutes. Resuspend the cell pellet in fresh complete RPMI and perform a cell count. Adjust the cell density to 2 x 10^6 cells/mL.

    • Cell Plating: Add 100 µL of the cell suspension (2 x 10^5 cells) to each well of a 96-well plate.

    • Stimulation: Prepare serial dilutions of your this compound solution (e.g., from 1000 ng/mL down to 1 ng/mL final concentration) in complete RPMI. Also prepare a vehicle control. Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.

    • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

    • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.

    • Cytokine Analysis: Analyze the supernatants for IFN-γ and IL-4 concentrations using ELISA kits, following the manufacturer's instructions. Active this compound should induce a dose-dependent increase in both cytokines.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis prep Prepare this compound Stock (e.g., 1 mg/mL in DMSO) aliq Aliquot into Single-Use Vials prep->aliq s1 -80°C aliq->s1 s2 -20°C aliq->s2 s3 4°C aliq->s3 s4 25°C aliq->s4 tp Retrieve Aliquots at Time = 0, 1, 3, 6... months s1->tp s2->tp s3->tp s4->tp hplc HPLC Analysis (% Degradation) tp->hplc bio Bioactivity Assay (Cytokine Production) tp->bio result Compare Data to Time 0 & Determine Stability hplc->result bio->result

Caption: Workflow for assessing the long-term stability of this compound solutions.

This compound-Mediated iNKT Cell Activation Pathway

G cluster_apc Antigen Presenting Cell (APC) cluster_inkt iNKT Cell krn This compound cd1d CD1d krn->cd1d Loading tcr Invariant TCR cd1d->tcr TCR Engagement lck Lck / Fyn tcr->lck Activation zap70 ZAP-70 lck->zap70 Phosphorylation & Activation lat LAT zap70->lat Phosphorylation downstream Downstream Signaling (e.g., PLCγ1, Ras/MAPK) lat->downstream tf Transcription Factors (e.g., NFAT, AP-1) downstream->tf Activation cytokines Cytokine Production (IFN-γ, IL-4) tf->cytokines Gene Transcription

Caption: Simplified signaling cascade in iNKT cells upon activation by this compound.

References

Validation & Comparative

KRN7000 and its α-Galactosylceramide Analogs: A Comparative Guide to iNKT Cell Activation and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunological activity of KRN7000 and its prominent α-galactosylceramide (α-GalCer) analogs. We delve into their differential effects on cytokine profiles and anti-tumor efficacy, supported by experimental data and detailed methodologies.

This compound, a synthetic α-galactosylceramide, is a potent activator of invariant Natural Killer T (iNKT) cells, a unique lymphocyte population that bridges the innate and adaptive immune systems. Upon activation, iNKT cells rapidly release a cascade of cytokines, influencing the downstream immune response. This has positioned this compound and its analogs as promising candidates for immunotherapy in cancer and other diseases.[1][2][3][4][5]

The therapeutic potential of these molecules is largely dictated by the balance of T helper 1 (Th1) and T helper 2 (Th2) cytokines they elicit. Th1 responses, characterized by the production of interferon-gamma (IFN-γ) and interleukin-12 (B1171171) (IL-12), are associated with anti-tumor and anti-viral immunity.[6] Conversely, Th2 responses, marked by cytokines like IL-4, are implicated in allergic reactions and can have immunosuppressive effects.[6] Structural modifications to the acyl or phytosphingosine (B30862) chains of the α-GalCer backbone have given rise to a panel of analogs with skewed cytokine profiles, offering the potential to tailor the immune response to specific therapeutic needs.[3][7][8]

Comparative Analysis of Cytokine Production

The primary measure of activity for this compound and its analogs is their ability to stimulate iNKT cells to produce cytokines. The ratio of IFN-γ (Th1) to IL-4 (Th2) is a critical determinant of their potential therapeutic application.

CompoundModificationPredominant Cytokine ResponseIFN-γ Production (relative to this compound)IL-4 Production (relative to this compound)IFN-γ/IL-4 Ratio (relative to this compound)Reference
This compound Prototypical α-GalCerMixed Th1/Th2---[1][9]
OCH Truncated phytosphingosine chainTh2-biasedLowerSimilar or slightly lowerLower[10]
C20:2 Unsaturated C20 acyl chainTh2-biasedMarkedly reducedSimilarLower[10]
α-C-GalCer C-glycosidic linkageTh1-biasedHigher and sustainedLowerHigher[11]
Thio-glycoside Analogs (e.g., XZ7) Thioglycosidic linkageTh1-biasedSimilar or slightly lowerSignificantly lowerHigher[12]
C4"-Amide Variants Amide-linked aromatic groups at C4"Th1-biased (in humanized models)SimilarLowerHigher[1]
S-KRN7000 Thioamide modificationTh1-biasedSlightly higherSimilarHigher[3]

Comparative Anti-Tumor Efficacy

The differential cytokine profiles of α-GalCer analogs translate to varying degrees of anti-tumor activity in preclinical models. Th1-biasing analogs, in particular, have shown promise in enhancing anti-cancer immunity.

CompoundCancer ModelEfficacy MetricResultsReference
This compound B16 Melanoma Lung MetastasisReduction in metastatic nodulesSignificant reduction in tumor growth[5][13]
This compound Colon Cancer (ApcMin/+ mice)Reduction in polyp numberWeak reduction, but synergizes with PD-1 blockade[14]
α-C-GalCer Not specifiedAnti-malarial and anti-melanoma activityReported to be 100-1000 times more potent than this compound[11]
C4"-Amide Variants B16-F10 Melanoma Lung Metastasis (humanized mice)Reduction in metastatic nodulesSignificant anti-tumor activity[1]

Signaling Pathways and Experimental Workflows

iNKT Cell Activation by α-GalCer Analogs

NKT_Activation_Pathway iNKT Cell Activation by α-GalCer Analogs cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d TCR TCR CD1d->TCR Presentation α-GalCer Analog α-GalCer Analog α-GalCer Analog->CD1d Binding Signaling Cascade Signaling Cascade TCR->Signaling Cascade Cytokine Production Cytokine Production Signaling Cascade->Cytokine Production Downstream Immune Effects Downstream Immune Effects Cytokine Production->Downstream Immune Effects InVivo_Cytokine_Workflow In Vivo Cytokine Release Assay Workflow Mouse_Injection Inject mice (e.g., C57BL/6) intravenously with α-GalCer analog (e.g., 4 nmol in vehicle) Blood_Collection Collect blood samples at specific time points (e.g., 2h for IL-4, 24h for IFN-γ) Mouse_Injection->Blood_Collection Serum_Preparation Isolate serum by centrifugation Blood_Collection->Serum_Preparation ELISA Measure cytokine concentrations using ELISA Serum_Preparation->ELISA Data_Analysis Analyze and compare cytokine levels between different analog groups ELISA->Data_Analysis B16_Metastasis_Workflow B16 Melanoma Lung Metastasis Model Workflow Tumor_Cell_Injection Inject B16-F10 melanoma cells (e.g., 5 x 10^5) intravenously into mice Treatment Administer α-GalCer analog or vehicle at specified time points Tumor_Cell_Injection->Treatment Monitoring Monitor mice for a defined period (e.g., 14 days) Treatment->Monitoring Lung_Harvest Harvest lungs Monitoring->Lung_Harvest Metastasis_Quantification Count metastatic nodules on the lung surface Lung_Harvest->Metastasis_Quantification Data_Analysis Compare tumor burden between treatment groups Metastasis_Quantification->Data_Analysis

References

KRN7000 vs. OCH: A Comparative Guide to Th2-Biased Immune Responses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in immunology and drug development, understanding the nuanced effects of immunomodulatory agents is paramount. This guide provides a detailed comparison of two pivotal synthetic glycolipids, KRN7000 and OCH, which are instrumental in activating invariant Natural Killer T (iNKT) cells. While both are analogs of α-galactosylceramide (α-GalCer), their distinct structural features lead to profoundly different immune outcomes, particularly concerning the polarization of T helper (Th) cell responses. This compound is known to elicit a potent mixed Th1 and Th2 cytokine response, whereas OCH characteristically skews the immune response towards a Th2 phenotype.[1] This differential activity makes them valuable tools for dissecting immune pathways and holds significant implications for therapeutic strategies in a range of diseases, from cancer to autoimmunity.

Mechanism of Differential Immune Skewing

The direction of the immune response—whether it leans towards a Th1 or Th2 profile—is largely determined by the stability of the ternary complex formed between the glycolipid, the CD1d antigen-presenting molecule on antigen-presenting cells (APCs), and the T-cell receptor (TCR) on iNKT cells.[1]

This compound , the prototypical α-GalCer, possesses a long phytosphingosine (B30862) chain and a C26 acyl chain. These structural features allow it to form a stable and long-lasting complex with CD1d, leading to sustained signaling to the iNKT cell. This prolonged stimulation is thought to be necessary for the induction of a full spectrum of both Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4) cytokines.

In contrast, OCH is a structural analog of this compound with a truncated sphingosine (B13886) chain.[1] This modification results in a less stable interaction with the CD1d-TCR complex. The consequently weaker and more transient signaling is sufficient to trigger the rapid release of Th2 cytokines like IL-4 but is inadequate for the sustained signaling required to elicit a strong Th1 response, characterized by high levels of IFN-γ.[1] This preferential induction of a Th2-biased cytokine profile makes OCH a valuable agent for studying and potentially treating Th1-mediated autoimmune diseases.[1]

G cluster_complex Ternary Complex Formation This compound This compound (Long Chains) CD1d CD1d This compound->CD1d Forms Stable Complex OCH OCH (Truncated Chain) OCH->CD1d Forms Less Stable Complex APC Antigen Presenting Cell (APC) iNKT iNKT Cell TCR TCR CD1d->TCR Presents Glycolipid Th1 Th1 Response (IFN-γ) TCR->Th1 Sustained Signal Th2 Th2 Response (IL-4, IL-5, IL-13) TCR->Th2 Transient/Sustained Signal

Caption: Differential signaling by this compound and OCH.

Data Presentation: Quantitative Comparison

The differential effects of this compound and OCH on iNKT cell activation have been quantified in numerous in vitro and in vivo studies. The following table summarizes these findings, providing a comparative overview of their performance.

Compound Experimental System Parameter Measured Observed Outcome Reference
This compound In vitro (mouse splenocytes)IFN-γ SecretionHigh[1]
IL-4 SecretionHigh[1]
IL-2 ProductionHigh
Cell ProliferationHigh
In vivo (mice)Serum IFN-γHigh, sustained[2]
Serum IL-4High, transient peak[2]
OCH In vitro (mouse splenocytes)IFN-γ SecretionLow[1]
IL-4 SecretionModerate to High[1]
IL-2 ProductionLower than this compound
Cell ProliferationWeaker than this compound[2]
In vivo (mice)Serum IFN-γBarely detectable[2]
Serum IL-4Rapid burst, comparable to this compound[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for comparing the effects of this compound and OCH.

In Vitro Stimulation of Mouse Splenocytes

This protocol outlines the procedure for stimulating mouse splenocytes with this compound and OCH to measure cytokine production.

  • Splenocyte Isolation:

    • Aseptically harvest spleens from C57BL/6 mice.

    • Prepare a single-cell suspension by gently disrupting the spleens between the frosted ends of two sterile glass slides in RPMI-1640 medium.

    • Lyse red blood cells using a lysis buffer (e.g., ACK buffer).

    • Wash the cells with RPMI-1640, count them using a hemocytometer, and assess viability with trypan blue exclusion.

    • Resuspend the splenocytes in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 5 x 10⁻⁵ M β-mercaptoethanol.[3]

  • Cell Culture and Stimulation:

    • Plate the splenocytes in a 96-well plate at a density of 1 x 10⁶ cells per well.[4]

    • Prepare stock solutions of this compound and OCH in a suitable solvent (e.g., DMSO) and dilute to desired concentrations (typically ranging from 0.1 to 1000 ng/mL) in the culture medium.[1]

    • Add the glycolipid solutions or vehicle control to the respective wells.

  • Incubation and Sample Collection:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[1][4]

    • After incubation, centrifuge the plate and collect the supernatant from each well for cytokine analysis.

  • Cytokine Measurement:

    • Quantify the concentrations of IFN-γ and IL-4 in the collected supernatants using specific Enzyme-Linked Immunosorbent Assays (ELISAs) according to the manufacturer's instructions.

In Vivo Administration in Mice

This protocol describes the in vivo administration of this compound and OCH to mice to assess systemic cytokine responses.

  • Animal Model:

    • Use C57BL/6 mice (6-8 weeks old).

  • Glycolipid Preparation and Administration:

    • Dissolve this compound and OCH in a vehicle solution (e.g., PBS + 0.05% Tween-20 + 0.1% DMSO).[5]

    • Administer a single dose of the glycolipid (typically 1-5 µg per mouse, or a molar equivalent like 4 nmol) or vehicle control via intravenous (i.v.) or intraperitoneal (i.p.) injection.[1][5]

  • Serum Collection:

    • Collect blood samples from the mice at various time points post-injection. For IL-4, the peak is typically around 2 hours, while for IFN-γ, it is later, around 16-24 hours.[2][4]

    • Allow the blood to clot and then centrifuge to separate the serum. Store the serum at -80°C until analysis.

  • Cytokine Analysis:

    • Measure the concentrations of IFN-γ and IL-4 in the serum samples using ELISA kits.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow start Start isolate_splenocytes Isolate Mouse Splenocytes start->isolate_splenocytes inject_mice Inject Mice with This compound/OCH (i.v./i.p.) start->inject_mice plate_cells Plate Cells (1x10^6/well) isolate_splenocytes->plate_cells stimulate Stimulate with This compound/OCH plate_cells->stimulate incubate Incubate (48-72h) stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa_invitro Cytokine ELISA (IFN-γ, IL-4) collect_supernatant->elisa_invitro end End elisa_invitro->end collect_serum Collect Serum (2h for IL-4, 24h for IFN-γ) inject_mice->collect_serum elisa_invivo Cytokine ELISA (IFN-γ, IL-4) collect_serum->elisa_invivo elisa_invivo->end

Caption: Experimental workflow for comparing this compound and OCH.

Logical Framework: From Structure to Function

The distinct immunological outcomes of this compound and OCH can be understood through a logical progression from their molecular structure to their functional impact on the Th1/Th2 balance.

G cluster_structure Molecular Structure cluster_interaction Biophysical Interaction cluster_signaling Cellular Signaling cluster_outcome Immunological Outcome krn_structure This compound: Long Acyl & Sphingosine Chains stable_complex Stable CD1d-TCR Complex krn_structure->stable_complex och_structure OCH: Truncated Sphingosine Chain unstable_complex Less Stable CD1d-TCR Complex och_structure->unstable_complex sustained_signal Sustained iNKT Signaling stable_complex->sustained_signal transient_signal Transient iNKT Signaling unstable_complex->transient_signal th1_th2_response Mixed Th1/Th2 Response sustained_signal->th1_th2_response th2_biased_response Th2-Biased Response transient_signal->th2_biased_response

Caption: Logical flow from structure to immune response.

Conclusion

The comparison between this compound and OCH highlights a fundamental principle in immunology: subtle changes in molecular structure can dramatically alter functional outcomes. This compound, with its ability to induce a potent mixed Th1/Th2 response, has been extensively studied for its anti-tumor properties.[6] Conversely, OCH's capacity to selectively promote a Th2-biased immune response has positioned it as a promising candidate for the treatment of Th1-mediated autoimmune and inflammatory conditions.[1] For researchers and drug developers, the choice between these two compounds depends on the desired immunological endpoint. This guide provides the foundational data and methodologies to inform such decisions and to further explore the therapeutic potential of modulating iNKT cell responses.

References

A Comparative Guide to the Synthesis and Biological Evaluation of Novel KRN7000 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of novel KRN7000 analogs, focusing on their synthesis, structure-activity relationships, and biological performance. This compound (α-Galactosylceramide) is a potent immunostimulatory glycolipid that activates invariant Natural Killer T (iNKT) cells, leading to the release of a broad range of cytokines.[1][2][3] However, its therapeutic potential is often limited by the simultaneous induction of both pro-inflammatory (Th1) and anti-inflammatory (Th2) cytokines.[2][4] The development of novel analogs aims to selectively modulate this cytokine response to favor either a Th1-biased profile, beneficial for anti-tumor and anti-viral therapies, or a Th2-biased profile for treating autoimmune diseases.[2][3][5]

Mechanism of Action: The iNKT Cell Activation Pathway

This compound and its analogs are recognized by the CD1d protein on the surface of antigen-presenting cells (APCs).[1] The lipid chains of the analog anchor within the hydrophobic pockets of CD1d, while the galactose headgroup is exposed.[1][6] This CD1d-glycolipid complex is then recognized by the semi-invariant T-cell receptor (TCR) on iNKT cells, triggering their activation and subsequent cytokine release.[1]

G cluster_APC Antigen-Presenting Cell (APC) cluster_iNKT Invariant NKT (iNKT) Cell cluster_Cytokines Cytokine Release CD1d CD1d Complex CD1d-Analog Complex CD1d->Complex Analog This compound Analog Analog->CD1d Binding TCR TCR Complex->TCR Recognition Activation iNKT Cell Activation TCR->Activation Triggers Th1 Th1 Cytokines (IFN-γ) Activation->Th1 Promotes Th2 Th2 Cytokines (IL-4, IL-13) Activation->Th2 Promotes

Diagram 1: iNKT cell activation by this compound analogs presented by CD1d.

Comparative Analysis of this compound Analogs

The cytokine profile of iNKT cells can be skewed by modifying the structure of this compound, particularly its lipid chains. Structure-activity relationship (SAR) studies have revealed key trends: truncating the lipid chains or introducing unsaturation often leads to a Th2-biased response, while incorporating aryl groups into the acyl chain enhances the Th1 response.[1][2]

Analog NameStructural ModificationKey Biological Activity (Th1/Th2 Bias)IFN-γ Secretion (vs. This compound)IL-4 Secretion (vs. This compound)IFN-γ / IL-4 RatioReference
This compound Parent Compound (C26 acyl chain)Balanced Th1/Th2 responseBaselineBaselineBaseline[1][2][3]
OCH Truncated sphingosine (B13886) chainStrong Th2 biasLowerHigherLower[3][7]
C20:2 Di-unsaturated C20 acyl chainPotent Th2 biasLowerSimilar or HigherLower[8][9]
α-C-GalCer C-glycosidic bond (O replaced with CH₂)Strong Th1 biasHigherLowerHigher[2][10]
AH10-7 Modified α-GalCer ligandSelective Th1 bias, effective in human iNKT cellsHigherLowerHigher[11]
S34 Terminal Ph-S-Ph-F group on acyl chainSuperior Th1 bias in miceHigherLowerHigher[1][12]

Experimental Methodologies

This section details the common protocols used for the synthesis and biological evaluation of this compound analogs.

A common synthetic strategy involves the stereospecific construction of the α-glycosidic linkage.

  • Key Reaction : 4,6-di-O-tert-butylsilylene (DTBS)-directed stereospecific galactosylation is employed to create the 1,2-cis-α-galactosidic linkage with high efficiency.[1]

  • Acyl Chain Introduction : The desired acyl chain, which is often the site of modification, is coupled to the sphingosine base via an amide bond formation.

  • Modifications :

    • Thioamides : Thionation of the corresponding amide precursors using Lawesson's reagent can be performed to introduce a thioamide group.[1]

    • Aromatic Residues : Synthesis can commence from precursors like Garner's aldehyde, with Wittig reactions used to introduce chains containing aromatic groups.[2]

  • Purification : Final compounds are typically purified using column chromatography.

This assay measures the levels of key Th1 and Th2 cytokines in the serum of mice following the administration of a this compound analog.

  • Animal Model : C57BL/6 mice are commonly used.[1]

  • Administration : Glycolipid analogs (typically 1-2 µg per mouse) are dissolved in a vehicle (e.g., 0.5% polysorbate-20 in saline) and injected intravenously or intraperitoneally.

  • Sample Collection : Blood is collected at specific time points post-injection. For instance, serum for IL-4 is often collected at 2-4 hours, while serum for IFN-γ is collected at 16-20 hours.[1][9]

  • Quantification : Cytokine levels in the collected sera are measured using a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA) with commercially available antibody pairs and recombinant cytokine standards.[1][8]

This protocol evaluates the ability of this compound analogs to inhibit tumor growth in a mouse model.

  • Tumor Model : The B16 melanoma model is frequently used, where B16 melanoma cells are inoculated into mice.[13] This can be done intravenously to establish lung or liver metastases.[13]

  • Treatment Regimen : this compound or its analog is administered to the mice, often starting a few days after tumor cell inoculation. A typical dose might be 100 µg/kg.

  • Efficacy Endpoints :

    • Survival : The lifespan of the treated mice is monitored and compared to a control group.

    • Tumor Burden : For metastasis models, the number and size of tumor nodules in organs like the liver or lungs are quantified at the end of the study.[13]

  • Immunohistology : To understand the mechanism, tumor tissues can be analyzed to identify the types of infiltrating immune cells, such as NK cells, CD8+ T cells, and macrophages.[13]

General Experimental Workflow

The development and evaluation of a novel this compound analog follows a structured workflow from chemical synthesis to in vivo validation. This process allows for the systematic assessment of new compounds and the identification of lead candidates with desired immunomodulatory properties.

G A Design & Synthesis of this compound Analog B In Vitro Evaluation (e.g., iNKT cell lines, APC co-culture) A->B C Cytokine Profiling (ELISA) (Measure IFN-γ, IL-4, etc.) B->C D In Vivo Evaluation (C57BL/6 Mice) C->D Promising Candidates F SAR Analysis & Optimization C->F E Anti-Tumor Efficacy (e.g., B16 Melanoma Model) D->E E->F F->A Iterative Design G Lead Candidate Identification F->G

Diagram 2: Workflow for the synthesis and evaluation of this compound analogs.

Conclusion

The synthesis of novel this compound analogs has emerged as a promising strategy for developing targeted immunotherapies. By systematically modifying the glycolipid structure, it is possible to create molecules that selectively induce either a Th1 or Th2 cytokine response. Analogs such as α-C-GalCer and S34 demonstrate a strong Th1 bias, making them potential candidates for cancer immunotherapy, while Th2-polarizing compounds like OCH hold promise for treating autoimmune diseases.[2][3][12] Future research will likely focus on refining these analogs to enhance their potency and selectivity, as well as evaluating their efficacy in humanized mouse models and clinical trials to bridge the gap between preclinical findings and therapeutic applications.[1][8]

References

KRN7000 vs. C-glycoside Analogs: A Comparative Guide to Th1-Skewed Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of invariant Natural Killer T (iNKT) cells holds significant promise in immunotherapy, particularly for cancer and infectious diseases where a robust T helper 1 (Th1) response is desirable. KRN7000, a synthetic α-galactosylceramide, is a potent iNKT cell agonist but elicits a mixed Th1/Th2 cytokine response. This has driven the development of analogs, such as C-glycoside derivatives, designed to selectively promote a Th1-skewed immune profile. This guide provides an objective comparison of this compound and its C-glycoside analogs, supported by experimental data, detailed methodologies, and visual diagrams to aid in research and development decisions.

Performance Comparison: Cytokine Production

The primary measure of a Th1-skewed immune response is the differential production of cytokines, particularly high levels of interferon-gamma (IFN-γ) and low levels of interleukin-4 (IL-4). Experimental data from murine models consistently demonstrates the superior Th1-polarizing capacity of C-glycoside analogs of this compound.

In Vivo Cytokine Secretion in Mice

Studies in mice have shown that the C-glycoside analog of this compound, often referred to as α-C-GalCer, induces a more potent and sustained Th1-biased cytokine response compared to the parent compound this compound.[1][2] This is characterized by significantly higher serum levels of IFN-γ and IL-12, with negligible induction of IL-4.[3][4]

CompoundIFN-γ (pg/mL)IL-4 (pg/mL)Th1/Th2 BiasReference
This compound Induces a mixed Th1 and Th2 responseInduces a mixed Th1 and Th2 responseMixed[1][2]
α-C-GalCer Strong and sustained productionLittle to no inductionStrong Th1[5]

Note: Specific concentrations can vary significantly between studies depending on the mouse strain, dosage, and time of measurement. The table reflects the general trend observed in the literature.

In Vitro Human iNKT Cell Stimulation

Interestingly, while C-glycoside analogs show a strong Th1 bias in mice, their ability to stimulate human iNKT cells in vitro has been reported as weak.[5][6] This highlights a potential species-specific difference in the recognition or response to these glycolipids. However, certain modifications to the C-glycoside structure, such as the introduction of an E-alkene linker, have been shown to enhance the activation of human iNKT cells.[6]

CompoundHuman iNKT Cell StimulationCytokine ProfileReference
This compound Potent activatorMixed Th1/Th2[5]
α-C-GalCer Weakly stimulatory-[5][6]
E-alkene-linked C-glycoside analogs Potent activatorsTh1-biased[6]

Signaling Pathways and Experimental Workflow

To better understand the mechanisms and experimental setups discussed, the following diagrams illustrate the key pathways and procedures.

G cluster_0 iNKT Cell Activation and Th1 Polarization cluster_1 Cytokine Release cluster_2 Downstream Effects (Th1 Response) This compound This compound APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) This compound->APC C_glycoside C-glycoside Analog C_glycoside->APC CD1d CD1d APC->CD1d Presents Glycolipid TCR Invariant T-Cell Receptor (TCR) CD1d->TCR TCR Recognition iNKT_Cell iNKT Cell IFNg IFN-γ iNKT_Cell->IFNg High IL12 IL-12 iNKT_Cell->IL12 High (via DC activation) IL4 IL-4 iNKT_Cell->IL4 Low/Negligible TCR->iNKT_Cell NK_Cell NK Cell Activation IFNg->NK_Cell CTL Cytotoxic T Lymphocyte (CTL) Activation IFNg->CTL Macrophage Macrophage Activation IFNg->Macrophage IL12->NK_Cell Anti_tumor Anti-tumor/Anti-viral Immunity NK_Cell->Anti_tumor CTL->Anti_tumor Macrophage->Anti_tumor

Caption: iNKT cell activation by C-glycoside analogs leading to a Th1-polarized immune response.

G cluster_0 In Vivo Mouse Study Workflow cluster_1 In Vitro Human Cell Study Workflow start Start injection Intraperitoneal (i.p.) Injection of this compound or C-glycoside Analog start->injection blood_collection Blood Collection at Specified Timepoints injection->blood_collection serum_isolation Serum Isolation blood_collection->serum_isolation elisa Cytokine Measurement (ELISA) (IFN-γ, IL-4) serum_isolation->elisa data_analysis Data Analysis and Comparison elisa->data_analysis end End data_analysis->end start_vitro Start cell_culture Co-culture of human iNKT cells with CD1d-transfected APCs start_vitro->cell_culture stimulation Addition of this compound or C-glycoside Analog cell_culture->stimulation incubation Incubation (e.g., 24-72h) stimulation->incubation supernatant_collection Supernatant Collection incubation->supernatant_collection elisa_vitro Cytokine Measurement (ELISA) (IFN-γ, IL-4) supernatant_collection->elisa_vitro data_analysis_vitro Data Analysis and Comparison elisa_vitro->data_analysis_vitro end_vitro End data_analysis_vitro->end_vitro

Caption: Standard experimental workflows for in vivo and in vitro comparison of this compound and its C-glycoside analogs.

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of this compound and C-glycoside analogs. Specific details may need to be optimized for individual experimental setups.

In Vivo Administration of Glycolipids in Mice
  • Preparation of Glycolipid Solution:

    • Dissolve this compound or C-glycoside analog in a suitable vehicle. A commonly used vehicle consists of 5.6% sucrose, 0.75% L-histidine, and 0.5% Tween 20 in sterile water.[7]

    • The solution may require heating (e.g., at 80°C) to ensure complete dissolution.[7]

    • For some analogs, dissolving in DMSO first, followed by dilution in a PBS solution containing Tween-20 is an alternative.[8]

  • Administration:

    • Administer the prepared glycolipid solution to mice via intraperitoneal (i.p.) injection. A typical dose is 2-4 µg per mouse.[1][9]

  • Sample Collection:

    • Collect blood samples from the mice at various time points post-injection (e.g., 2, 6, 12, 24 hours) to measure cytokine levels in the serum.

In Vitro Stimulation of Human iNKT Cells
  • Cell Culture:

    • Co-culture a human iNKT cell line with a human CD1d-transfected antigen-presenting cell (APC) line (e.g., HeLa cells) in a 96-well plate.[8]

  • Stimulation:

    • Prepare stock solutions of this compound and C-glycoside analogs in DMSO and further dilute in culture medium to the desired final concentrations (e.g., 1-1000 nM).[8]

    • Add the diluted glycolipids to the co-culture wells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a specified period (e.g., 24-72 hours).[8]

  • Supernatant Collection:

    • After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Plate Coating:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ or anti-human IL-4) and incubate overnight.

  • Blocking:

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA).

  • Sample and Standard Incubation:

    • Add diluted serum samples or cell culture supernatants, along with a serial dilution of a known cytokine standard, to the wells and incubate.

  • Detection Antibody Incubation:

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Enzyme and Substrate Addition:

    • Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate, followed by a TMB substrate solution to develop a colorimetric reaction.[10]

  • Measurement and Analysis:

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[10]

    • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Flow Cytometry for iNKT Cell Activation
  • Cell Preparation:

    • Prepare single-cell suspensions from the spleen or liver of treated and control mice.[11]

  • Surface Staining:

    • Stain the cells with fluorescently labeled antibodies against iNKT cell markers (e.g., CD1d tetramer loaded with a glycolipid, TCRβ) and activation markers (e.g., CD69).[11]

  • Intracellular Staining (for cytokines):

    • For intracellular cytokine staining, treat the cells with a protein transport inhibitor (e.g., Brefeldin A) during the last few hours of in vitro stimulation.

    • Fix and permeabilize the cells using appropriate buffers.

    • Stain with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ).

  • Data Acquisition and Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data using appropriate software to quantify the percentage of activated iNKT cells and the expression levels of activation markers or intracellular cytokines.

Conclusion

The available evidence strongly suggests that C-glycoside analogs of this compound are potent inducers of a Th1-skewed immune response in murine models, making them attractive candidates for therapeutic applications where a robust cellular immune response is beneficial, such as in cancer immunotherapy and for the development of vaccine adjuvants. However, the observed weaker activity in human iNKT cells in vitro necessitates further research and development of analogs with improved efficacy in humans. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to design and interpret experiments aimed at harnessing the therapeutic potential of these powerful immunomodulatory agents.

References

A Comparative Analysis of KRN7000 and Endogenous NKT Cell Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Invariant Natural Killer T (iNKT) cells represent a unique subset of T lymphocytes that bridge the innate and adaptive immune systems. Their activation, mediated by the recognition of glycolipid antigens presented by the CD1d molecule, can powerfully shape the ensuing immune response. The prototypical synthetic iNKT cell agonist, KRN7000 (α-galactosylceramide), has been extensively studied for its potent anti-tumor and immunomodulatory activities.[1][2] However, the discovery of various endogenous ligands has provided crucial insights into the physiological roles of iNKT cells in homeostasis and disease. This guide provides a detailed comparative analysis of this compound and key endogenous iNKT cell ligands, focusing on their structural differences, binding kinetics, and functional outcomes, supported by experimental data and protocols.

Structural and Functional Overview

This compound is a synthetic α-anomeric glycolipid originally derived from the marine sponge Agelas mauritianus.[1] It is characterized by a galactose sugar linked to a ceramide backbone consisting of a phytosphingosine (B30862) base and a long C26:0 acyl chain.[3] This structure allows for a stable and high-affinity interaction with the CD1d binding groove, leading to potent activation of iNKT cells and the rapid secretion of a broad spectrum of both Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4) cytokines.[3][4]

Endogenous ligands, on the other hand, are self-derived glycolipids that are involved in the development and homeostatic activation of iNKT cells. One of the most studied endogenous ligands is isoglobotrihexosylceramide (B1236086) (iGb3).[5][6] Structurally, iGb3 differs significantly from this compound; it possesses a more complex trisaccharide headgroup and typically has a shorter acyl chain.[5] These structural differences lead to distinct binding characteristics and generally less potent iNKT cell activation compared to this compound. The physiological role of iGb3 in humans is still a subject of debate, as the enzyme required for its synthesis, iGb3 synthase, is not functional in humans.[7] Other potential endogenous ligands include α-linked glycosylceramides that are constitutively produced by mammalian immune cells.[8]

Quantitative Comparison of Ligand Performance

The functional differences between this compound and endogenous ligands are rooted in their molecular interactions with CD1d and the iNKT cell T-cell receptor (TCR). The affinity and stability of this ternary complex are critical determinants of the strength and quality of the downstream immune response.

Binding Affinities and TCR Interaction

Surface Plasmon Resonance (SPR) is a commonly used technique to measure the binding kinetics of these molecular interactions. The equilibrium dissociation constant (KD) is a measure of binding affinity, with a lower KD value indicating a stronger interaction.

LigandStructureCD1d Binding CharacteristicsTCR Affinity (KD) for Ligand-CD1d ComplexPredominant Cytokine Response
This compound (α-GalCer) α-galactosylceramide with C18 phytosphingosine and C26 acyl chain.[9]Stable binding within the A' and F' pockets of CD1d.[10]~0.059 µM (mouse Vβ8.2 TCR)[9]Mixed Th1/Th2 (high IFN-γ and IL-4)[3]
OCH α-GalCer analogue with a truncated sphingosine (B13886) chain.[10]Less stable binding to CD1d compared to this compound.[10]~0.3 µM (mouse Vβ8.2 TCR)[9]Th2-biased (high IL-4, low IFN-γ)[10]
α-GalCer (C20:2) This compound analogue with a shorter, di-unsaturated C20:2 acyl chain.More permissive loading onto CD1d, less dependent on endosomal pathway.~0.068 µM (mouse Vβ8.2 TCR)[9]Th2-biased[11]
iGb3 Isoglobotrihexosylceramide; Gal(α1→3)Gal(β1→4)Glcβ(1→1)Cer.[6]Trisaccharide headgroup protrudes from the CD1d groove.[5]Weaker and more transient than this compound.Generally weaker activation, context-dependent.
Ceramide Headless lipid (lacks a polar headgroup).Buried within CD1d.~2.7 µM (mouse 2C12 TCR)[12]Weak agonist activity.[12]
In Vivo Anti-Tumor Efficacy

The potent, mixed Th1/Th2 response induced by this compound is associated with significant anti-tumor activity in preclinical models. The high levels of IFN-γ activate downstream effectors like NK cells and cytotoxic T lymphocytes.

LigandAnimal ModelTumor TypeOutcomeReference
This compound B16-bearing miceMelanomaPotent tumor growth inhibition and prolonged lifespan.[1]
This compound Mice with EL-4 metastasisLymphomaSignificantly prolonged lifespan.[1]
This compound-pulsed DCs Patients with metastatic malignancyVarious solid tumorsDisease stabilization or minor response in 6 of 12 subjects.[13]
Endogenous Ligands (e.g., iGb3) N/AN/AThe role of endogenous ligands in cancer immunosurveillance is complex and not as well-defined as the therapeutic effects of this compound. Their generally weaker agonistic activity makes them less suited for potent anti-tumor immunotherapy.

Signaling Pathways and Experimental Workflows

The differential activation of iNKT cells by this compound and endogenous ligands can be visualized through their signaling pathways.

NKT_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_NKT iNKT Cell CD1d CD1d TCR Vα14-TCR CD1d->TCR TCR Engagement This compound This compound This compound->CD1d High Affinity Stable Complex Endo Endogenous Ligand Endo->CD1d Lower Affinity Transient Complex IL12_sec IL-12 Secretion IL12_sec->TCR Co-stimulation CD40 CD40 CD40->IL12_sec Signaling Downstream Signaling TCR->Signaling CD40L CD40L CD40L->CD40 Reciprocal Activation Signaling->CD40L Upregulation Cytokines Cytokine Production (IFN-γ, IL-4) Signaling->Cytokines

Caption: NKT cell activation by glycolipid antigens presented on CD1d.

Key Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

This protocol outlines the general steps for determining the binding affinity of a soluble iNKT TCR to a CD1d-glycolipid complex.

Materials:

  • SPR instrument (e.g., Biacore)

  • Streptavidin-coated sensor chip

  • Recombinant biotinylated CD1d molecules (mouse or human)

  • Glycolipid ligands (this compound, endogenous ligands) dissolved in a suitable vehicle (e.g., DMSO, Tween 20)

  • Soluble, purified iNKT TCR

  • Running buffer (e.g., HBS-EP)

Procedure:

  • Ligand Immobilization: The glycolipid of interest is immobilized on the streptavidin sensor chip. This can be achieved by flowing a solution of the biotinylated glycolipid over the chip surface. A control flow cell without the glycolipid should be used for reference subtraction.

  • CD1d Loading: A solution of recombinant, soluble CD1d is injected over the chip surface, allowing it to bind to the immobilized glycolipid.

  • TCR Binding Analysis: A series of concentrations of the soluble iNKT TCR are injected over the CD1d-glycolipid surface. The association and dissociation phases are monitored in real-time by the SPR instrument.

  • Data Analysis: The resulting sensorgrams are analyzed using appropriate software to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[14]

In Vitro NKT Cell Activation and Cytokine Profiling

This protocol describes the stimulation of splenocytes (containing iNKT cells) with glycolipid-pulsed antigen-presenting cells (APCs) and the subsequent measurement of cytokine production.

Materials:

  • Spleen cells isolated from mice (e.g., C57BL/6)

  • CD1d-expressing APCs (e.g., bone marrow-derived dendritic cells or a CD1d-transfected cell line)

  • Glycolipid ligands (this compound, endogenous ligands)

  • Complete RPMI-1640 medium

  • 96-well culture plates

  • ELISA kits for IFN-γ and IL-4

  • Protein transport inhibitor (e.g., Brefeldin A) for intracellular staining

  • Fluorochrome-conjugated antibodies against T-cell markers (e.g., CD3, TCRβ) and cytokines (IFN-γ, IL-4) for flow cytometry

Procedure:

  • APC Pulsing: Plate APCs in a 96-well plate and incubate them with various concentrations of the glycolipid ligands (or vehicle control) for several hours to allow for uptake and presentation on CD1d.

  • Co-culture: Add freshly isolated splenocytes to the wells containing the pulsed APCs.

  • Incubation: Co-culture the cells for 24-72 hours.

  • Cytokine Measurement (ELISA): After incubation, collect the culture supernatants. Quantify the concentration of IFN-γ and IL-4 using specific ELISA kits according to the manufacturer's instructions.[15]

  • Cytokine Measurement (Intracellular Staining): For single-cell analysis, add a protein transport inhibitor for the last 4-6 hours of culture. Harvest the cells, stain for surface markers, then fix, permeabilize, and stain for intracellular IFN-γ and IL-4. Analyze the cells by flow cytometry.[16]

Conclusion

The comparative analysis of this compound and endogenous NKT cell ligands highlights a classic trade-off between potency and physiological relevance. This compound, with its optimized structure, serves as a powerful tool to maximally stimulate iNKT cells, leading to robust anti-tumor responses characterized by a strong mixed Th1/Th2 cytokine storm. Endogenous ligands, while weaker agonists, are crucial for the development, selection, and homeostatic regulation of the iNKT cell population. Understanding the structural and kinetic basis for these differences is paramount for the rational design of novel glycolipid-based therapeutics. By modulating the lipid structure, it is possible to fine-tune the iNKT cell response, for instance, skewing it towards a more Th2-biased profile for autoimmune applications or a more potent Th1 response for enhanced cancer immunotherapy. The experimental protocols provided herein offer a framework for researchers to quantitatively assess the performance of novel and existing iNKT cell ligands.

References

Validating iNKT Cell Specificity for KRN7000-CD1d Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Invariant Natural Killer T (iNKT) cells are a unique subset of T lymphocytes that play a crucial role in the bridge between the innate and adaptive immune systems. They recognize glycolipid antigens presented by the non-polymorphic MHC class I-like molecule, CD1d. The synthetic alpha-galactosylceramide, KRN7000, is the prototypical and most potent activating ligand for iNKT cells. The validation of iNKT cell specificity for the this compound-CD1d complex is a critical step in preclinical and clinical research, ensuring the targeted activation of this cell population for therapeutic purposes. This guide provides a comparative overview of the key methods for validating this specificity, supported by experimental data and detailed protocols.

Comparative Analysis of Validation Methodologies

The specificity of iNKT cell activation by this compound-CD1d complexes can be assessed through a combination of techniques that evaluate binding, cellular activation, and functional responses. The choice of method often depends on the specific research question, available resources, and desired throughput.

Method Principle Advantages Disadvantages
CD1d-Tetramer Staining Fluorochrome-labeled tetramers of this compound-loaded CD1d molecules bind to the iNKT cell TCR, allowing for direct visualization and quantification by flow cytometry.[1]- Highly specific for iNKT cells.- Allows for phenotypic characterization of iNKT cells through co-staining.- Quantitative.- May not detect all iNKT cells, especially those with lower affinity TCRs.- Tetramers can sometimes cause cell activation.
iNKT Cell Activation Assays Co-culture of iNKT cells with antigen-presenting cells (APCs) pulsed with this compound, followed by measurement of activation markers or cytokine production.- Measures a functional response.- Can be adapted for high-throughput screening.- Reflects the biological outcome of TCR engagement.- Indirect measurement of specificity.- Can be influenced by the type and state of APCs used.- Requires viable and functional cells.
ELISA for Cytokine Profiling Quantification of cytokines (e.g., IFN-γ, IL-4) released into the supernatant of iNKT cell cultures following stimulation with this compound-CD1d.- Highly quantitative.- Provides information on the nature of the immune response (Th1 vs. Th2 bias).- Well-established and standardized technique.- Provides population-level data, not single-cell information.- Cytokine levels can be influenced by other cell types in co-culture.
Monoclonal Antibody Staining Use of monoclonal antibodies that specifically recognize the conformational epitope of the this compound-CD1d complex.- Allows for direct detection of the antigen-MHC complex on APCs.- Can be used in flow cytometry and immunohistochemistry.- Availability of specific antibodies may be limited.- Does not directly measure iNKT cell binding or activation.

Quantitative Comparison of this compound and Analogues

Several analogues of this compound have been developed to modulate the iNKT cell response, often to bias it towards a Th1 (e.g., IFN-γ) or Th2 (e.g., IL-4) phenotype. Comparing the activity of this compound to these analogues is a powerful way to validate the specificity of the iNKT cell response.

Table 1: In Vitro Cytokine Production by Human iNKT Cells Stimulated with this compound and Analogues

Compound Concentration (nM) IL-4 (pg/mL) IFN-γ (pg/mL) Reference
This compound100~2500~8000[2]
OCH9100~1000~2000[2]
OCH12100~1500~4000[2]
OCH15100~2500~7000[2]

Table 2: In Vivo Cytokine Production in Mice Stimulated with this compound and Analogues

Compound Dose (µg) Peak IL-4 in Serum (pg/mL) at 2h Peak IFN-γ in Serum (pg/mL) at 24h Reference
This compound1~4000~30000[2]
C20:21~4000~5000[3]
OCH1~3000~2000[4]

Signaling Pathway and Experimental Workflows

iNKT Cell Activation Signaling Pathway

The binding of the iNKT cell T-cell receptor (TCR) to the this compound-CD1d complex on an antigen-presenting cell initiates a downstream signaling cascade, leading to cytokine production and cellular effector functions.

iNKT_Cell_Activation cluster_TCR_Engagement TCR Engagement cluster_Signaling_Cascade Intracellular Signaling cluster_Cellular_Response Cellular Response KRN7000_CD1d This compound-CD1d Complex iNKT_TCR iNKT TCR KRN7000_CD1d->iNKT_TCR Recognition PKD PKD iNKT_TCR->PKD Activation Ikaros Ikaros PKD->Ikaros Phosphorylation PLZF PLZF Ikaros->PLZF Upregulation Cytokine_Genes Cytokine Gene Transcription PLZF->Cytokine_Genes Cytokine_Release Cytokine Release (IFN-γ, IL-4) Cytokine_Genes->Cytokine_Release

Caption: iNKT cell activation pathway.

Experimental Workflow: CD1d-Tetramer Staining

This workflow outlines the key steps for identifying iNKT cells using this compound-CD1d tetramers and flow cytometry.

Tetramer_Staining_Workflow Start Isolate Lymphocytes Fc_Block Fc Receptor Block Start->Fc_Block Tetramer_Incubation Incubate with This compound-CD1d Tetramer Fc_Block->Tetramer_Incubation Surface_Stain Stain for Surface Markers (e.g., TCRβ, CD4) Tetramer_Incubation->Surface_Stain Wash Wash Cells Surface_Stain->Wash Acquire Acquire on Flow Cytometer Wash->Acquire Analyze Analyze Data Acquire->Analyze

Caption: CD1d-tetramer staining workflow.

Experimental Workflow: iNKT Cell Activation Assay

This workflow details the process of stimulating iNKT cells in vitro and measuring their cytokine response by ELISA.

Activation_Assay_Workflow Start Prepare APCs and iNKT cells Pulse_APCs Pulse APCs with this compound Start->Pulse_APCs Co_culture Co-culture iNKT cells with pulsed APCs Pulse_APCs->Co_culture Incubate Incubate for 24-72 hours Co_culture->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Perform ELISA for IFN-γ and IL-4 Collect_Supernatant->ELISA Analyze Analyze Results ELISA->Analyze

Caption: iNKT cell activation assay workflow.

Detailed Experimental Protocols

Protocol 1: CD1d-Tetramer Staining of Human iNKT Cells

Materials:

  • Peripheral blood mononuclear cells (PBMCs)

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • Fc receptor blocking reagent

  • PE-conjugated this compound-loaded human CD1d tetramer

  • Fluorochrome-conjugated antibodies against human TCRβ, CD3, CD4, and a viability dye

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Isolate PBMCs from whole blood using density gradient centrifugation.

  • Wash the cells with PBS containing 2% FBS (FACS buffer).

  • Resuspend 1-2 x 10^6 cells in 50 µL of FACS buffer.

  • Add Fc receptor blocking reagent and incubate for 10 minutes at 4°C.

  • Add the this compound-CD1d tetramer at the manufacturer's recommended concentration.

  • Incubate for 30-60 minutes at room temperature or 4°C, protected from light.

  • Add the cocktail of fluorochrome-conjugated surface antibodies and the viability dye.

  • Incubate for 30 minutes at 4°C, protected from light.

  • Wash the cells twice with 2 mL of FACS buffer.

  • Resuspend the cells in 200-500 µL of FACS buffer.

  • Acquire the samples on a flow cytometer.

  • Gate on live, singlet, TCRβ+ cells to identify the iNKT cell population (CD1d-tetramer positive).

Protocol 2: In Vitro Human iNKT Cell Activation Assay

Materials:

  • Human iNKT cell line or isolated primary iNKT cells

  • CD1d-expressing antigen-presenting cells (e.g., monocyte-derived dendritic cells or a C1R cell line transfected with human CD1d)

  • This compound

  • Complete RPMI-1640 medium

  • 96-well flat-bottom culture plate

  • Centrifuge

  • CO2 incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute in culture medium.

  • Plate the APCs at a density of 5 x 10^4 to 1 x 10^5 cells per well in a 96-well plate.

  • Add this compound to the wells containing APCs at a final concentration range of 1-100 ng/mL. Include a vehicle control.

  • Incubate the APCs with this compound for at least 2 hours at 37°C.

  • Add iNKT cells to the wells at a 1:1 or 2:1 ratio with APCs.

  • Incubate the co-culture for 24-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.

Protocol 3: ELISA for Human IFN-γ and IL-4

Materials:

  • Supernatants from the iNKT cell activation assay

  • Human IFN-γ and IL-4 ELISA kits (including capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

  • 96-well ELISA plate

  • Plate washer (optional)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the ELISA kit.

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Wash the plate and block non-specific binding sites.

  • Add standards and diluted culture supernatants to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody.

  • Incubate and wash, then add streptavidin-HRP.

  • Incubate and wash, then add the TMB substrate solution and incubate in the dark.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm on a microplate reader.

  • Calculate the concentration of IFN-γ and IL-4 in the samples based on the standard curve.[5][6][7][8][9]

References

Assessing the Immunogenicity of KRN7000 Versus Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunogenic properties of the prototypical invariant Natural Killer T (iNKT) cell agonist, KRN7000, and its various derivatives. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes the underlying biological processes to aid in the rational design and selection of iNKT cell-based immunotherapeutics.

Invariant Natural Killer T (iNKT) cells are a unique subset of T lymphocytes that play a critical role in bridging the innate and adaptive immune systems. Upon activation, they can rapidly produce a large bolus of both Th1- and Th2-type cytokines, influencing a wide range of immune responses. The synthetic glycolipid α-galactosylceramide, this compound, is the most well-characterized ligand for iNKT cells. It binds to the CD1d molecule on antigen-presenting cells (APCs) and this complex is subsequently recognized by the semi-invariant T-cell receptor (TCR) of iNKT cells.[1][2]

While this compound is a potent activator of iNKT cells, its therapeutic potential is somewhat limited by its induction of a mixed Th1/Th2 cytokine response.[3] The pro-inflammatory Th1 cytokines, such as interferon-gamma (IFN-γ), are often associated with anti-tumor and anti-viral immunity, while the anti-inflammatory Th2 cytokines, like interleukin-4 (IL-4), can be beneficial in the context of autoimmune diseases but may counteract the desired effects in cancer therapy.[2] This has spurred the development of numerous this compound derivatives with modified structures designed to skew the iNKT cell response towards either a predominantly Th1 or Th2 phenotype. These modifications typically involve alterations to the acyl chain, the sphingosine (B13886) base, or the galactose moiety of the molecule.[4]

Comparative Immunogenicity: A Data-Driven Overview

The immunogenic profile of this compound and its derivatives is primarily assessed by measuring the production of key Th1 (IFN-γ) and Th2 (IL-4) cytokines. The following tables summarize quantitative data from various in vivo and in vitro studies, providing a direct comparison of their potency and cytokine-polarizing capacity.

Table 1: In Vivo Cytokine Production in Mice

CompoundMouse StrainDose & RouteTime PointIFN-γ (pg/mL)IL-4 (pg/mL)IFN-γ/IL-4 RatioReference
VehicleC57BL/6-24hUndetectableUndetectable-[5]
This compoundC57BL/64 µg, i.p.24h~2500~500~5[5]
C20:2C57BL/64 µg, i.p.24h~500~1000~0.5[5]
OCHNOD4 µg, i.p.2h (IL-4), 24h (IFN-γ)Markedly reduced vs this compoundComparable to this compoundTh2-biased[6]
S-KRN7000C57BL/6Not Specified16hSlightly higher than this compoundSimilar to this compoundSlightly Th1-biased[4]
S34C57BL/6Not Specified16hHigher than C34Lower than C34More Th1-driven than C34[4]

Table 2: In Vitro Cytokine Production by Splenocytes

CompoundConcentrationIncubation TimeIFN-γ (ng/mL)IL-4 (ng/mL)IFN-γ/IL-4 RatioReference
This compound3.2 nM48h~15~1.5~10[6]
C20:23.2 nM48h~2.5~2.0~1.25[6]
OCH3.2 nM48h~1.0~1.0~1[6]

Experimental Protocols

In Vivo Assessment of Immunogenicity in Mice

This protocol outlines the steps for evaluating the in vivo cytokine response to this compound and its derivatives in mice.

Materials:

  • This compound and its derivatives

  • C57BL/6 mice (or other appropriate strain)

  • Vehicle solution (e.g., PBS with 0.5% Tween-20)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Equipment for blood collection (e.g., retro-orbital bleeding supplies)

  • ELISA kits for mouse IFN-γ and IL-4

  • Microplate reader

Procedure:

  • Animal Handling: Acclimatize C57BL/6 mice for at least one week before the experiment.

  • Compound Preparation: Dissolve this compound and its derivatives in a suitable vehicle to the desired concentration (e.g., 20 µM for a 4 µg dose in 200 µL).

  • Injection: Inject mice intraperitoneally (i.p.) with 200 µL of the compound solution or vehicle control.

  • Blood Collection: At specified time points (e.g., 2 hours for peak IL-4 and 12-24 hours for peak IFN-γ), collect blood from the mice via an appropriate method (e.g., retro-orbital sinus).[5]

  • Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.

  • Cytokine Measurement: Quantify the concentrations of IFN-γ and IL-4 in the serum samples using commercial ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the average cytokine concentrations for each group and determine the IFN-γ/IL-4 ratio to assess the Th1/Th2 bias.

In Vitro Assessment of Immunogenicity using Splenocytes

This protocol describes an in vitro assay to measure the cytokine production of splenocytes upon stimulation with this compound or its derivatives.

Materials:

  • This compound and its derivatives

  • C57BL/6 mice

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

  • Spleen dissociation reagents (e.g., sterile mesh, syringe plunger)

  • 96-well cell culture plates

  • ELISA kits for mouse IFN-γ and IL-4

  • Microplate reader

Procedure:

  • Splenocyte Isolation: Euthanize a C57BL/6 mouse and aseptically remove the spleen. Prepare a single-cell suspension by gently dissociating the spleen through a sterile mesh. Lyse red blood cells using a suitable lysis buffer.

  • Cell Culture: Wash and resuspend the splenocytes in complete RPMI-1640 medium. Plate the cells in a 96-well plate at a density of 5 x 10^5 cells/well.

  • Stimulation: Add this compound or its derivatives to the wells at various concentrations (e.g., from 0.1 to 100 ng/mL). Include a vehicle control.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatants.

  • Cytokine Measurement: Measure the concentrations of IFN-γ and IL-4 in the supernatants using ELISA kits.

  • Data Analysis: Plot the cytokine concentrations as a function of the glycolipid concentration to generate dose-response curves. Calculate the IFN-γ/IL-4 ratio for each compound.

Visualizing the Molecular Mechanisms

iNKT Cell Activation Signaling Pathway

The activation of iNKT cells by this compound or its derivatives presented on CD1d molecules on APCs triggers a cascade of intracellular signaling events, culminating in the production of cytokines. This process is initiated by the engagement of the iNKT cell's T-cell receptor (TCR).

iNKT_Cell_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell cluster_nucleus Nucleus CD1d CD1d TCR TCR CD1d->TCR Presents to This compound This compound This compound->CD1d Binds to Lck Lck TCR->Lck Activates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits PLCg PLCγ SLP76->PLCg Activates NFAT NFAT PLCg->NFAT Activates AP1 AP-1 PLCg->AP1 Activates NFkB NF-κB PLCg->NFkB Activates GATA3 GATA-3 NFAT->GATA3 Induce Tbet T-bet NFAT->Tbet Induce AP1->GATA3 Induce AP1->Tbet Induce NFkB->GATA3 Induce NFkB->Tbet Induce IL4_gene IL-4 Gene GATA3->IL4_gene Promotes transcription IFNg_gene IFN-γ Gene Tbet->IFNg_gene Promotes transcription IL-4 Cytokine IL-4 Cytokine IL4_gene->IL-4 Cytokine Produces IFN-γ Cytokine IFN-γ Cytokine IFNg_gene->IFN-γ Cytokine Produces

Caption: iNKT cell signaling cascade upon activation.

Experimental Workflow for Assessing Immunogenicity

The following diagram illustrates a typical workflow for assessing the immunogenicity of this compound and its derivatives, from compound preparation to data analysis.

Experimental_Workflow cluster_invivo In Vivo Arm cluster_invitro In Vitro Arm cluster_analysis Analysis A1 Prepare Glycolipid Solutions A2 Administer to Mice (i.p.) A1->A2 A3 Collect Blood Samples A2->A3 A4 Isolate Serum A3->A4 C1 Cytokine Quantification (ELISA) A4->C1 B1 Isolate Splenocytes B2 Culture Cells with Glycolipids B1->B2 B3 Collect Supernatants B2->B3 B3->C1 C2 Data Analysis C1->C2 C3 Determine Th1/Th2 Bias C2->C3

Caption: Workflow for immunogenicity assessment.

References

A Comparative Analysis of KRN7000 Administration Routes for Optimal NKT Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the method of administration for the potent NKT cell agonist KRN7000 is a critical determinant of its immunomodulatory efficacy. This guide provides a side-by-side comparison of different this compound administration routes, supported by experimental data, to aid in the selection of the most appropriate delivery method for preclinical and clinical research.

The activation of invariant Natural Killer T (iNKT) cells by the synthetic alpha-galactosylceramide (B1228890), this compound, holds significant promise for cancer immunotherapy. However, the route of administration profoundly influences the magnitude and quality of the resulting immune response. This comparison outlines the current understanding of intravenous (IV), intradermal (ID), intraperitoneal (i.p.), subcutaneous (s.c.), and oral administration of this compound, drawing on data from both human and murine studies.

Quantitative Comparison of this compound Administration Routes

The following table summarizes the key quantitative outcomes associated with different this compound administration routes. It is important to note that direct comparative studies across all routes are limited, and data is compiled from various independent experiments.

Administration RouteKey Outcome MeasuresModel SystemNotable Findings
Intravenous (IV) NKT Cell Activation: Greater effects on peripheral blood NKT cells.[1] Cytokine Production: Increased serum IFN-γ levels.[1] Secondary Immune Effects: Activation of T and NK cells.[1]HumanSystemic administration leads to robust and widespread immune activation.
Intradermal (ID) NKT Cell Activation: Substantial but lesser effects on peripheral blood NKT cells compared to IV.[1] Cytokine Production: No significant increase in serum IFN-γ levels.[1] Secondary Immune Effects: Minimal secondary immune effects observed.[1]HumanLocalized administration results in a more contained immune response.
Intraperitoneal (i.p.) Cytokine Production: Rapid 2-hour peak of serum IL-4, followed by a plateau of IFN-γ at 12-24 hours.[2] NKT Cell Dynamics: NKT cell numbers decline until at least 6 months after a single injection.MouseInduces a mixed Th1/Th2 cytokine response.
Subcutaneous (s.c.) Anti-Tumor Efficacy: Ineffective against established subcutaneous tumors but effective against subsequent spontaneous liver metastases.MouseSlower absorption may lead to different downstream effects compared to systemic routes.
Oral Immune Response: Induces both cellular and humoral immunity.[3][4] Anti-Tumor Efficacy: Suppressed tumor growth by 71% in a melanoma model when delivered in a nanoemulsion.[3] Antibody Production: 3.52- and 6.14-fold higher serum levels of OVA-specific IgG1 and IgG2a, respectively, compared to controls.[3]MouseFormulation is critical for bioavailability and efficacy. Nanoemulsion delivery shows significant promise.

Experimental Protocols

Detailed methodologies for the administration of this compound are crucial for reproducible research. Below are summaries of protocols cited in the literature.

Intravenous (IV) Administration (Human)
  • Study Design: A phase I clinical trial in patients with metastatic malignancy.

  • Procedure: Patients received four treatments of α-GalCer-pulsed dendritic cells (DCs), with two treatments administered intravenously.[1]

  • Dosage: Each successive cohort of patients received a log higher cell dose.[1]

  • Monitoring: Clinical and immunological outcomes were evaluated, including effects on peripheral blood NKT cells, T cells, NK cells, and serum interferon-γ levels.[1]

Intradermal (ID) Administration (Human)
  • Study Design: A phase I clinical trial in patients with metastatic malignancy.

  • Procedure: Patients received four treatments of α-GalCer-pulsed DCs, with two treatments administered intradermally.[1]

  • Dosage: Each successive cohort of patients received a log higher cell dose.[1]

  • Monitoring: Clinical and immunological outcomes were evaluated, including effects on peripheral blood NKT cells and secondary immune effects.[1]

Intraperitoneal (i.p.) Administration (Mouse)
  • Study Design: Evaluation of cytokine responses to this compound and its analogues.

  • Procedure: A single intraperitoneal injection of this compound was administered to C57BL/6 mice.[2]

  • Dosage: 4.8 or 24 nmol of glycolipid per mouse.[2]

  • Monitoring: Serum cytokine levels (IL-4 and IFN-γ) were measured at various time points after injection.[2]

Subcutaneous (s.c.) Administration (Mouse)
  • Study Design: Evaluation of the anti-tumor effect of this compound on spontaneous hepatic metastases.

  • Procedure: Mice were challenged with s.c. injection of M5076 tumor cells. This compound was administered after the development of a solid s.c. mass.

  • Dosage: Not explicitly detailed in the provided search results.

  • Monitoring: Tumor growth of the primary s.c. tumor and subsequent liver metastases were monitored.

Oral Administration (Mouse)
  • Study Design: Development and evaluation of an oral nanoemulsion for cancer immunization.

  • Formulation: this compound was incorporated into tumor antigen-loaded nano-vesicles. Bile salts were added to enhance intestinal lymphatic transport.[3]

  • Procedure: The nanoemulsion was administered orally to mice with OVA-expressing melanoma.[3]

  • Monitoring: Tumor growth, serum levels of OVA-specific IgG1 and IgG2a, and tumor-infiltrating lymphocytes were analyzed.[3]

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in this compound research and its mechanism of action, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_administration This compound Administration cluster_analysis Outcome Analysis Animal Model Animal Model Tumor Inoculation Tumor Inoculation Animal Model->Tumor Inoculation IV Intravenous (IV) ID Intradermal (ID) IP Intraperitoneal (i.p.) SC Subcutaneous (s.c.) Oral Oral NKT Cell Activation NKT Cell Activation IV->NKT Cell Activation ID->NKT Cell Activation Cytokine Profiling Cytokine Profiling IP->Cytokine Profiling Anti-tumor Efficacy Anti-tumor Efficacy SC->Anti-tumor Efficacy Oral->Anti-tumor Efficacy NKT Cell Activation->Cytokine Profiling Cytokine Profiling->Anti-tumor Efficacy

Caption: Experimental workflow for comparing this compound administration routes.

KRN7000_pathway cluster_activation NKT Cell Activation cluster_downstream Downstream Effects This compound This compound (α-GalCer) APC Antigen Presenting Cell (APC) This compound->APC CD1d CD1d APC->CD1d presents TCR TCR CD1d->TCR binds iNKT_Cell Invariant NKT Cell Cytokine_Release Cytokine Release (IFN-γ, IL-4) iNKT_Cell->Cytokine_Release Cytotoxicity Direct Cytotoxicity iNKT_Cell->Cytotoxicity TCR->iNKT_Cell activates NK_Cell NK Cell Activation Cytokine_Release->NK_Cell T_Cell T Cell Activation Cytokine_Release->T_Cell B_Cell B Cell Activation Cytokine_Release->B_Cell DC_maturation DC Maturation Cytokine_Release->DC_maturation

Caption: this compound-induced NKT cell activation pathway.

Conclusion

The choice of this compound administration route is a critical variable that dictates the nature and potency of the resulting immune response. Intravenous administration in humans has demonstrated superior systemic NKT cell activation and secondary immune effects compared to intradermal injection. In murine models, intraperitoneal administration elicits a robust cytokine response, while subcutaneous delivery shows efficacy against metastatic disease despite limited impact on the primary tumor. Importantly, recent advancements in oral formulations, particularly nanoemulsions, have shown remarkable promise in inducing potent anti-tumor immunity, potentially offering a more convenient and effective delivery method.

Further head-to-head comparative studies are warranted to definitively establish the optimal administration route for specific therapeutic applications. Researchers should carefully consider the desired immunological outcome—be it systemic or localized activation, a Th1 or Th2 biased response—when selecting the delivery method for this compound in their experimental designs.

References

Safety Operating Guide

Navigating the Safe Disposal of KRN7000: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper management of laboratory reagents is paramount for ensuring a safe and compliant research environment. This guide provides essential, step-by-step procedures for the safe disposal of KRN7000, a potent synthetic α-galactosylceramide used in immunological research. Adherence to these protocols is critical for minimizing environmental impact and protecting laboratory personnel.

Core Properties and Handling of this compound

This compound, a stable glycolipid, is typically supplied as a solid or powder. Understanding its key characteristics is fundamental to its safe handling and disposal.

PropertyValueSource
Chemical Name N-[(1S,2S,3R)-1-[(α-D-galactopyranosyloxy)methyl]-2,3-dihydroxyheptadecyl]-hexacosanamide[1]
CAS Number 158021-47-7[1][2]
Molecular Formula C₅₀H₉₉NO₉[1][2]
Appearance White to off-white powder[3]
Storage Temperature -20°C[1][2][4]
Solubility Soluble in DMSO; Insoluble in ethanol (B145695) and water[1][2][5]
Stability Stable for at least 4 years when stored correctly[1]
Hazard Class Combustible Solid (Storage Class 11)

Step-by-Step Disposal Protocol for this compound

This protocol outlines the recommended procedure for the disposal of this compound, from initial waste generation to final collection.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound powder, and any lab materials grossly contaminated with the solid (e.g., weighing boats, spatulas), should be collected as solid chemical waste.

  • Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) and any items lightly contaminated with these solutions (e.g., pipette tips, tubes) should be collected as liquid chemical waste.

  • Segregation is Key: Do not mix this compound waste with other waste streams such as biological, radioactive, or general laboratory trash.[6][7]

2. Packaging and Labeling:

  • Solid Waste:

    • Place solid this compound waste in a clearly labeled, sealable container designated for solid chemical waste. A plastic container is preferred.[8]

    • Ensure the container is compatible with the waste and will not leak.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a designated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene (B3416737) bottle).

    • Never pour this compound solutions down the drain.[8][9]

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound" or "α-Galactosylceramide"), the solvent used (e.g., DMSO), and the approximate concentration and quantity.[6][8]

3. Decontamination of Labware:

  • Non-disposable Glassware and Equipment:

    • Rinse contaminated glassware and equipment with a suitable solvent, such as DMSO, to dissolve any remaining this compound.

    • Collect the initial rinsate as hazardous liquid waste.

    • Subsequent rinses with a detergent and water can follow standard laboratory glassware cleaning procedures.

  • Empty Containers:

    • The original vial that contained this compound should be triple-rinsed with a suitable solvent (e.g., DMSO).[10]

    • The rinsate must be collected and disposed of as hazardous liquid waste.[10]

    • After triple-rinsing, the "empty" container can typically be disposed of in the normal laboratory glass waste stream, provided institutional guidelines are followed.[10]

4. Storage and Collection:

  • Store sealed waste containers in a designated satellite accumulation area within the laboratory.[8]

  • This area should be away from general lab traffic and clearly marked.

  • Arrange for pickup and final disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[6][8]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

KRN7000_Disposal_Workflow start This compound Waste Generated is_solid Is the waste primarily solid (powder, contaminated items)? start->is_solid solid_waste Collect in Solid Chemical Waste Container is_solid->solid_waste Yes is_liquid Is the waste a solution (e.g., in DMSO)? is_solid->is_liquid No label_container Label Waste Container Clearly: - Hazardous Waste - this compound - Solvent & Concentration solid_waste->label_container liquid_waste Collect in Liquid Chemical Waste Container is_liquid->liquid_waste Yes is_labware Is it contaminated labware or an empty container? is_liquid->is_labware No liquid_waste->label_container decontaminate Decontaminate/Triple Rinse with appropriate solvent is_labware->decontaminate Yes collect_rinsate Collect Rinsate as Liquid Chemical Waste decontaminate->collect_rinsate dispose_labware Dispose of Cleaned Labware/ Container per Lab Protocol decontaminate->dispose_labware collect_rinsate->liquid_waste store Store in Designated Satellite Accumulation Area label_container->store pickup Arrange for EHS Pickup store->pickup

Caption: this compound Waste Disposal Decision Workflow.

By implementing these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory. Always consult your institution's specific guidelines for hazardous waste management.

References

Personal protective equipment for handling KRN7000

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of KRN7000, a potent synthetic α-galactosylceramide. Adherence to these procedures is essential to ensure personnel safety and mitigate potential exposure risks in a laboratory setting.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound in its solid form or in solution. The selection of PPE is based on a risk assessment for handling a potent, biologically active compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Prevents dermal absorption. The outer glove should be removed immediately after handling, and the inner glove provides continued protection.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from accidental splashes of this compound solutions or contact with the solid powder.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area. Use a certified chemical fume hood when weighing or otherwise manipulating the solid powder to avoid inhalation.This compound is a non-volatile solid, minimizing the risk of inhalation under normal handling conditions.

Operational Plan: Step-by-Step Handling Procedures

These procedures are designed to minimize exposure during the routine laboratory handling of this compound.

1. Preparation and Weighing of Solid this compound:

  • Work Area Preparation: All handling of solid this compound must be conducted within a certified chemical fume hood. The work surface should be covered with absorbent, disposable bench paper to contain any potential spills.

  • Weighing Procedure:

    • Tare a sealed container (e.g., a microcentrifuge tube or vial with a secure lid) on an analytical balance.

    • Inside the chemical fume hood, carefully transfer the desired amount of this compound powder to the tared container.

    • Seal the container securely before removing it from the fume hood.

    • Wipe the exterior of the container with a disposable wipe dampened with 70% ethanol (B145695) to remove any residual powder.

2. Solubilization:

  • This compound is soluble in Dimethyl Sulfoxide (DMSO).[1]

  • All solubilization procedures should be performed in a chemical fume hood.

  • Add the appropriate volume of DMSO to the sealed container containing the this compound powder.

  • Vortex or gently agitate the container until the solid is completely dissolved.

3. Post-Handling and Decontamination:

  • Following the completion of work, decontaminate all surfaces and equipment.

  • Wipe down the work area within the fume hood with a suitable disinfectant, such as 70% ethanol, followed by a general-purpose laboratory cleaning agent.

  • Properly dispose of all contaminated disposable items as outlined in the disposal plan below.

  • Remove PPE in the correct order to avoid self-contamination: outer gloves, lab coat, then inner gloves.

  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste contaminated with this compound should be treated as chemical waste.

Waste TypeContainerDisposal Procedure
Solid Waste Labeled hazardous waste container.Includes contaminated gloves, pipette tips, tubes, and bench paper. The container should be sealed and disposed of through the institution's hazardous waste management program.
Liquid Waste Labeled hazardous waste container for organic solvents.Includes unused this compound solutions in DMSO. Do not pour this compound solutions down the drain.
Sharps Waste Puncture-resistant sharps container labeled for chemical waste.Includes needles and syringes used to transfer solutions of this compound.

All waste containers must be clearly labeled with the contents ("this compound waste") and associated hazards. Follow your institution's specific guidelines for the final disposal of hazardous chemical waste.

Experimental Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

KRN7000_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Handling this compound ppe_check Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) start->ppe_check fume_hood_prep Prepare Chemical Fume Hood ppe_check->fume_hood_prep weigh_solid Weigh Solid this compound in Fume Hood fume_hood_prep->weigh_solid solubilize Solubilize in DMSO in Fume Hood weigh_solid->solubilize experiment Perform Experiment solubilize->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate dispose_waste Dispose of Waste (Solid, Liquid, Sharps) decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Workflow for the safe handling of this compound.

This comprehensive guide is intended to supplement, not replace, your institution's specific safety protocols and the information provided in the Safety Data Sheet (SDS) for this compound. Always consult the SDS before handling any new chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.